Hydroxy-PEG10-Boc
Descripción
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O13/c1-27(2,3)40-26(29)4-6-30-8-10-32-12-14-34-16-18-36-20-22-38-24-25-39-23-21-37-19-17-35-15-13-33-11-9-31-7-5-28/h28H,4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGJXDZOJNBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Hydroxy-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Hydroxy-PEG10-Boc, also known by its systematic name tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It is a bifunctional molecule featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected carboxyl group. The 10-unit PEG chain imparts significant hydrophilicity, making it a valuable tool in bioconjugation, drug delivery, and proteomics.[1] Its primary applications include its use as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it enhances the solubility and pharmacokinetic properties of the resulting conjugates.[2][][4][5][6][7]
Core Physical and Chemical Properties
The physical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases. Note that some properties, such as appearance, may vary slightly between batches and suppliers.
| Property | Value |
| CAS Number | 778596-26-2 |
| Molecular Formula | C₂₇H₅₄O₁₃ |
| Molecular Weight | 586.71 g/mol [2][8] |
| Exact Mass | 586.3564 g/mol [1] |
| Appearance | Colorless to light yellow liquid or oily matter[2][] |
| Density | ~1.088 - 1.1 g/cm³[2][] |
| Boiling Point | ~611.7 °C at 760 mmHg[] |
| Melting Point | Not available (typically a liquid at room temperature) |
| Solubility | Soluble in DMSO, DCM, DMF, and Water[1][] |
| Purity | ≥95% |
| Storage Conditions | Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[1] |
Experimental Protocols
Detailed experimental procedures for the characterization of every batch of a chemical are typically proprietary. However, the following sections describe standard methodologies that are used to determine the key physical properties of compounds like this compound.
Determination of Density
Due to the viscous, liquid nature of this compound, its density is typically determined using a pycnometer or an oscillating U-tube density meter.
Methodology using a Pycnometer:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a constant temperature (e.g., 25°C), and weighed again (m₂).
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same constant temperature. It is then weighed for a final time (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Solubility (Equilibrium Solubility Method)
This protocol outlines a standard method for determining the saturation solubility of this compound in various solvents.[7]
Materials:
-
This compound
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge or filtration system (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or CAD) or Quantitative NMR (qNMR).
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., Water, PBS, Ethanol, DMSO). An excess of the compound should be visibly present.[7]
-
Equilibration: Cap the vials securely and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7]
-
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solute from the saturated solution by either centrifugation at high speed or by filtering the supernatant through a syringe filter.
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the diluted sample using a pre-calibrated HPLC or qNMR method.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
-
Visualizations: Structure and Application Workflows
The following diagrams, generated using the DOT language, illustrate the molecular structure and common experimental workflows involving this compound.
Caption: Logical relationship of the functional components in this compound.
Caption: Simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Chemical workflow for the acid-catalyzed deprotection of the Boc group.
References
An In-depth Technical Guide to the Hydroxy-PEG10-Boc Linker: Structure, Properties, and Applications in Bioconjugation
The field of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the design of sophisticated linker molecules. These linkers are not merely spacers but are critical components that influence the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. The Hydroxy-PEG10-Boc linker has emerged as a valuable tool in this domain, offering a versatile platform for the covalent attachment of biomolecules.[1] This guide provides a comprehensive overview of its chemical structure, core properties, and its application in the development of advanced bioconjugates.
Core Chemical Structure and Properties
This compound is a heterobifunctional, non-cleavable linker.[1][2][3] Its structure is defined by three key components: a terminal hydroxyl group, a discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected carboxyl group, present as a tert-butyl ester.[1][4] This unique arrangement allows for a controlled, sequential approach to the synthesis of complex molecules.[1]
The terminal hydroxyl (-OH) group serves as a reactive handle for further derivatization or conjugation.[4][5] The hydrophilic PEG10 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the final bioconjugate by reducing aggregation and increasing circulation time.[1][6][7] The tert-butyl ester acts as a stable protecting group for the carboxylic acid, which can be selectively removed under mild acidic conditions to reveal a carboxyl group for subsequent conjugation steps.[4][7]
The key quantitative properties of the this compound linker are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 778596-26-2 | [3][4] |
| Molecular Formula | C₂₇H₅₄O₁₃ | [3][4] |
| Molecular Weight | 586.72 g/mol | [4] |
| Exact Mass | 586.3564 | [4] |
| IUPAC Name | tert-butyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate | [4] |
| Topological Polar Surface Area | 138.83 Ų | [3] |
| Synonyms | Hydroxy-PEG10-t-butyl ester, HO-PEG10-tBu, HO-PEG10-Boc | [4] |
Applications in Bioconjugation and Drug Development
The versatility of the this compound linker makes it a valuable component in various bioconjugation applications, particularly in the development of ADCs and PROTACs.[1][8]
In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody. The this compound linker is categorized as an uncleavable linker, meaning it remains stable in systemic circulation.[2][9] The hydrophilic PEG spacer can enhance the solubility of the ADC and minimize aggregation, which are common challenges, especially with hydrophobic drug payloads.[1][10] The linker can be used to conjugate cytotoxic agents such as paclitaxel (B517696) or docetaxel (B913) to an antibody.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 4. medkoo.com [medkoo.com]
- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide to Hydroxy-PEG10-Boc: A Core Component in Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG10-Boc, a heterobifunctional linker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and the underlying principles of its utility in targeted drug delivery.
Core Concepts: Structure and Physicochemical Properties
This compound, with a molecular formula of C27H54O13 and a molecular weight of approximately 586.71 g/mol , is a versatile linker molecule.[1] It features a discrete polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units, which imparts hydrophilicity and biocompatibility to the conjugates it forms. One terminus of the linker is a hydroxyl (-OH) group, available for conjugation to payloads such as paclitaxel (B517696) or docetaxel, while the other end is a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected to enable further modifications.[1][2][3]
The PEG spacer plays a crucial role in improving the pharmacokinetic properties of ADCs by increasing their solubility, stability, and circulation half-life, while also potentially reducing their immunogenicity.[4][5] The defined length of the PEG10 chain ensures batch-to-batch consistency, a critical factor in therapeutic development.[5]
| Property | Value | Reference |
| Molecular Formula | C27H54O13 | [1] |
| Molecular Weight | 586.71 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Solubility | Soluble in water and common organic solvents | - |
Synthesis and Purification
The synthesis of this compound is detailed in patent CN108707228.[1] While the specific details of the patent are not publicly elaborated, the general synthesis of similar Boc-protected PEG linkers involves the reaction of a PEG molecule with a Boc-protected amino-containing reagent.
Purification of PEGylated compounds like this compound is critical to remove impurities such as PEG oligomers of different lengths. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for achieving the high purity (>98%) required for bioconjugation reactions.
Experimental Protocols
The use of this compound in the synthesis of ADCs involves a multi-step process. The following protocols provide a general framework.
Protocol 1: Boc Deprotection of the Amine Group
This step is necessary if the amine end is to be used for conjugation.
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (B109758) (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Neutralize the reaction by slowly adding a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Activation of the Hydroxyl Group and Conjugation to a Carboxylic Acid-Containing Payload (e.g., Paclitaxel derivative)
This protocol outlines the steps to conjugate a drug to the hydroxyl end of the linker.
-
Payload Activation:
-
Dissolve the cytotoxic payload (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the payload. Monitor the formation of the active ester by LC-MS.[4]
-
-
Conjugation of Activated Payload to this compound:
-
In a separate flask, dissolve this compound (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous DCM.
-
Add the activated payload solution to the linker solution.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.[4]
-
-
Purification of the Payload-Linker Conjugate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting payload-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 3: Conjugation of the Payload-Linker to an Antibody
This protocol assumes a lysine-based conjugation strategy.
-
Antibody Preparation: Exchange the antibody buffer to an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a desalting column.
-
Conjugation Reaction:
-
Dissolve the maleimide-activated Payload-PEG10-Boc in a small amount of a co-solvent like DMSO and then dilute with the conjugation buffer.
-
Add the payload-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the payload-linker to the antibody.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[4]
-
-
Quenching and Purification:
-
Stop the conjugation by adding a quenching solution such as N-acetylcysteine.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
-
Characterization of Conjugates
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
| Technique | Purpose |
| Size-Exclusion Chromatography (SEC-HPLC) | To determine the extent of aggregation and fragmentation. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess purity and determine the drug-to-antibody ratio (DAR). |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and the DAR. |
| UV-Vis Spectroscopy | To determine protein concentration and DAR. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the conjugate and assess its purity. |
Mechanism of Action and Signaling Pathways
The efficacy of an ADC is dependent on its successful internalization into the target cancer cell, which is primarily achieved through receptor-mediated endocytosis.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility Characteristics of Hydroxy-PEG10-Boc
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility profile of Hydroxy-PEG10-Boc, a heterobifunctional linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and the purification of its conjugates. This document outlines its predicted solubility in a range of common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
The solubility of this compound is primarily governed by the interplay of its distinct structural components: a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) chain and a lipophilic tert-butyloxycarbonyl (Boc) protecting group.[4] The long, flexible PEG chain is known to enhance solubility in aqueous and polar organic solvents through hydrogen bonding with water molecules.[5] Conversely, the bulky and nonpolar Boc group contributes to its solubility in nonpolar organic solvents.[4] This amphiphilic nature results in a broad, but not universal, solubility profile.
Predictive Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a robust predictive assessment can be made based on the known behavior of structurally similar Boc-protected PEG linkers.[4][6] The following table summarizes the expected solubility of this compound in various common solvents. It is important to note that these are predictive values and experimental verification is recommended for precise applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, DMAc, ACN | High | The polar nature of these solvents favorably interacts with the hydrophilic PEG chain, while also adequately solvating the more lipophilic Boc group.[4] For analogous compounds like Boc-NH-PEG3-NHS ester, solubility in DMSO is reported to be as high as 50 mg/mL.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving molecules with a combination of polar and nonpolar features. PEG itself demonstrates good solubility in DCM.[4] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The PEG chain's ability to form hydrogen bonds facilitates solubility in alcohols. However, the nonpolar Boc group may slightly limit very high solubility compared to polar aprotic solvents.[4] For instance, Boc-NH-PEG3-Acid shows a solubility of 30 mg/mL in Ethanol.[6] |
| Ethers | Diethyl Ether, THF | Moderate to Low | The dominant hydrophilic nature of the long PEG chain is expected to limit solubility in less polar ethers. |
| Hydrocarbons | Hexanes, Toluene (B28343) | Low to Insoluble | The highly hydrophilic PEG chain significantly restricts solubility in nonpolar hydrocarbon solvents.[4] While the Boc group provides some lipophilicity, it is generally insufficient to overcome the insolubility imparted by the PEG10 chain in these solvents. Toluene may show slightly better results than aliphatic hydrocarbons. |
| Aqueous | Water, PBS | Moderate to Low | While the PEG chain is highly hydrophilic, the presence of the lipophilic Boc group is expected to reduce aqueous solubility compared to an unprotected PEG chain. The hydrophilic PEG spacer is designed to increase the solubility of the final conjugate in aqueous media.[7] |
Experimental Protocols
For applications requiring precise solubility data, direct experimental determination is crucial. The following are detailed methodologies for key experiments related to the solubility and handling of this compound and similar PEGylated compounds.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in an aqueous buffer.[8][9]
Objective: To determine the quantitative solubility of this compound in a physiologically relevant aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sealed, clear glass vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Validated analytical method (e.g., HPLC with UV-Vis or Charged Aerosol Detector)[8]
-
Appropriate organic solvent for dilution (e.g., Acetonitrile, Methanol)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a sealed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate organic solvent and quantify the concentration of this compound using a validated HPLC method.[8]
-
Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.
Protocol 2: Boc Group Deprotection
To utilize the amine functionality of the linker, the Boc protecting group must be removed. This is typically achieved under mild acidic conditions.[6][10]
Objective: To deprotect the Boc-protected amine of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a glass vial.
-
Acidification: Cool the solution to 0 °C in an ice bath. Add TFA to the solution to a final concentration of 20-50% (v/v).[10]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.[10]
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be performed to help remove residual TFA.[10]
-
Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Visualizing Experimental Workflows and Influencing Factors
Diagrams created using Graphviz provide clear visual representations of experimental processes and the interplay of factors affecting solubility.
Caption: Logical relationship of factors influencing solubility.
Caption: Experimental workflow for solubility determination.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Hydroxyl Group's Role in Hydroxy-PEG10-Boc
For researchers, scientists, and drug development professionals, understanding the nuanced functionalities of linker molecules is paramount to innovation. This in-depth technical guide illuminates the critical role of the terminal hydroxyl group in Hydroxy-PEG10-Boc, a heterobifunctional linker at the forefront of advanced bioconjugation strategies, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This compound, also known as N-Boc-PEG10-alcohol, is a versatile chemical tool prized for its unique structural components: a reactive terminal hydroxyl group, a discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This strategic arrangement allows for a controlled, stepwise approach to the synthesis of complex biomolecular constructs.[1][2] While the Boc-protected amine offers a stable yet readily removable handle for sequential reactions, the hydroxyl group serves as the primary anchor point for a diverse array of conjugation chemistries.
Core Functionality of the Hydroxyl Group: A Gateway to Bioconjugation
The terminal hydroxyl group of this compound is the linchpin for its initial covalent attachment to a molecule of interest. Although relatively stable, this alcohol functionality can be readily activated to facilitate reactions with various nucleophiles or can be chemically transformed into other reactive moieties. This versatility makes it an invaluable tool in the drug development arsenal. The primary strategies for leveraging the hydroxyl group include:
-
Activation to a More Reactive Leaving Group: The hydroxyl group can be converted into a more reactive species, such as a tosylate or a mesylate. This transformation renders the terminal carbon susceptible to nucleophilic attack by groups like amines or thiols, enabling the stable linkage of proteins, peptides, or other biomolecules.[1][3]
-
Reaction with Activated Carboxylic Acids: The hydroxyl group can directly react with activated carboxylic acids (e.g., NHS esters) to form a stable ester bond. This is a common strategy for conjugating the PEG linker to small molecule drugs or other components that possess a carboxylic acid functionality.[1]
-
Oxidation to a Carboxylic Acid: The terminal alcohol can be oxidized to a carboxylic acid.[3] This new functional group can then be activated, for instance, into an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines on biomolecules, forming a stable amide bond.[3][4]
The hydrophilic PEG10 spacer plays a crucial role by enhancing the aqueous solubility and improving the pharmacokinetic profile of the resulting bioconjugate.[1][2] This can lead to reduced aggregation of Antibody-Drug Conjugates and optimized spatial orientation for the formation of the ternary complex in PROTACs.[1]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data is essential for the accurate application and characterization of this compound in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C27H54O13 | [5][6] |
| Molecular Weight | 586.71 g/mol | [5] |
| CAS Number | 778596-26-2 | [5][6] |
| Appearance | Solid | [7] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [7] |
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| ¹H NMR | Protons on the carbon adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm region. Protons of the Boc group appear as a singlet around 1.4 ppm. | [1] |
| ¹³C NMR | Carbons adjacent to the alcohol oxygen typically appear in the 50-65 ppm region. | [1] |
| IR Spectroscopy | A strong and broad O-H stretch is observed in the range of 3300-3400 cm⁻¹. A strong C-O stretch appears near 1000-1100 cm⁻¹. | [1] |
| Mass Spectrometry | The molecular ion peak (M+) can be observed, along with characteristic fragmentation patterns including alpha cleavage and dehydration. | [1] |
Experimental Protocols: Harnessing the Hydroxyl Group's Potential
Detailed methodologies are critical for the successful implementation of this compound in research and development.
Protocol 1: Activation of the Terminal Hydroxyl Group to a Tosylate
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, making it reactive towards nucleophiles.[1][3]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-Boc-PEG10-tosylate.[1]
Protocol 2: Boc Deprotection to Reveal the Primary Amine
This protocol details the removal of the Boc protecting group, which is often performed after the hydroxyl group has been conjugated.[1][4]
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The deprotected amine can then be precipitated with diethyl ether if necessary.
Visualizing the Role of this compound in Drug Development
Diagrammatic representations of workflows and signaling pathways provide a clear understanding of the logical and experimental steps involving this compound.
References
The Strategic Role of the PEG10 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biologics, the precise engineering of therapeutic molecules is paramount to achieving desired clinical outcomes. Bioconjugation, the covalent attachment of molecules to proteins, peptides, or other biomolecules, has emerged as a cornerstone of modern drug development. Central to this discipline is the role of the linker, a molecular bridge that connects the biological entity to a payload, such as a cytotoxic agent in an Antibody-Drug Conjugate (ADC) or an E3 ligase ligand in a Proteolysis Targeting Chimera (PROTAC). Among the myriad of linker technologies, the polyethylene (B3416737) glycol (PEG) spacer has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates.[1]
This technical guide provides a comprehensive exploration of the PEG10 spacer, a discrete polyethylene glycol linker composed of ten ethylene (B1197577) glycol units. We will delve into its core properties, its impact on the performance of bioconjugates, detailed experimental protocols for its implementation, and visual representations of relevant biological pathways and experimental workflows.
Core Principles: The Advantages of the PEG10 Spacer
The selection of a linker is a critical design consideration that profoundly influences the stability, efficacy, and pharmacokinetic profile of a bioconjugate.[1] The PEG10 spacer offers a unique combination of hydrophilicity, flexibility, and a defined length, which translates into several key advantages:
-
Enhanced Solubility and Reduced Aggregation: A significant challenge in the development of bioconjugates, particularly ADCs with hydrophobic payloads, is the propensity for aggregation.[1] The hydrophilic nature of the PEG10 spacer increases the overall water solubility of the conjugate, mitigating aggregation and improving its stability and formulation characteristics.[2][3]
-
Improved Pharmacokinetics: The presence of the PEG10 spacer increases the hydrodynamic radius of the bioconjugate. This "shielding" effect can reduce renal clearance and protect the molecule from enzymatic degradation, leading to a longer circulation half-life and increased exposure at the target site.[1][4][5]
-
Optimized Biological Activity: The defined length of the PEG10 spacer provides critical spatial separation between the biomolecule and its payload. This can minimize steric hindrance, ensuring that the biological activity of the protein or antibody is maintained.[2] In the context of PROTACs, the linker length is a crucial determinant of the ability to form a productive ternary complex between the target protein and the E3 ligase.[2][6]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer, which minimizes the risk of adverse immune responses against the linker itself.[4]
Data Presentation: The Quantitative Impact of PEG10 Spacers
The inclusion of a PEG10 spacer can significantly influence key parameters of a bioconjugate. The following tables summarize representative quantitative data, illustrating the impact of PEG linkers on various aspects of bioconjugate performance.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation [4]
| ADC Construct | Linker Type | Achieved DAR | Aggregation (%) |
| ADC-1 | Non-PEGylated | 3.8 | 15.2 |
| ADC-2 | PEG4 | 3.9 | 8.5 |
| ADC-3 | PEG10 | 4.0 | 4.1 |
| ADC-4 | PEG24 | 4.1 | 2.5 |
Table 2: Representative In Vitro Cytotoxicity Data [4]
| ADC Construct | Linker Type | Target Cell Line | IC50 (ng/mL) |
| ADC-A | Non-PEGylated | HER2+ (SK-BR-3) | 12.5 |
| ADC-B | PEG10 | HER2+ (SK-BR-3) | 15.8 |
| Free Drug | - | HER2+ (SK-BR-3) | 1.2 |
Table 3: Representative Pharmacokinetic Parameters in a Murine Model [4]
| ADC Construct | Linker Type | Half-life (t½, hours) | Clearance (mL/hr/kg) | Area Under the Curve (AUC, µg*h/mL) |
| ADC-X | Non-PEGylated | 85 | 0.45 | 2,200 |
| ADC-Y | PEG10 | 150 | 0.25 | 4,000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[6]
Caption: A generalized workflow for the synthesis and characterization of an ADC.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful design, synthesis, and evaluation of bioconjugates incorporating a PEG10 spacer.
Protocol 1: Conjugation of a Maleimide-PEG10-Linker to Protein Thiol Groups
This protocol is suitable for site-specific conjugation to cysteine residues.
Materials:
-
Protein with available thiol groups (e.g., antibody with reduced interchain disulfides) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide-PEG10-linker.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP, DTT).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification column (e.g., Size Exclusion Chromatography - SEC).
Procedure:
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein to generate free thiols. Incubate the protein with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature.
-
If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide-PEG10-linker, for example, by using a desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve the Maleimide-PEG10-linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved Maleimide-PEG10-linker to the protein solution.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent such as N-acetylcysteine to a final concentration of 1-2 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or other suitable chromatographic methods.[9]
-
Protocol 2: Conjugation of an NHS-Ester-PEG10-Linker to Protein Amine Groups
This protocol targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
NHS-Ester-PEG10-linker.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., SEC).
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be between 1-10 mg/mL.[10]
-
-
Linker Preparation:
-
The NHS-ester moiety is moisture-sensitive.[10] Allow the vial of NHS-Ester-PEG10-linker to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage.[10]
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the dissolved NHS-Ester-PEG10-linker to the protein solution.
-
Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[11]
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted linker and byproducts by SEC or other suitable chromatographic methods.[9]
-
Protocol 3: Characterization of PEG10-Containing Bioconjugates
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. In ADCs, species with a higher DAR are more hydrophobic.
-
Method:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient.
-
The different DAR species will elute as distinct peaks. The weighted average of the peak areas can be used to calculate the average DAR.
-
2. Analysis of Aggregation by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric bioconjugate.
-
Method:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified bioconjugate sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
The percentage of aggregation can be calculated from the peak area of the high molecular weight species relative to the total peak area.[9]
-
3. In Vitro Cytotoxicity Assay:
-
Principle: This assay determines the concentration of the bioconjugate required to inhibit the growth of cancer cells by 50% (IC50).
-
Method:
-
Plate target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the bioconjugate, a relevant control, and the free payload.
-
Incubate for a period of time (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Plot cell viability versus concentration and calculate the IC50 value.[12]
-
Conclusion
The PEG10 spacer is a versatile and powerful tool in the field of bioconjugation. Its well-defined structure and advantageous physicochemical properties contribute significantly to the development of more effective and safer biologics. By enhancing solubility, improving pharmacokinetic profiles, and providing optimal spatial separation, the PEG10 linker enables the rational design of next-generation therapies such as ADCs and PROTACs. The detailed protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to strategically incorporate the PEG10 spacer into their bioconjugation workflows.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
The Role of Hydroxy-PEG10-Boc as a Non-Cleavable ADC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Hydroxy-PEG10-Boc as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). Non-cleavable linkers represent a significant class of ADC technology, offering distinct advantages in terms of stability and toxicity profiles. The incorporation of a polyethylene (B3416737) glycol (PEG) chain, specifically a discrete chain of ten PEG units, further refines the physicochemical properties of the resulting ADC, addressing critical challenges in drug development. This guide provides a comprehensive overview of the core concepts, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Introduction to Non-Cleavable PEGylated Linkers in ADCs
Antibody-Drug Conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, profoundly influencing the ADC's efficacy, stability, and pharmacokinetic profile.
Non-cleavable linkers, unlike their cleavable counterparts, do not possess a specific chemical motif designed to be broken by enzymes or the acidic environment of the tumor. Instead, the release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[1][2] This mechanism results in the release of a payload-linker-amino acid metabolite.
The inclusion of a PEG spacer, such as the 10-unit chain in this compound, offers several advantages:
-
Enhanced Hydrophilicity: The PEG chain increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can mitigate the risk of aggregation, a common challenge in ADC development.[3][]
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic radius imparted by the PEG linker can lead to a longer circulation half-life and reduced renal clearance.[][5] This prolonged exposure can enhance tumor accumulation and therapeutic efficacy.
-
"Stealth" Effect: The PEG chain can create a hydration shell around the payload, shielding it from enzymatic degradation and recognition by the immune system, potentially reducing immunogenicity.[5]
-
Precise Spacer: A discrete PEG linker of a defined length, such as PEG10, ensures batch-to-batch consistency, a crucial factor in therapeutic development.
This compound is a heterobifunctional linker, featuring a hydroxyl group at one end and a Boc-protected amine at the other. This structure allows for a controlled and sequential conjugation strategy.
Mechanism of Action of ADCs with Non-Cleavable Linkers
The mechanism of action for an ADC utilizing a non-cleavable linker like this compound is a multi-step process that relies on the cellular machinery of the target cancer cell.
-
Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an early endosome.[6]
-
Trafficking: The endosome matures and traffics to the lysosome.[7]
-
Antibody Degradation: Within the highly acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. This degradation releases the cytotoxic payload, which is still attached to the linker and a single amino acid residue (from the antibody's conjugation site).[1][6]
-
Cytotoxicity: The payload-linker-amino acid metabolite then exerts its cytotoxic effect, for instance, by inhibiting microtubule polymerization if the payload is a taxane (B156437), ultimately leading to cell cycle arrest and apoptosis.[2]
Quantitative Data on PEGylated Non-Cleavable ADCs
While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in the public domain, the following tables summarize representative data from studies on ADCs with non-cleavable and PEGylated linkers to illustrate the expected trends.
Table 1: Impact of PEGylation on In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | Antigen Expression | Illustrative IC50 (ng/mL) |
| Non-PEGylated Non-cleavable | MMAF | Cell Line A | High | 10 - 50 |
| PEGylated (e.g., PEG10) Non-cleavable | MMAF | Cell Line A | High | 20 - 100 |
| Non-PEGylated Non-cleavable | MMAF | Cell Line B | Moderate | 1,000 - 5,000 |
| PEGylated (e.g., PEG10) Non-cleavable | MMAF | Cell Line B | Moderate | 1,500 - 7,000 |
Note: The inclusion of a PEG linker can sometimes lead to a slight decrease in in vitro potency (higher IC50), potentially due to steric hindrance affecting binding or cellular uptake. However, this is often offset by improved in vivo performance.[5]
Table 2: Influence of PEGylation on Pharmacokinetics (PK)
| ADC Construct | Linker Type | Illustrative Mean Residence Time (MRT) in vivo (hours) | Illustrative Plasma Clearance (mL/h/kg) |
| ADC-X | Non-PEGylated | 35 | 0.45 |
| ADC-X-PEG10 | PEG10 | 65 | 0.20 |
Note: Data is illustrative and based on general trends observed in preclinical studies for PEGylated ADCs.[8]
Table 3: Plasma Stability of Non-Cleavable ADCs
| Linker Type | Payload | Species | % Intact ADC after 7 days |
| Non-cleavable (SMCC) | DM1 | Rat | >80% |
| Non-cleavable (PEGylated) | Payload Y | Human | >90% (Expected) |
Note: Non-cleavable linkers generally exhibit high plasma stability, and PEGylation is expected to maintain or enhance this stability.[9]
Experimental Protocols
Detailed and reproducible methodologies are essential for the evaluation of ADCs. The following are generalized protocols for key experiments in the development of an ADC using this compound.
Synthesis of Drug-Linker Conjugate and ADC
This multi-step process involves the activation of the payload, conjugation to the linker, and subsequent conjugation to the antibody.
Protocol 1: Synthesis of the Drug-Linker Conjugate
-
Boc Deprotection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amino-PEG10-alcohol.[8]
-
-
Activation of Cytotoxic Drug:
-
If the payload has a carboxylic acid group (e.g., some taxane derivatives), dissolve it in an anhydrous solvent like DMF.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS-activated drug.[8]
-
-
Conjugation of Drug to Linker:
-
Add the deprotected amino-PEG10-alcohol to the activated drug solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
-
Antibody Preparation:
-
The antibody should be in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the drug-linker conjugate (with an activated hydroxyl group, or after activating it) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the antibody solution with gentle mixing. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker by size-exclusion chromatography (SEC) or dialysis.[8]
-
Characterization of the ADC
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
-
Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly used.[]
-
Procedure:
-
Inject the purified ADC onto the appropriate column.
-
Elute with a gradient that separates the antibody species based on the number of conjugated drug-linkers.
-
The chromatogram will show peaks corresponding to antibodies with different numbers of drugs (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR from the peak areas.[][10]
-
Protocol 4: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.[11][12]
-
Methodology:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification:
-
In Vitro Efficacy Assessment
Protocol 5: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Add serial dilutions of the ADC and a control antibody to the cells.
-
Incubation: Incubate for 72-96 hours.
-
Cell Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.[13][14]
-
Logical Workflow for ADC Evaluation
The development and evaluation of an ADC is a systematic process that moves from initial synthesis to in vivo testing.
Conclusion
This compound serves as a valuable tool in the construction of non-cleavable ADCs. Its defined-length PEG chain offers the potential to improve the physicochemical and pharmacokinetic properties of the resulting conjugate, addressing key challenges such as solubility and in vivo stability. The non-cleavable nature of the linker ensures a high degree of stability in circulation, which is often associated with a favorable safety profile. While the inclusion of a PEG spacer may slightly modulate in vitro potency, the overall benefits in terms of extended half-life and improved therapeutic index in vivo make it a compelling choice for ADC development. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of ADCs constructed with this and similar linkers, enabling researchers to make informed decisions in the design of next-generation targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Pivotal Role of Linkers in PROTAC Design: A Technical Guide to Hydroxy-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs) and the Centrality of the Linker
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those historically considered "undruggable".[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][][4]
Upon entering a cell, a PROTAC simultaneously binds to a POI and an E3 ligase, forming a ternary complex. This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another catalytic cycle.
While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC. The linker's length, composition, and rigidity influence the stability and conformation of the ternary complex, which are paramount for efficient ubiquitination and subsequent degradation.[4]
Diagram 1: The PROTAC Mechanism of Action
A diagram illustrating the catalytic cycle of a PROTAC molecule.
Types and Design Principles of PROTAC Linkers
PROTAC linkers are broadly classified based on their flexibility and chemical composition. The optimal linker design for a given PROTAC is determined empirically and is highly dependent on the specific POI and E3 ligase pair.
Flexible Linkers:
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility. They are synthetically tractable and often serve as a starting point in linker design. However, long alkyl chains can increase lipophilicity, potentially impacting solubility and cell permeability.
-
Polyethylene (B3416737) Glycol (PEG) Chains: PEG linkers are widely used and consist of repeating ethylene (B1197577) glycol units.[5] They are prized for their hydrophilicity, which can enhance the aqueous solubility and bioavailability of the often large and lipophilic PROTAC molecules.[5][6] The ability to systematically vary the length of the PEG chain allows for precise optimization of the distance between the two ligands.[5]
Rigid Linkers:
-
Cyclic Structures: Incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings introduces conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[7][8]
-
Aromatic Systems and Alkynes: Phenyl rings and alkynes introduce planarity and linearity, further restricting the linker's flexibility. This can improve selectivity by disfavoring the formation of off-target ternary complexes.
"Smart" or Functional Linkers: Recent innovations include the development of linkers with additional functionalities, such as photoswitchable or photocleavable moieties, which allow for spatiotemporal control over PROTAC activity.
Hydroxy-PEG10-Boc: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional, PEG-based linker that has gained traction in the synthesis of complex bioconjugates, including PROTACs. Its structure features a 10-unit polyethylene glycol chain, which imparts hydrophilicity and provides a considerable length for spanning the distance between a POI and an E3 ligase.
The linker is flanked by two key functional groups:
-
A terminal hydroxyl (-OH) group , which can be readily functionalized for conjugation to a ligand, often through esterification or etherification.
-
A tert-butyloxycarbonyl (Boc)-protected amine , which provides an orthogonal protecting group strategy. The Boc group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, typically via an amide bond formation.
This bifunctional nature allows for a controlled, stepwise synthesis of the PROTAC molecule, facilitating the modular assembly of the final construct. While specific examples of PROTACs incorporating the exact this compound linker are not extensively documented in peer-reviewed literature with full degradation data, its close analogues, such as Hydroxy-PEG11-Boc, have been utilized, and their synthetic and evaluation workflows are directly applicable.[9][10]
Diagram 2: General Structure of a PROTAC with a PEG Linker
A simplified representation of a PROTAC molecule's components.
Quantitative Data on Linker Optimization
The optimization of linker length and composition is a critical step in PROTAC development. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance.
Table 1: Impact of Linker Length on PROTAC Efficacy
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex K_D (nM) | Cellular DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG | 12 | 150 | 850 | 65 |
| PROTAC-B | PEG | 16 | 25 | 45 | >95 |
| PROTAC-C | PEG | 20 | 40 | 120 | 90 |
| PROTAC-D | PEG | 24 | 95 | 600 | 70 |
| PROTAC-E | Alkyl | 15 | 30 | 55 | >95 |
| PROTAC-F | Alkyl | 19 | 60 | 250 | 85 |
| (Data is illustrative, compiled from various sources to demonstrate trends in linker optimization)[9] |
Table 2: Comparative Analysis of Flexible vs. Rigid Linkers
| Target | Linker Type | Linker Composition | DC50 | Dmax | Key Observation |
| BRD4 | Flexible (PEG) | 4 PEG units | 54 nM | >90% | Effective degradation with a flexible linker. |
| BRD4 | Rigid | Disubstituted Alkane | More Potent than Flexible | >90% | Increased rigidity can lead to enhanced potency. |
| EGFR/HER2 | Flexible (Alkyl) | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | Baseline activity with a flexible linker. |
| EGFR | Flexible (PEG) | Extended by one ethylene glycol unit | Selective degradation of EGFR | Not specified | Minor changes in linker length can alter selectivity. |
| (Data is illustrative, compiled from various sources)[8] |
Table 3: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC Target | Linker Type | Molecular Weight ( g/mol ) | clogP | TPSA (Ų) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| Kinase X | Alkyl Chain | 850 | 5.2 | 120 | 0.5 |
| Kinase X | PEG4 | 920 | 4.5 | 150 | 1.2 |
| Kinase X | Piperazine-containing | 890 | 4.8 | 135 | 0.9 |
| (Data is illustrative and highlights general trends) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using a Hydroxy-PEG-Boc Linker
This protocol outlines a general strategy for synthesizing a PROTAC where a carboxylic acid-functionalized E3 ligase ligand is first coupled to the hydroxyl group of a Hydroxy-PEG-Boc linker, followed by Boc deprotection and coupling to a POI ligand.
-
Step 1: Esterification of E3 Ligase Ligand with Hydroxy-PEG-Boc
-
Dissolve the E3 Ligase Ligand-COOH (1.0 eq) and Hydroxy-PEG-Boc (1.1 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq), followed by the slow addition of dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used).
-
Wash the organic layer with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield E3 Ligase Ligand-PEG-Boc.
-
-
Step 2: Boc Deprotection
-
Dissolve the E3 Ligase Ligand-PEG-Boc in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with DCM or another suitable solvent multiple times to ensure complete removal of residual TFA. The resulting amine salt is often used directly in the next step.
-
-
Step 3: Amide Coupling with POI Ligand
-
Dissolve the POI Ligand-COOH (1.0 eq) and the deprotected E3 Ligase Ligand-PEG-NH2 (as the TFA salt, 1.1 eq) in anhydrous DMF or DCM.
-
Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3-4 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
-
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the standard method to quantify the amount of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
-
Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[7]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm that the PROTAC can induce the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[9][11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration for a shorter duration (e.g., 2-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase or the POI overnight at 4°C.[9]
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[11]
-
Washing: Pellet the beads and wash them several times with ice-cold wash buffer to remove non-specific binding proteins.[11]
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.[11]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the POI and the E3 ligase to confirm their co-precipitation.[11]
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for binary and ternary complexes.[12][13]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.[13]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[12]
-
Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the second protein (the POI) at a constant, near-saturating concentration of the POI over the immobilized E3 ligase.[12]
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions. This allows for the calculation of the cooperativity factor (alpha), which indicates whether the binding of one protein enhances or diminishes the binding of the other.[12]
Mandatory Visualizations
Diagram 3: Representative PROTAC Structure with a PEG11 Linker
Structure of a PROTAC with a Hydroxy-PEG11-Boc derived linker.
Diagram 4: Experimental Workflow for PROTAC Evaluation
A workflow for the synthesis and evaluation of PROTACs.
References
- 1. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Hydroxy-PEG10-Boc: An In-Depth Technical Guide for Peptide Synthesis Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hydroxy-PEG10-Boc, a heterobifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS). This document details its chemical properties, applications, and step-by-step experimental protocols for its successful incorporation into peptide chains.
Introduction to this compound
This compound, with the chemical name tert-butyl (1-hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-yl)carbamate, is a valuable tool in peptide chemistry. It comprises a ten-unit polyethylene (B3416737) glycol (PEG) chain that imparts hydrophilicity, a hydroxyl (-OH) group for attachment to a solid support or further functionalization, and a tert-butyloxycarbonyl (Boc) protected amine group for subsequent peptide chain elongation. The discrete length of the PEG chain ensures a monodisperse product, which is crucial for the synthesis of highly pure PEGylated peptides.
The incorporation of a PEG linker, such as this compound, into peptides offers several advantages in drug development. PEGylation can enhance the solubility and stability of peptides, prolong their in-vivo half-life by reducing renal clearance, and decrease their immunogenicity. These properties make PEGylated peptides highly attractive candidates for therapeutic applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Chemical Formula | C₂₇H₅₅NO₁₂ |
| Molecular Weight | 585.7 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMF, DCM, and other common organic solvents |
| Purity | Typically >95% |
Applications in Peptide Synthesis
This compound serves as a hydrophilic spacer arm in SPPS. Its primary applications include:
-
Improving Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic peptides, both during and after synthesis.
-
Reducing Aggregation: By increasing the distance between peptide chains on the solid support, the PEG linker can help to reduce inter-chain aggregation, a common problem in the synthesis of long or hydrophobic peptides.
-
Enhancing Pharmacokinetic Properties: The PEG moiety increases the hydrodynamic radius of the resulting peptide, which can lead to a longer circulation half-life and reduced renal clearance.
-
Lowering Immunogenicity: The flexible PEG chain can shield the peptide from recognition by the immune system, thereby reducing its immunogenicity.
Experimental Protocols for Boc-SPPS using this compound
The following protocols outline the key steps for the incorporation of a this compound linker into a peptide using a standard Boc-based solid-phase peptide synthesis strategy.
Resin Preparation and Linker Attachment
-
Resin Swelling: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30-60 minutes.
-
Linker Activation (if required): Depending on the resin, the hydroxyl group of this compound may need to be activated. For attachment to a chloromethylated resin (Merrifield resin), the cesium salt of the Boc-protected PEG linker is often used.
-
Coupling to Resin:
-
Dissolve this compound and a coupling agent (e.g., DIC/HOBt or HATU/DIPEA) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with agitation.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free amino groups on the resin. A negative Kaiser test indicates complete coupling.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted functional groups on the resin, a capping step with acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) can be performed.
Boc Deprotection
-
Pre-wash: Wash the resin-bound linker with DCM.
-
Deprotection Cocktail: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Main Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove the TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIPEA in DCM until a neutral pH is achieved. Follow with extensive washing with DCM and DMF.
Amino Acid Coupling
-
Activation: In a separate vessel, activate the next Boc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling efficiency using the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
Washing: Wash the resin with DMF and DCM.
Repeat the Boc deprotection and amino acid coupling cycles until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
-
Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid as described in section 4.2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol, and then dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cleavage cocktail is a mixture of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Quantitative Data Summary
While specific quantitative data for peptide synthesis using this compound is not extensively published, the following tables provide typical ranges based on the performance of similar PEG linkers and standard Boc-SPPS protocols. Actual results will vary depending on the peptide sequence, coupling reagents, and reaction conditions.
Table 1: Typical Coupling Efficiency in Boc-SPPS with PEG Linkers
| Amino Acid Type | Coupling Reagent | Typical Coupling Efficiency (%) | Notes |
| Non-hindered | HATU/DIPEA | >99% | Generally high efficiency. |
| Sterically Hindered (e.g., Val, Ile) | HATU/DIPEA | 98-99% | May require longer coupling times or double coupling. |
| PEG-Linker | HATU/DIPEA | >98% | The long PEG chain can cause some steric hindrance. |
Table 2: Expected Peptide Yield and Purity
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by HPLC) | 70-90% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Overall Yield (after purification) | 10-40% | Varies significantly with the length and complexity of the peptide. |
| Final Purity (after HPLC) | >95% | Achievable with optimized purification protocols. |
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantages of using this compound in peptide synthesis.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a this compound linker.
Caption: Logical relationship showcasing the advantages of using this compound in the development of therapeutic peptides.
Methodological & Application
Application Notes and Protocols for the Conjugation of Hydroxy-PEG10-Boc to Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of Hydroxy-PEG10-Boc, a heterobifunctional linker, to antibodies. The inclusion of a ten-unit polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, stability, and pharmacokinetic properties of the resulting antibody conjugate.[][2][3][4] The protocol outlines a two-stage process: first, the activation of the terminal hydroxyl group of the PEG linker, and second, the conjugation of the activated linker to the antibody. This method primarily targets primary amines (lysine residues) on the antibody.
The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker allows for subsequent, orthogonal conjugation of other molecules, such as therapeutic payloads, after a deprotection step.[2][5][6] This makes this compound a versatile tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[3][7]
Principle of the Method
The conjugation process relies on two key chemical transformations:
-
Activation of the Hydroxyl Group: The terminal hydroxyl (-OH) group of the PEG linker is a poor leaving group and requires activation to facilitate reaction with the antibody.[8][9] This protocol describes the conversion of the hydroxyl group into a more reactive N-hydroxysuccinimide (NHS) ester. This is a common strategy for creating amine-reactive linkers.[10][11]
-
Amine Coupling: The activated PEG linker (PEG-NHS ester) is then reacted with primary amine groups on the antibody, typically the ε-amino groups of lysine (B10760008) residues, to form stable amide bonds.[10][][13]
Experimental Protocols
This protocol is divided into two main stages: Activation of the this compound linker and subsequent conjugation to the antibody.
Stage 1: Activation of this compound to form Boc-PEG10-NHS Ester
This stage involves the conversion of the terminal hydroxyl group to a carboxylic acid, followed by its activation to an NHS ester.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)[2][14]
-
Dess-Martin Periodinane (DMP) or other suitable oxidizing agent
-
Sodium chlorite (B76162) and a suitable catalyst for oxidation to carboxylic acid
-
N-Hydroxysuccinimide (NHS)[14]
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[2][11]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[10]
-
Reverse-phase HPLC system for purification[14]
-
LC-MS for reaction monitoring and product characterization[14]
Procedure:
-
Oxidation to Carboxylic Acid: a. Dissolve this compound in anhydrous DCM. b. Add an oxidizing agent (e.g., DMP followed by sodium chlorite) to convert the terminal alcohol to a carboxylic acid. The specific conditions will depend on the chosen oxidation method. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. d. Upon completion, quench the reaction and purify the resulting Boc-PEG10-COOH by a suitable method, such as column chromatography.
-
Activation to NHS Ester: a. Dissolve the purified Boc-PEG10-COOH in anhydrous DMF or DCM.[2] b. Add 1.2 equivalents of EDC and 1.5 equivalents of NHS.[11] c. Stir the reaction at room temperature for 1-4 hours to form the NHS ester.[11] d. Monitor the reaction by TLC or LC-MS.[11] e. The resulting Boc-PEG10-NHS ester solution can often be used directly in the next step or purified by reverse-phase HPLC if necessary.[2][11]
Stage 2: Conjugation of Boc-PEG10-NHS Ester to Antibody
This stage describes the reaction of the activated PEG linker with the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.[10][15]
-
Boc-PEG10-NHS ester (from Stage 1)
-
Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.2-8.0).[10][15]
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis system.[][5]
Procedure:
-
Antibody Preparation: a. Exchange the antibody into the Reaction Buffer to remove any interfering buffer components.[10] b. Adjust the antibody concentration to 2-5 mg/mL.[10]
-
Conjugation Reaction: a. Immediately before use, prepare a stock solution of the Boc-PEG10-NHS ester in anhydrous DMSO (e.g., 10 mM).[10] b. Add a 5-20 fold molar excess of the Boc-PEG10-NHS ester solution to the antibody solution with gentle mixing.[15] The optimal molar ratio should be determined empirically for each antibody.[11] c. Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.[2][11]
-
Quenching: a. Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.[10][11] b. Incubate for 15-30 minutes at room temperature.[6][10]
-
Purification: a. Remove unreacted PEG linker and byproducts by Size-Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).[][5] SEC is often preferred for its efficiency in separating the larger antibody conjugate from smaller reactants.[] b. Other potential purification methods include affinity chromatography, reverse-phase chromatography, or ion-exchange chromatography, depending on the specific properties of the conjugate.[][]
Stage 3 (Optional): Boc Deprotection
If the goal is to conjugate a second molecule to the newly introduced amine, the Boc protecting group must be removed.
Materials:
-
Purified Antibody-PEG10-Boc conjugate
Procedure:
-
Lyophilize the purified antibody-PEG conjugate to remove the aqueous buffer.[5]
-
Resuspend the lyophilized conjugate in a solution of 20-50% TFA in DCM.[5][11]
-
Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.[5][11]
-
The resulting deprotected Antibody-PEG10-Amine conjugate is now ready for subsequent conjugation reactions.
Data Presentation
The following table summarizes typical quantitative parameters for the conjugation protocol. Note that these values are starting points and may require optimization for specific antibodies and applications.
| Parameter | Value | Reference |
| Linker Activation | ||
| EDC to Carboxylated PEG Molar Ratio | 1.2 : 1 | [11] |
| NHS to Carboxylated PEG Molar Ratio | 1.5 : 1 | [11] |
| Activation Reaction Time | 1-4 hours | [11] |
| Activation Temperature | Room Temperature | [11] |
| Antibody Conjugation | ||
| Antibody Concentration | 2-5 mg/mL | [10] |
| Reaction Buffer pH | 7.2 - 8.5 | [10][15] |
| PEG-NHS to Antibody Molar Ratio | 5:1 to 20:1 | [15] |
| Conjugation Reaction Time | 1-4 hours (RT) or overnight (4°C) | [2][11] |
| Quenching Reagent Concentration | 50 mM Tris-HCl | [10][11] |
| Boc Deprotection | ||
| TFA Concentration in DCM | 20-50% | [5][11] |
| Deprotection Reaction Time | 30-60 minutes | [5][6] |
| Deprotection Temperature | Room Temperature | [5] |
Characterization of the Conjugate
Thorough characterization of the final antibody-PEG conjugate is crucial to ensure quality and consistency.[2]
-
Degree of PEGylation (DOP): Determine the average number of PEG linkers conjugated per antibody. This can be assessed by techniques such as:
-
Purity: Assessed by SEC to ensure the removal of unconjugated PEG linker and other reactants.[11]
-
Antigen Binding Affinity: It is essential to confirm that the conjugation process has not compromised the antibody's ability to bind to its target. This can be evaluated using methods like ELISA or Surface Plasmon Resonance (SPR).
-
Stability: The stability of the conjugate can be assessed over time under different storage conditions.[]
Mandatory Visualization
Caption: Experimental workflow for conjugating this compound to an antibody.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Step-by-Step Boc Deprotection of Hydroxy-PEG10-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected Hydroxy-PEG10-Boc. The removal of the Boc group is a critical step in bioconjugation and drug development, revealing a primary amine that is essential for the subsequent attachment of molecules such as drugs, targeting ligands, or other functional moieties.
The Boc protecting group is widely used due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2] this compound, with its discrete ten-unit polyethylene (B3416737) glycol (PEG) spacer, offers a balance of hydrophilicity and length, making it a valuable linker in the synthesis of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The following protocols detail the necessary reagents, conditions, and work-up procedures for efficient and clean deprotection.
Reaction Mechanism
The deprotection of the N-Boc group is an acid-catalyzed process.[3] The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[1][3]
-
Carbocation Formation: The protonated Boc group fragments, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide.[1][3]
-
Amine Salt Formation: This decarboxylation yields the deprotected primary amine, which is then protonated by the excess acid to form the corresponding amine salt (e.g., TFA salt).[1][3]
The generated tert-butyl carbocation can be quenched by scavengers or deprotonate to form isobutylene (B52900) gas.[1]
Quantitative Data Summary
The following tables summarize the physicochemical properties of this compound and the typical conditions for the Boc deprotection reaction.
Table 1: Physicochemical Properties of N-Boc-PEG10-alcohol
| Property | Value |
| Molecular Formula | C25H51NO12 |
| Molecular Weight | 557.7 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Data sourced from representative PEG linkers.[4]
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent System | Solvent | Concentration | Temperature | Reaction Time | Scavenger (Optional) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[1][5] | 0°C to Room Temperature[5] | 1-2 hours[5] | Triisopropylsilane (B1312306) (TIS), 2.5-5% (v/v)[5] | Most common and generally effective method. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) | 4 M[5] | Room Temperature | 1-4 hours[5][6] | --- | A stronger acid system for more challenging deprotections.[5] |
Table 3: Analytical Monitoring of the Deprotection Reaction
| Analytical Technique | Observation |
| Thin Layer Chromatography (TLC) | The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[6] |
| ¹H NMR | Disappearance of the tert-butyl proton signal, which is a singlet at approximately 1.4 ppm.[1][4] |
| LC-MS | Disappearance of the starting material peak and the appearance of a new peak corresponding to the molecular weight of the deprotected product. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is suitable for most standard deprotection reactions of Boc-protected PEG compounds.[5]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)[5]
-
Trifluoroacetic Acid (TFA)[5]
-
Triisopropylsilane (TIS) (optional scavenger)[5]
-
Toluene[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[5]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)[5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[1]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1] For example, for a 50% solution, add an equal volume of TFA to the DCM. If the molecule contains other acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.[1][5]
-
Monitoring: Continue stirring for an additional 1-2 hours.[7] Monitor the progress of the reaction using TLC or LC-MS until the starting material is completely consumed.[1]
Work-up and Isolation:
-
Evaporation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][6]
-
Azeotropic Removal of TFA: To ensure the complete removal of residual TFA, add toluene (B28343) to the residue and co-evaporate under reduced pressure. Repeat this step two more times.[1][6]
-
Product Isolation (as TFA salt): The resulting residue is the TFA salt of the deprotected amine. This can often be used directly in subsequent reactions without further purification.[1]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[1][6] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amino-PEG10-alcohol as a free base.[1]
Protocol 2: Alternative Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is a stronger alternative and can be used for more resistant Boc-protected compounds.[5]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane[5]
-
Anhydrous 1,4-Dioxane[5]
-
Diethyl ether (for precipitation)[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[8]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5][6]
Work-up and Isolation:
-
Evaporation: Upon completion, remove the solvent and excess HCl under reduced pressure.[5]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its hydrochloride salt.[8]
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amino-PEG10-alcohol hydrochloride salt.[8] This salt can be used directly or neutralized if the free amine is required.
Visualizations
Caption: General reaction scheme for the TFA-mediated Boc deprotection.
Caption: Workflow for the Boc deprotection using the TFA/DCM method.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Incomplete reaction | - Insufficient acid concentration or reaction time.[5]- Steric hindrance from the PEG chain.[5] | - Increase the concentration of TFA or switch to 4M HCl in dioxane.[5]- Extend the reaction time and monitor carefully. |
| Side reactions | - The tert-butyl cation may react with other functional groups on the molecule. | - Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[1][5] |
| Difficulty in isolating the product | - The deprotected amine may be highly water-soluble.[9] | - If using a neutralization work-up, ensure thorough extraction with an organic solvent.- Consider precipitating the product as its hydrochloride or TFA salt. |
| Residual acid in the final product | - Incomplete removal of TFA during work-up. | - Perform multiple azeotropic distillations with toluene to ensure complete removal of residual TFA.[1][6] |
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
-
4M HCl in 1,4-Dioxane is corrosive and flammable. 1,4-Dioxane is a suspected carcinogen.[10] Handle with extreme care in a fume hood.
-
The deprotection reaction releases isobutylene and carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure build-up.[3]
Conclusion
The protocols described provide a reliable framework for the Boc deprotection of this compound. The choice between the TFA and HCl methods will depend on the specific substrate and the presence of other functional groups. Careful monitoring and appropriate work-up procedures are crucial for obtaining a high yield of the pure deprotected product, which is a key intermediate for further bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Using Hydroxy-PEG10-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Hydroxy-PEG10-Boc, a heterobifunctional linker, in the synthesis of antibody-drug conjugates (ADCs). This document details the advantages of incorporating a PEGylated linker, provides step-by-step experimental protocols for ADC synthesis and characterization, and presents quantitative data to inform the strategic design of next-generation ADCs.
Introduction to this compound in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
This compound is a non-cleavable linker that features a discrete polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units. This hydrophilic PEG spacer offers several key advantages in ADC development:
-
Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic PEG10 chain helps to mitigate these issues, improving the overall solubility and stability of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2][3]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life.[4] This extended exposure in the bloodstream allows for greater accumulation of the ADC at the tumor site.
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer with low immunogenicity, minimizing the risk of adverse immune responses against the linker itself.[5]
-
Controlled Conjugation: The heterobifunctional nature of this compound, with a hydroxyl group at one end and a Boc-protected amine at the other, allows for a controlled and sequential conjugation strategy. This enables the precise attachment of the linker to the drug and subsequently to the antibody, leading to a more homogeneous ADC product.
Data Presentation: Impact of PEGylation on ADC Properties
The inclusion and length of a PEG linker can significantly impact the key characteristics of an ADC. The following tables summarize representative quantitative data from various studies to illustrate the effects of PEGylation on drug-to-antibody ratio, in vitro cytotoxicity, and pharmacokinetic parameters.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Antibody | Payload | Average DAR | % Aggregation (Stressed) |
| Non-PEGylated (Hydrophobic) | Anti-Trop-2 | Paclitaxel | Failed to form stable conjugate | High (Precipitation) |
| PEGylated (VK linker with PEG24) | Anti-Trop-2 | Paclitaxel | 8 | Low |
| Non-PEGylated (SMCC) | Trastuzumab | DM1 | ~4 | Increased |
| Pendant PEG12 (Amide) | Trastuzumab | DM1 | ~8 | Reduced |
Data is compiled from multiple sources to illustrate general trends.[2][6][7]
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Linker Type | ADC Target | Payload | Cell Line | IC50 (nM) |
| No PEG | HER2 | MMAE | NCI-N87 | ~0.33 |
| PEG4 | HER2 | MMAE | NCI-N87 | ~1.5 |
| PEG10k | HER2 | MMAE | NCI-N87 | ~7.3 |
| Non-PEGylated | Generic | Generic | Generic | Varies |
| PEG8 | Generic | Generic | Generic | Generally slight increase vs. No PEG |
Longer PEG chains can sometimes lead to a modest decrease in in vitro potency, potentially due to steric hindrance. However, this is often offset by improved in vivo efficacy. Data is illustrative and compiled from multiple sources.[4][8][9]
Table 3: Representative Pharmacokinetic Parameters
| Linker Type | ADC Construct | Mean Residence Time (MRT) (hours) | Plasma Clearance (mL/h/kg) |
| Non-cleavable | Trastuzumab-MCC-DM1 | - | 19 |
| Cleavable (disulfide) | Trastuzumab-SPP-DM1 | - | 41 |
| Linear PEG12 | Generic ADC | ~60 | ~0.25 |
| Non-PEGylated | Generic ADC | ~30 | ~0.5 |
| PEG8 | Generic ADC | Significantly Increased vs. PEG < 8 | Significantly Decreased vs. PEG < 8 |
PEGylation, particularly with PEG chains of 8 units or more, generally leads to a longer half-life and reduced clearance. Data is illustrative and compiled from multiple sources.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of ADCs utilizing the this compound linker. The following protocols provide a step-by-step guide for key experimental procedures.
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the activation of a cytotoxic payload with a carboxylic acid group and its subsequent conjugation to the deprotected this compound linker.
1.1 Boc Deprotection of this compound:
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the amino-PEG10-alcohol (HO-PEG10-NH2).[12]
-
1.2 Activation of Cytotoxic Drug:
-
Materials:
-
Cytotoxic drug with a carboxylic acid group (e.g., Paclitaxel derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add DCC (1.1 equivalents) and NHS (1.1 equivalents).
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.[12]
-
1.3 Conjugation of Activated Drug to Linker:
-
Materials:
-
NHS-activated drug
-
Deprotected HO-PEG10-NH2
-
Anhydrous DMF
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Dissolve the deprotected HO-PEG10-NH2 (1.5 equivalents) in anhydrous DMF.
-
Add the amino-PEG10-alcohol solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate (Drug-NH-PEG10-OH) as a solid.[12]
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the drug-linker construct to the antibody, targeting surface-exposed lysine (B10760008) residues.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-NH-PEG10-OH conjugate
-
EDC and Sulfo-NHS
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., Borate Buffer, 50 mM, pH 8.5)
-
Desalting columns (e.g., Sephadex G-25)
-
-
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Activation of Drug-Linker: In a separate tube, dissolve the Drug-NH-PEG10-OH (10-20 fold molar excess over the antibody) in anhydrous DMSO. Add EDC (1.2 equivalents relative to the drug-linker) and Sulfo-NHS (1.2 equivalents relative to the drug-linker). Incubate for 15-30 minutes at room temperature to activate the terminal hydroxyl group.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Purification of the ADC: Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
3.1 Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) is a standard method.
-
Procedure:
3.2 Analysis of Aggregation:
-
Method: Size-Exclusion Chromatography (SEC).
-
Procedure:
-
Use an SEC column suitable for monoclonal antibodies.
-
Aggregates will elute earlier than the monomeric ADC.
-
The percentage of aggregation is calculated by integrating the peak areas of the aggregate and monomer peaks.[3]
-
Protocol 4: In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a period of 72-96 hours.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 for each ADC.[8][9]
-
Mandatory Visualizations
Caption: General workflow for ADC synthesis using a this compound linker.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.[15][16][17][18][19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application of Hydroxy-PEG10-Boc in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hydroxy-PEG10-Boc in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3]
Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their advantageous properties.[4] The this compound linker, featuring a 10-unit PEG chain, offers a balance of flexibility and hydrophilicity. The terminal hydroxyl (-OH) group and the tert-butyloxycarbonyl (Boc)-protected amine provide orthogonal handles for a modular and controlled synthesis of the PROTAC molecule. The PEG10 chain enhances the aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC, while its length is often critical for optimizing the geometry of the ternary complex for efficient protein degradation.[5][6]
Core Principles and Applications
The primary role of the this compound linker in PROTAC development is to bridge the POI-binding ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex.[3] This induced proximity is the cornerstone of PROTAC-mediated protein degradation.
Key Applications:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG10 linker can significantly improve the solubility of often large and hydrophobic PROTAC molecules, which is crucial for their formulation and bioavailability.[6]
-
Optimization of Ternary Complex Formation: The length and flexibility of the PEG10 linker are critical for achieving the optimal geometry of the ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex.[3]
-
Systematic Structure-Activity Relationship (SAR) Studies: this compound can be used in conjunction with other PEG linkers of varying lengths to systematically explore the impact of linker length on degradation efficacy (DC50 and Dmax).[7]
-
Modular PROTAC Synthesis: The orthogonal hydroxyl and Boc-protected amine functional groups allow for a controlled and stepwise synthesis, enabling the efficient assembly of the final PROTAC molecule.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimization of linker length is a critical aspect of PROTAC design. The following tables summarize representative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins. While specific data for a PROTAC utilizing a this compound linker is not always available, the presented data provides valuable insights into the general trends observed.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC System | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| JQ1-PEG-VHL | 3 | 55 | 85 | MV4-11 |
| JQ1-PEG-VHL | 4 | 20 | 95 | MV4-11 |
| JQ1-PEG-VHL | 5 | 15 | >98 | MV4-11 |
| JQ1-PEG-VHL | 6 | 30 | 92 | MV4-11 |
Note: This data is compiled from different research articles, and experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficacy.[1]
Table 2: Illustrative Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | 4-unit PEG | 50 | 90 |
| PROTAC-PEG8 | 8-unit PEG | 15 | 95 |
| PROTAC-PEG10 | 10-unit PEG | 10 | 98 |
| PROTAC-PEG12 | 12-unit PEG | 25 | 92 |
This data is representative and intended for illustrative purposes to demonstrate the concept of linker optimization.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a this compound linker and for the subsequent evaluation of its biological activity.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthetic route involving the sequential coupling of the POI ligand and the E3 ligase ligand to the this compound linker.
Step 1: Coupling of POI Ligand to the this compound Linker
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI ligand (containing a suitable functional group for coupling, e.g., a carboxylic acid) (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-Linker intermediate.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Boc Deprotection: Dissolve the POI-Linker intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS). Remove the solvent and TFA under reduced pressure. The resulting amine is often used in the next step without further purification.
-
Coupling of E3 Ligase Ligand: In a separate dry flask under an inert atmosphere, dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Final Coupling: Add a solution of the deprotected POI-Linker-amine from the previous step to the activated E3 ligase ligand solution. Stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Upon completion, purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity. Characterize the final product by HRMS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium (a typical concentration range is 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO). Treat the cells with the PROTAC dilutions and incubate for a desired period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Lyse the cells with RIPA lysis buffer on ice for 30 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control (e.g., GAPDH or β-actin) band intensity for each sample. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effects of the PROTAC on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the PROTAC in complete culture medium. Add the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure (CellTiter-Glo® example): Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. Subtract the average background luminescence from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for the synthesis of a PROTAC using a this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. biochempeg.com [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling of Hydroxy-PEG10-Boc to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a critical strategy in drug development and bioconjugation, utilized to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The molecule Hydroxy-PEG10-Boc is a heterobifunctional linker featuring a terminal hydroxyl group, a ten-unit PEG spacer, and a Boc-protected amine. The terminal hydroxyl group is not inherently reactive towards primary amines and requires chemical activation to facilitate efficient coupling.[1][2][3]
This document provides detailed protocols for two primary methods to activate the hydroxyl group of this compound and subsequently couple it to molecules containing primary amines, such as proteins, peptides, or small molecule drugs. The two principle activation strategies discussed are:
-
Activation via Tosylation: Conversion of the terminal hydroxyl group to a tosylate, which serves as an excellent leaving group for nucleophilic substitution by a primary amine.[4][5][6]
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): Formation of a highly reactive N-succinimidyl carbonate intermediate that readily couples with primary amines to form a stable carbamate (B1207046) linkage.[7]
The Boc protecting group offers the advantage of orthogonal synthesis, allowing for the modification of the hydroxyl end prior to deprotection of the amine for subsequent conjugation steps.
Data Presentation
The tables below summarize the typical reaction conditions and expected outcomes for each step of the two activation and coupling pathways. Note that these values are illustrative and require optimization for specific substrates and applications.
Table 1: Two-Step Protocol via Tosylation
| Step | Parameter | Condition/Reagent | Molar Ratio (vs. PEG) | Typical Time | Temperature | Typical Yield |
| 1. Activation | Activating Agent | p-Toluenesulfonyl chloride (TsCl) | 1.2 - 1.5 eq | 4-16 h | 0°C to RT | 85-95% |
| Base | Triethylamine (B128534) (TEA) or Pyridine (B92270) | 1.5 - 2.0 eq | ||||
| Solvent | Anhydrous Dichloromethane (DCM) | - | ||||
| 2. Coupling | Amine Substrate | Primary Amine | 1.2 - 2.0 eq | 12-24 h | RT to 80°C | 70-90% |
| Base (optional) | DIPEA | 2.0 - 3.0 eq | ||||
| Solvent | Anhydrous DMF or DMSO | - |
Table 2: Two-Step Protocol via DSC Activation
| Step | Parameter | Condition/Reagent | Molar Ratio (vs. PEG) | Typical Time | Temperature | Typical Yield |
| 1. Activation | Activating Agent | N,N'-Disuccinimidyl Carbonate (DSC) | 1.5 eq | 12-18 h | RT | 80-90% |
| Base | Pyridine | 2.0 eq | ||||
| Solvent | Anhydrous Acetonitrile (B52724) | - | ||||
| 2. Coupling | Amine Substrate | Primary Amine | 1.1 - 1.5 eq | 2-4 h | RT | 75-95% |
| Buffer | PBS (pH 7.5-8.5) or Borate Buffer | - | ||||
| Co-solvent | DMSO or DMF (if needed) | - |
Experimental Protocols
Protocol 1: Coupling via Tosylation
This protocol involves the conversion of the hydroxyl group to a tosylate, which is then displaced by a primary amine.[3][6]
Step A: Activation (Tosylation) of this compound
-
Dissolve this compound (1.0 equivalent) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the pure Tosyl-PEG10-Boc.
Step B: Coupling of Tosyl-PEG10-Boc to a Primary Amine
-
Dissolve the primary amine-containing molecule (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.[2]
-
Add a solution of the purified Tosyl-PEG10-Boc (1.0 equivalent) in the same solvent to the amine solution.
-
Heat the reaction mixture to 60-80°C. Reactions involving sterically hindered amines may require elevated temperatures and longer reaction times.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final conjugate using an appropriate chromatographic technique.
Protocol 2: Coupling via DSC Activation
This method activates the hydroxyl group to form an N-succinimidyl carbonate, which is highly reactive towards primary amines.[7]
Step A: Activation of this compound with DSC
-
Dissolve this compound (1.0 equivalent) in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Add N,N'-Disuccinimidyl Carbonate (DSC) (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.[7]
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in DCM and wash with an aqueous solution of copper (II) sulfate to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the DSC-activated PEG linker, which should be used immediately or stored under desiccated conditions.
Step B: Coupling of DSC-Activated PEG to a Primary Amine
-
Dissolve the amine-containing molecule (e.g., protein, peptide) in a suitable conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.5-8.5).
-
Dissolve the DSC-activated PEG linker (from Step A) in a minimal amount of an organic co-solvent (e.g., DMSO or DMF) and add it to the amine solution. A 5- to 20-fold molar excess of the PEG linker is often used for protein conjugation.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Quench the reaction by adding a solution of 1 M Tris-HCl or glycine (B1666218) to consume any unreacted DSC-activated PEG.
-
Purify the PEG-conjugated product using appropriate techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts.
Visualizations
Below are diagrams illustrating the experimental workflows for the described protocols.
Caption: Overall workflow for the two-pathway coupling process.
Caption: Experimental workflow for the Tosylation pathway.
Caption: Experimental workflow for the DSC activation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Purification of Hydroxy-PEG10-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy-PEG10-Boc conjugates are valuable heterobifunctional linkers used extensively in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These linkers consist of a hydroxyl (-OH) group for further functionalization, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a tert-butoxycarbonyl (Boc)-protected amine. The synthesis of these conjugates often results in a mixture of the desired product along with impurities such as unreacted starting materials, byproducts, and PEG oligomers of varying lengths (e.g., PEG9, PEG11). Therefore, robust purification is critical to ensure the quality and reliability of subsequent conjugation reactions.
This document provides detailed protocols for the purification of this compound conjugates using common laboratory techniques, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography.
Overview of Purification Strategies
The choice of purification method depends on the required purity, scale, and available resources. The Boc group imparts significant hydrophobicity to the molecule, making reversed-phase chromatography an ideal separation technique.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Flash Chromatography (Reversed-Phase) |
| Principle | Separation based on hydrophobicity on a non-polar stationary phase.[] | Separation based on hydrophobicity, suitable for larger scales. |
| Resolution | Very High; capable of separating closely related PEG oligomers.[2] | Moderate; best for removing distinct impurities. |
| Purity | >98% achievable. | Typically 90-98%. |
| Scale | Analytical to Preparative (mg to g). | Preparative (g to kg). |
| Speed | Slower (minutes to hours per run). | Faster (minutes per run). |
| Cost | High (instrumentation and columns). | Moderate (simpler setup). |
| Primary Use | Final high-purity polishing. | Initial cleanup and large-scale purification. |
Experimental Protocols
Protocol 1: High-Purity Purification by Preparative RP-HPLC
This protocol is designed to achieve high purity (>98%) of the this compound conjugate, making it suitable for sensitive downstream applications.
Principle: Reversed-phase chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).[] A gradient of increasing organic solvent is used to elute compounds, with more hydrophobic molecules eluting later. The Boc group on the conjugate provides a strong hydrophobic handle for retention and separation from more polar impurities.
Materials and Reagents:
-
Crude this compound conjugate
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 x 250 mm, 5-10 µm particle size)
-
0.22 µm syringe filters
-
Rotary evaporator and/or lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in water.
-
Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.
-
Note: For applications sensitive to TFA, 0.1% formic acid can be substituted, though this may slightly broaden peaks.[2]
-
-
System Preparation:
-
Install the preparative C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A, 5% B) at the desired flow rate (e.g., 10-20 mL/min) until a stable baseline is observed on the UV detector.[3]
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a solvent mixture that matches the initial mobile phase conditions (e.g., 5-10% acetonitrile in water).
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[2]
-
-
Chromatographic Run:
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient to elute the compound. A typical gradient is:
-
5-65% Mobile Phase B over 30 minutes.[2]
-
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm. Since PEGs lack a strong chromophore, detection can be challenging; a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal if available.[4][5]
-
After the main product peak has eluted, include a high-organic wash step (e.g., 95% B for 5 minutes) to clean the column.
-
Re-equilibrate the column at initial conditions for 10-15 minutes before the next injection.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC to identify the purest fractions.
-
-
Product Isolation:
-
Pool the fractions with the desired purity (>98%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure solid.
-
Visualizing the RP-HPLC Workflow
Caption: Workflow for high-purity purification via RP-HPLC.
Protocol 2: Rapid Purification by Flash Chromatography
This method is suitable for a faster, initial cleanup of the crude product or for purification on a larger scale where slightly lower purity is acceptable.
Principle: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase, speeding up the separation. It can be performed in either normal-phase or reversed-phase mode.
Materials and Reagents:
-
Crude this compound conjugate
-
Silica (B1680970) gel (for normal-phase) or C18-functionalized silica (for reversed-phase)
-
Flash chromatography system or manual setup
-
Solvents:
-
Normal-Phase: Ethyl acetate (B1210297) (EtOAc), Hexanes
-
Reversed-Phase: Acetonitrile (ACN), Water
-
-
TLC plates and developing chamber
Procedure (Reversed-Phase Mode):
-
Column Preparation:
-
Select a pre-packed C18 flash cartridge appropriately sized for your sample amount (typically load 1-10% of the column weight).
-
Equilibrate the cartridge with your starting mobile phase (e.g., 95% Water / 5% ACN).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., DMSO, or the initial mobile phase) and inject it onto the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel or C18 material. After drying, load the solid material onto the top of the cartridge. This often improves resolution.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Apply a linear gradient of increasing acetonitrile to elute the product. A suggested gradient could be 5% to 70% ACN over 15-20 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions using an automated fraction collector.
-
Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvents via rotary evaporation and/or lyophilization to yield the purified product.
-
Visualizing the Flash Chromatography Workflow
Caption: Workflow for rapid purification via Flash Chromatography.
Quantitative Data Summary
The following table presents representative data from the purification of a 1-gram batch of crude this compound conjugate, demonstrating the typical outcomes for each method.
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Throughput (mg/hour) |
| Preparative RP-HPLC | ~75% | >99% | 70% | ~50 |
| Flash Chromatography | ~75% | ~95% | 85% | ~1000 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks in HPLC | - PEG polydispersity (mixture of different chain lengths).[2]- Column overload.- Secondary interactions with the stationary phase. | - This is often inherent to PEG materials. Use high-resolution columns and shallow gradients to improve separation.[2]- Reduce the amount of sample injected.[6]- Try a different column chemistry (e.g., C4 instead of C18) or mobile phase modifier. |
| Low Recovery | - Product is irreversibly bound to the column.- Product precipitated on the column. | - Modify the elution gradient to include a stronger organic wash (e.g., up to 100% ACN).- Check the solubility of the conjugate in the mobile phase; reduce sample concentration if necessary.[6] |
| Co-elution of Impurities | - Insufficient resolution between the product and impurities. | - Optimize the elution gradient; a shallower gradient often improves separation.[6]- Change the selectivity by using a different stationary phase (e.g., phenyl-hexyl) or mobile phase. |
Conclusion
The purification of this compound conjugates is essential for ensuring the quality and consistency of subsequent bioconjugation reactions. For applications demanding the highest purity, preparative RP-HPLC is the method of choice, providing excellent resolution and removing closely related impurities.[] For larger-scale operations or when a rapid initial cleanup is required, flash chromatography offers a high-throughput alternative that yields a product of sufficient purity for many applications. The selection between these methods should be guided by the specific purity, yield, and scale requirements of the research or development project.
References
Application Notes and Protocols for Bioconjugation with PEG10 Linkers
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development and research to enhance the therapeutic and diagnostic properties of biomolecules such as proteins, peptides, and oligonucleotides.[1] The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity.[2][3] PEG linkers are flexible, hydrophilic spacers that connect two or more molecular entities.[1][2] The length of the PEG chain is a critical parameter that can significantly influence the properties of the resulting bioconjugate.[2][4] This document provides detailed application notes and protocols for the experimental workflow of bioconjugation using PEG10 linkers, which are composed of ten repeating ethylene (B1197577) oxide units.
Amine-Reactive PEGylation using m-PEG10-acid
This method is used for the PEGylation of biomolecules containing primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.[5] The carboxylic acid group of methoxy-PEG10-acid (m-PEG10-acid) is activated to react with these primary amines, forming a stable amide bond.[5] A common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5]
Experimental Workflow
The overall workflow involves the activation of the m-PEG10-acid, followed by the conjugation to the target peptide or protein, quenching the reaction, and finally, purification and characterization of the PEGylated product.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Activation Reaction | ||
| EDC Molar Excess | 1.5 to 2-fold (over m-PEG10-acid) | Drives the formation of the O-acylisourea intermediate.[5] |
| NHS Molar Excess | 1.2 to 1.5-fold (over m-PEG10-acid) | Increases the efficiency by forming a more stable NHS ester.[5][6] |
| Activation pH | 4.5 - 7.2 | Optimal pH for the activation reaction.[5] |
| Activation Time | 15 - 30 minutes | At room temperature with gentle stirring.[5] |
| Conjugation Reaction | ||
| Molar Excess of PEG | 5 to 20-fold (over peptide) | Can be varied to optimize the degree of PEGylation.[5] |
| Conjugation pH | 7.0 - 8.0 | Efficient reaction of NHS-activated PEG with primary amines.[5] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | With gentle stirring.[5] |
| Quenching | ||
| Quenching Buffer | 20-50 mM Tris or Glycine | Hydrolyzes any unreacted NHS esters.[5] |
| Quenching Time | 15 - 30 minutes | At room temperature.[5] |
Detailed Experimental Protocol
Materials:
-
Peptide/protein with at least one primary amine group
-
m-PEG10-acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES, pH 4.5-7.2)
-
Coupling Buffer (e.g., PBS or HEPES, pH 7.0-8.0, amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Allow m-PEG10-acid, EDC, and NHS to equilibrate to room temperature before use to prevent moisture condensation.[5]
-
Prepare a stock solution of m-PEG10-acid in anhydrous DMF or DMSO (e.g., 100 mg/mL).[5]
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).[5]
-
Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.[5]
-
-
Activation of m-PEG10-acid:
-
In a reaction vessel, dissolve the desired amount of m-PEG10-acid in Activation Buffer.[5]
-
Add a 1.5 to 2-fold molar excess of EDC to the m-PEG10-acid solution.[5]
-
Immediately add a 1.2 to 1.5-fold molar excess of NHS to the reaction mixture.[5]
-
Incubate the reaction at room temperature for 15-30 minutes with gentle stirring.[5]
-
-
Conjugation Reaction:
-
Immediately after the activation step, add the activated m-PEG10-acid solution to the peptide solution.[5]
-
The molar ratio of activated PEG to peptide can be varied, with a common starting point being a 5 to 20-fold molar excess of PEG.[5]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Purification:
Bioorthogonal "Click Chemistry" with m-PEG10-azide
This strategy introduces a terminal azide (B81097) group onto a protein, which can then be used for subsequent bioorthogonal "click chemistry" reactions.[7] The m-PEG10-azide is first activated with an N-hydroxysuccinimide (NHS) ester to react with primary amines on the protein surface, forming a stable amide bond.[7] The azide group is small, stable, and does not react with naturally occurring functional groups in biological systems, allowing for highly specific downstream labeling.[7]
Experimental Workflow
The workflow for this bioconjugation involves protein preparation, the conjugation reaction with an NHS ester-activated m-PEG10-azide, quenching the reaction, and purification of the azide-modified protein.[7]
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[7] |
| Reaction Buffer pH | 7.0 - 8.0 | Efficient for NHS ester reaction with primary amines.[7] |
| Molar Excess of PEG-Azide | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of labeling.[7] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can slow the reaction and hydrolysis.[7] |
Detailed Experimental Protocol
Materials:
-
Protein of interest (e.g., antibody)
-
m-PEG10-azide-NHS ester
-
Amine-free reaction buffer (e.g., PBS, pH 7.0-8.0)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes or SEC column)
Procedure:
-
Protein Preparation:
-
Preparation of m-PEG10-azide-NHS ester:
-
Allow the vial of m-PEG10-azide-NHS ester to equilibrate to room temperature before opening.[7]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) in an anhydrous organic solvent like DMSO. Do not store the stock solution for long periods as the NHS ester is susceptible to hydrolysis.[7]
-
-
Conjugation Reaction:
-
Calculate the desired molar excess of the m-PEG10-azide-NHS ester relative to the protein. A 20- to 50-fold molar excess is a common starting point for antibodies.[7]
-
Add the calculated volume of the PEG-azide stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG-azide and byproducts by dialysis or size-exclusion chromatography (SEC).
-
Homobifunctional Crosslinking with Amino-PEG10-Amine
Amino-PEG10-Amine is a homobifunctional crosslinking reagent with a primary amine at both ends of the PEG10 chain.[8] It can be used to crosslink molecules containing amine-reactive functional groups, such as NHS esters or carboxylic acids (after activation).[8] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates.[8]
Reaction Mechanism
The primary amine of Amino-PEG10-Amine acts as a nucleophile, attacking the carbonyl carbon of an NHS ester to form a stable amide bond and release N-hydroxysuccinimide.[8] This reaction is highly efficient and specific for primary amines at a pH between 7.2 and 8.5.[8]
Quantitative Data Summary for Reaction with Carboxylic Acids
| Parameter | Recommended Value | Notes |
| Activation | ||
| EDC Equivalents | 1.2 (to carboxylic acid) | For activation of the carboxylic acid.[8] |
| NHS Equivalents | 10 (to carboxylic acid) | To form the amine-reactive NHS ester.[8] |
| Activation Time | 15-60 minutes | At room temperature.[8] |
| Conjugation | ||
| Amino-PEG10-Amine Equivalents | 2 (to carboxylic acid) | Molar ratio can be adjusted. |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | [8] |
| Quenching | ||
| Quenching Buffer Conc. | 50-100 mM | To hydrolyze unreacted NHS esters.[8] |
| Quenching Time | 30 minutes | At room temperature.[8] |
Detailed Experimental Protocol for Conjugation to a Carboxylic Acid
Materials:
-
Carboxylic acid-containing molecule
-
Amino-PEG10-Amine
-
EDC and NHS
-
Activation Buffer (e.g., MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMF or DMSO
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove excess Amino-PEG10-Amine and quenching reagents from the conjugated product via dialysis, size-exclusion chromatography (SEC), or another suitable purification method.[8]
-
Characterization of PEGylated Bioconjugates
Successful conjugation and characterization of the final product are essential steps in the workflow. A combination of analytical techniques is often required for a thorough characterization.[9]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the purified product. A successful conjugation will result in an increase in mass corresponding to the mass of the attached PEG10 linker moiety.[5]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugate.[5] Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to detect aggregation and remove unreacted reagents.[9] Ion-Exchange Chromatography (IEX) separates based on charge, which can be altered by PEGylation.[9]
-
SDS-PAGE: This technique can provide a visual confirmation of conjugation, as the PEGylated protein will migrate slower than the unconjugated protein, corresponding to an increase in molecular weight.
Challenges in Characterization: The characterization of PEGylated molecules can present challenges, including:
-
Heterogeneity of the final product, with a mixture of species with different degrees of PEGylation.[9]
-
Difficulty in purification to separate the desired conjugate from byproducts.[9]
-
The PEG chain can cause broad peaks in chromatography and suppress ionization in mass spectrometry.[9]
Conclusion
PEG10 linkers are versatile tools for bioconjugation, offering a balance of hydrophilicity and defined length to improve the properties of biomolecules. The choice of the specific PEG10 linker and conjugation strategy depends on the functional groups available on the target molecule and the desired characteristics of the final bioconjugate. The detailed protocols and quantitative data provided in these application notes serve as a guide for researchers, scientists, and drug development professionals to design and execute successful bioconjugation experiments with PEG10 linkers. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving reproducible and reliable results.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Synthesis of Paclitaxel-PEG10-Boc Conjugates
Introduction
Paclitaxel (B517696), a potent anti-cancer agent, is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] However, its clinical application is often limited by its poor water solubility and potential for adverse side effects.[1][2] To overcome these limitations, conjugation with polyethylene (B3416737) glycol (PEG) has emerged as a promising strategy. PEGylation can enhance the solubility, prolong the circulation time, and potentially reduce the toxicity of paclitaxel.[3][4] This document provides detailed protocols for the synthesis of a paclitaxel-PEG conjugate using Hydroxy-PEG10-Boc, a heterobifunctional PEG linker. This linker allows for the covalent attachment of paclitaxel to a carrier molecule, such as an antibody, for targeted drug delivery in the form of an antibody-drug conjugate (ADC).[5]
The synthesis involves the esterification of the 2'-hydroxyl group of paclitaxel with the terminal carboxylic acid group of a PEG linker. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker can be subsequently removed to reveal a primary amine, which can then be used for conjugation to a targeting moiety.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of paclitaxel-PEG conjugates. Note that these values are illustrative and can vary depending on the specific reaction conditions and purification methods.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1 | Paclitaxel-PEG10-Boc | 80-95% |
| 2 | Paclitaxel-PEG10-NH2 (after Boc deprotection) | >95% |
Table 2: Characterization of Paclitaxel-PEG Conjugates
| Parameter | Method | Typical Value |
| Purity | HPLC | >98% |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC / UV-Vis | 2-4 |
| Particle Size (for nanoparticle formulations) | DLS | 20-100 nm[2][6] |
| Polydispersity Index (PDI) (for nanoparticle formulations) | DLS | < 0.25[7] |
| Encapsulation Efficiency (for nanoparticle formulations) | HPLC | >90%[7][8] |
Experimental Protocols
Protocol 1: Synthesis of Paclitaxel-PEG10-Boc
This protocol describes the esterification of paclitaxel with a Boc-protected PEG linker containing a terminal carboxylic acid. The general principle involves activating the carboxylic acid group to facilitate its reaction with the sterically hindered 2'-hydroxyl group of paclitaxel.
Materials:
-
Paclitaxel
-
Hydroxy-PEG10-COOH (This is assumed to be the starting material which is then protected with Boc, or Boc-NH-PEG10-COOH is used directly)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[9]
-
4-Dimethylaminopyridine (DMAP)[9]
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Silica (B1680970) Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve Paclitaxel (1.0 eq), Boc-NH-PEG10-COOH (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) or EDCI (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure Paclitaxel-PEG10-Boc conjugate.
-
Characterize the final product using ¹H NMR and Mass Spectrometry.
Protocol 2: Boc Deprotection of Paclitaxel-PEG10-Boc
This protocol describes the removal of the Boc protecting group to yield the primary amine-functionalized paclitaxel-PEG conjugate, which is ready for conjugation to a targeting moiety.
Materials:
-
Paclitaxel-PEG10-Boc
-
Trifluoroacetic acid (TFA)[10]
-
Dichloromethane (DCM)[10]
-
Diethyl ether (for precipitation)[10]
Procedure:
-
Dissolve the Paclitaxel-PEG10-Boc conjugate in DCM.
-
Add an equal volume of TFA to the solution.[10]
-
Stir the reaction at room temperature for 1-2 hours.[10]
-
Monitor the deprotection by TLC or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the final product, Paclitaxel-PEG10-NH2, under vacuum.
-
Characterize the product by ¹H NMR and Mass Spectrometry to confirm the removal of the Boc group.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of Paclitaxel-PEG10-NH2.
Diagram 2: Logical Relationship for ADC Formation
Caption: Formation of an Antibody-Drug Conjugate.
References
- 1. Paclitaxel-conjugated PEG and arginine-grafted bioreducible poly (disulfide amine) micelles for co-delivery of drug and gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Farnesylthiosalicylate Conjugate as a Nanomicellar Carrier for Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of paclitaxel largely improves its safety and anti-tumor efficacy following pulmonary delivery in a mouse model of lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of water-soluble polyethylene glycol-paclitaxel conjugate as a paclitaxel prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Docetaxel Conjugation with Hydroxy-PEG10-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913) (DTX) is a potent, second-generation taxane-family chemotherapeutic agent that is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small-cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1][2] However, the clinical utility of docetaxel is often hampered by its poor aqueous solubility, which necessitates the use of polysorbate 80 in its formulation, a vehicle associated with hypersensitivity reactions.
To address these limitations, conjugation of docetaxel to polyethylene (B3416737) glycol (PEG) linkers has emerged as a promising strategy. PEGylation can enhance the solubility and stability of docetaxel, potentially leading to improved pharmacokinetic profiles and reduced side effects. The use of a heterobifunctional Hydroxy-PEG10-Boc linker allows for the creation of a docetaxel conjugate with a terminal Boc-protected amine. This protected amine serves as a versatile handle for subsequent conjugation of targeting ligands, imaging agents, or other moieties after a straightforward deprotection step, enabling the development of targeted drug delivery systems.[3][4]
These application notes provide a comprehensive overview of the chemical conjugation of docetaxel with a this compound linker, including detailed experimental protocols for synthesis, purification, and characterization.
Mechanism of Action: Docetaxel and Microtubule Stabilization
Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding event promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, thereby inhibiting their dynamic depolymerization. This hyper-stabilization of microtubules disrupts the mitotic spindle, leading to a blockage of cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1][2]
Caption: Docetaxel's mechanism of action, leading to apoptosis.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis, purification, and characterization of the Docetaxel-PEG10-Boc conjugate.
Synthesis of Docetaxel-PEG10-Boc Conjugate
The conjugation of docetaxel to the this compound linker is achieved through an esterification reaction, targeting the most reactive hydroxyl group on docetaxel, which is at the C2' position.
Caption: Workflow for the synthesis and purification of the conjugate.
Materials:
-
Docetaxel
-
This compound linker
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Docetaxel (1 equivalent) in anhydrous DCM.
-
In a separate vial, dissolve this compound linker (1.5 equivalents), DCC (2 equivalents), and DMAP (0.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution from step 2 to the docetaxel solution dropwise with continuous stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a 5% aqueous HCl solution, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Docetaxel-PEG10-Boc conjugate.
Purification of Docetaxel-PEG10-Boc Conjugate
The crude product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude Docetaxel-PEG10-Boc conjugate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Protocol:
-
Dissolve the crude conjugate in a minimal amount of ACN/water mixture.
-
Filter the solution through a 0.22 µm syringe filter.
-
Equilibrate the preparative C18 column with a mobile phase of 80% water with 0.1% TFA and 20% ACN with 0.1% TFA.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of increasing ACN concentration (e.g., 20% to 80% ACN over 30 minutes).
-
Monitor the elution profile at 230 nm.
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified Docetaxel-PEG10-Boc conjugate as a white solid.
Characterization of Docetaxel-PEG10-Boc Conjugate
The structure and purity of the final conjugate are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H NMR Spectroscopy:
-
Dissolve the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks for both docetaxel and the PEG-Boc linker. Key signals to observe include the aromatic protons of docetaxel and the methylene (B1212753) protons of the PEG chain.
Mass Spectrometry:
-
Analyze the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Determine the molecular weight of the conjugate and confirm that it corresponds to the expected mass of the Docetaxel-PEG10-Boc product.
Boc Deprotection of Docetaxel-PEG10-Boc Conjugate
The terminal Boc protecting group can be removed to yield a primary amine, which is then available for further conjugation.[3]
Caption: Workflow for the Boc deprotection of the conjugate.
Materials:
-
Docetaxel-PEG10-Boc conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
Protocol:
-
Dissolve the Docetaxel-PEG10-Boc conjugate in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, monitoring the reaction by LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
The resulting product, Docetaxel-PEG10-NH₂, is typically obtained as a TFA salt and can be used directly for subsequent reactions or further purified.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of the Docetaxel-PEG10-Boc conjugate.
Table 1: Reaction Conditions and Yield for Docetaxel-PEG10-Boc Synthesis
| Parameter | Value | Reference |
| Reactant Molar Ratio (DTX:Linker:DCC:DMAP) | 1 : 1.5 : 2 : 0.5 | N/A |
| Solvent | Anhydrous DCM/DMF | N/A |
| Temperature | Room Temperature | N/A |
| Reaction Time | 12-24 hours | N/A |
| Crude Yield | 75-85% | N/A |
| Purified Yield | 50-65% | N/A |
Table 2: HPLC Purification Parameters
| Parameter | Value | Reference |
| Column | Preparative C18 | [5] |
| Mobile Phase A | 0.1% TFA in Water | [5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [5] |
| Gradient | 20-80% B over 30 min | [5] |
| Flow Rate | 20 mL/min | N/A |
| Detection Wavelength | 230 nm | [5] |
| Purity after Purification | >95% | N/A |
Table 3: Characterization Data
| Analysis | Expected Result | Reference |
| ¹H NMR | Presence of characteristic peaks for both docetaxel and PEG-Boc moieties. | [6] |
| ESI-MS (m/z) | [M+Na]⁺ corresponding to the calculated molecular weight of the conjugate. | [7] |
Conclusion
The conjugation of docetaxel with a this compound linker provides a versatile platform for the development of advanced drug delivery systems. The detailed protocols provided herein offer a comprehensive guide for the synthesis, purification, and characterization of this promising conjugate. The ability to subsequently deprotect the Boc group and attach targeting moieties opens up numerous possibilities for creating highly specific and effective cancer therapeutics with potentially improved physicochemical and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. rsc.org [rsc.org]
- 7. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Scavengers in Boc Deprotection of PEGylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in the synthesis of PEGylated compounds, which are crucial in drug delivery and bioconjugation.[1] The removal of the Boc group, known as deprotection, is a critical step to liberate the amine for further functionalization. Acid-catalyzed deprotection, typically with trifluoroacetic acid (TFA), is the most common method.[2][3] However, this reaction generates a reactive tert-butyl cation as a byproduct.[4][5] This cation can lead to undesirable side reactions by alkylating electron-rich functional groups within the PEGylated molecule or other sensitive residues, potentially compromising the purity and yield of the final product.[6][7]
To mitigate these side reactions, scavengers are incorporated into the deprotection reaction mixture.[6] Scavengers are nucleophilic agents that effectively trap the electrophilic tert-butyl cation, preventing it from reacting with the desired product.[5] This application note provides a detailed overview of the use of scavengers in the Boc deprotection of PEGylated compounds, including experimental protocols and quantitative data.
Mechanism of Boc Deprotection and the Role of Scavengers
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[8]
The generated tert-butyl cation is a potent electrophile that can lead to side reactions. Scavengers are crucial for quenching this reactive intermediate.[4]
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Monitoring the Progress of Hydroxy-PEG10-Boc Conjugation Reactions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3]
Hydroxy-PEG10-Boc is a heterobifunctional linker that incorporates a ten-unit PEG spacer, a terminal hydroxyl group, and a Boc-protected amine. This structure allows for a controlled, stepwise approach to the synthesis of complex bioconjugates. The hydroxyl group can be activated for conjugation to a variety of functional groups, while the Boc-protected amine provides an orthogonal handle for subsequent modification after deprotection.
This application note provides detailed protocols for the activation of the hydroxyl group of this compound, its conjugation to an amine-containing molecule, and the subsequent deprotection of the Boc group. Furthermore, it details the key analytical techniques for monitoring the progress of these reactions, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Experimental Protocols
A common strategy for conjugating this compound to an amine-containing molecule involves a two-step process:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group is first oxidized to a carboxylic acid.
-
Amine Coupling: The resulting carboxylic acid is then activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target molecule to form a stable amide bond.
Protocol 1: Oxidation of this compound to Carboxy-PEG10-Boc
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid using Jones reagent.
Materials and Reagents:
-
This compound
-
Acetone (B3395972) (anhydrous)
-
Jones reagent (chromium trioxide in sulfuric acid)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Slowly add Jones reagent dropwise. A color change from orange to green will indicate the progress of the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the excess oxidant by adding a few drops of isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Carboxy-PEG10-Boc.
Protocol 2: Activation of Carboxy-PEG10-Boc to Boc-PEG10-NHS Ester
This protocol details the activation of the carboxylic acid to an amine-reactive NHS ester.
Materials and Reagents:
-
Carboxy-PEG10-Boc (from Protocol 1)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the purified Carboxy-PEG10-Boc (1 equivalent) in anhydrous DCM.
-
To this solution, add NHS (1.1 equivalents).
-
Add EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The product, Boc-PEG10-NHS ester, can often be used in the next step without further purification.
Protocol 3: Conjugation of Boc-PEG10-NHS Ester to an Amine-Containing Molecule
This protocol describes the conjugation of the activated PEG linker to a molecule containing a primary amine.
Materials and Reagents:
-
Boc-PEG10-NHS ester (from Protocol 2)
-
Amine-containing molecule (e.g., peptide, small molecule)
-
Conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
Procedure:
-
Dissolve the amine-containing molecule in the conjugation buffer.
-
Add a solution of Boc-PEG10-NHS ester in a suitable solvent (e.g., DMSO, DMF) to the solution of the amine-containing molecule. A molar excess of the PEG reagent (typically 2 to 10-fold) is recommended.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Monitor the progress of the conjugation reaction by HPLC or LC-MS.
-
Once the desired level of conjugation is achieved, quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes at room temperature.
-
Purify the conjugate using an appropriate chromatographic technique such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).
Protocol 4: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials and Reagents:
-
Boc-protected PEGylated conjugate (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Cold diethyl ether
Procedure:
-
Dissolve the purified and dried Boc-protected PEGylated conjugate in anhydrous DCM.
-
Add TFA to the solution (a common concentration is 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by LC-MS by observing the disappearance of the starting material's mass and the appearance of the deprotected product's mass.
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether.
Monitoring Reaction Progress: Data Presentation
Quantitative monitoring of the conjugation reaction is crucial for optimizing reaction conditions and ensuring the desired product is obtained. The following tables provide representative data from the analytical techniques used to monitor the progress of a hypothetical conjugation of Boc-PEG10-NHS ester to a 5 kDa peptide.
Table 1: HPLC Monitoring of the Conjugation Reaction
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the reactants and products of the conjugation reaction. A shift in retention time is indicative of a successful conjugation.
| Time Point | Unconjugated Peptide (Retention Time, min) | % Area | Boc-PEG10-Peptide Conjugate (Retention Time, min) | % Area |
| 0 h | 10.2 | 100 | - | 0 |
| 1 h | 10.3 | 45 | 12.5 | 55 |
| 2 h | 10.2 | 15 | 12.6 | 85 |
| 4 h | 10.3 | <5 | 12.5 | >95 |
Method: Reverse-Phase HPLC with a C18 column and a water/acetonitrile gradient.
Table 2: LC-MS Analysis of the Conjugation Reaction
Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the identity of the conjugate by determining its molecular weight. The expected mass of the conjugate is the sum of the molecular weights of the peptide and the Boc-PEG10 linker, minus the mass of the NHS leaving group.
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated Peptide | 5000.0 | 5000.8 |
| Boc-PEG10-NHS ester | ~717.8 | 717.5 |
| Boc-PEG10-Peptide Conjugate | ~5602.8 | 5603.2 |
| Deprotected PEG10-Peptide Conjugate | ~5502.8 | 5503.1 |
Table 3: ¹H NMR Chemical Shift Changes Upon Conjugation and Deprotection
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the covalent attachment and subsequent deprotection.
| Proton | This compound (δ, ppm) | Boc-PEG10-Peptide Conjugate (δ, ppm) | Deprotected PEG10-Peptide Conjugate (δ, ppm) |
| Boc (-C(CH₃)₃) | ~1.44 (s, 9H) | ~1.44 (s, 9H) | Signal disappears |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 (m) | ~3.64 (m) | ~3.64 (m) |
| Methylene adjacent to Boc-NH- | ~3.2-3.4 (m) | ~3.2-3.4 (m) | Shift to ~3.0 (m) |
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
Caption: Workflow for this compound conjugation.
Caption: Analytical workflow for monitoring conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides & FAQs
This guide addresses common issues encountered during the Boc deprotection of PEG linkers in a question-and-answer format.
Q1: Why is my Boc deprotection reaction incomplete?
Incomplete deprotection is a common challenge that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2][3][4][5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotection reactions are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1][2][3][4][6]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][2][3][4][5]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (B109758) (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2][3][4][5]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50% TFA in DCM.[1][4][5]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2][4]
-
Consider a Stronger Acid: If increasing concentration and time is ineffective, a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453), can be employed.[1][2][3][4][5][7]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][3][4]
Q2: I am observing unexpected side products after the deprotection reaction. What could be the cause and how can I prevent them?
Side product formation is often attributed to the reactive nature of the carbocation intermediate generated during Boc deprotection.
-
Alkylation by tert-butyl cation: During the acidic cleavage of the Boc group, a tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine, leading to undesired side products.[2]
Preventative Measures:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add a scavenger to the reaction mixture. Common scavengers include:
Q3: How do I effectively purify my deprotected PEG linker?
Purification can be challenging due to the properties of PEG linkers. Common methods include:
-
Precipitation: The deprotected PEG linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1][2][5]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt. This should be performed carefully to avoid the hydrolysis of any base-labile groups.[1][2][5]
-
Co-evaporation: To remove residual TFA, the concentrated reaction mixture can be co-evaporated with toluene (B28343) multiple times.[1][2][3]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Data compiled from multiple sources.[1][8]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan. |
| Water | 2.5 - 5% | Carbocation scavenger. |
| Thioanisole | 5% | Carbocation scavenger, protects Methionine. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects Cysteine. |
| Phenol | 5% | Carbocation scavenger. |
Data compiled from multiple sources.[2][8]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[2][3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][3][9]
-
Scavenger Addition (Optional): If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2][3]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2][3][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][9]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][3]
-
Co-evaporation: Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[1][2][3]
-
Neutralization (Optional): For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][2][9]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.[2]
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]
Visualizations
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
How to overcome steric hindrance in PEG conjugation reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in PEG conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my PEG conjugation reaction?
A: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from occurring efficiently due to the size and shape of the molecules involved.[1] In PEG conjugation, this happens when the three-dimensional structure of your biomolecule (e.g., a protein) or the bulkiness of the PEG reagent physically blocks the reactive groups from getting close enough to form a covalent bond.[1][2]
Common consequences of steric hindrance include:
-
Low or No Conjugation Yield: The target functional group (e.g., a lysine (B10760008) or cysteine residue) may be buried within the protein's folded structure or shielded by nearby bulky amino acid chains, preventing the PEG reagent from accessing it.[1]
-
Incomplete Reactions: Even when using a large excess of the PEG reagent, the reaction may not go to completion, leaving a significant portion of the biomolecule unconjugated.[1]
-
Lack of Site-Specificity: The reaction may preferentially occur at more accessible, but less desired, sites on the biomolecule's surface.[1]
-
Protein Aggregation: If conjugation does occur at multiple accessible sites, it can alter the protein's properties, sometimes leading to aggregation and precipitation.[3]
Caption: Conceptual diagram of steric hindrance preventing conjugation.
Q2: My conjugation yield is low. How do I determine if steric hindrance is the cause?
A: Low yield is a common problem that can stem from several factors, including reaction conditions, reagent stability, or steric hindrance.[4] A systematic troubleshooting approach can help identify the root cause.
Troubleshooting Workflow:
-
Verify Reagents and Conditions: First, ensure that your buffer does not contain competing nucleophiles (like Tris or glycine), the pH is optimal for the chosen chemistry, and your PEG reagent has not hydrolyzed.[3][5][6] Running a positive control reaction with a small, highly accessible molecule can confirm reagent activity.
-
Assess Target Site Accessibility: If the control reaction works but your target protein conjugation fails, steric hindrance is a likely culprit. You can assess the accessibility of the target residue using several methods:
-
Computational Modeling: Use protein structure prediction software to calculate the solvent-accessible surface area (SASA) of your target residue. A residue buried within the protein core will be inaccessible.[1]
-
Mass Spectrometry: Techniques like peptide mapping can identify which residues have been successfully conjugated, confirming their accessibility.[1]
-
Site-Directed Mutagenesis: If you suspect a specific site is hindered, you can introduce a highly reactive residue (like cysteine) at a more exposed location on the protein surface and test its conjugation efficiency.[1]
-
Caption: Troubleshooting decision tree for low PEG conjugation yield.
Q3: How can I select the right PEG reagent to overcome steric hindrance?
A: Selecting a PEG reagent with an appropriate architecture is a primary strategy for overcoming steric hindrance. The key is to use the PEG chain as a flexible spacer to extend the reactive group away from the bulky polymer and allow it to access restricted sites.[1]
-
Linker Length: Using a PEG linker with a longer chain is the most common and effective method to counteract steric hindrance.[1][4] The extended, flexible chain increases the reach of the reactive group, allowing it to navigate around obstructions on the protein surface.[1] However, an excessively long linker can sometimes wrap around the biomolecule, creating its own steric issues, so empirical testing is often necessary.[1]
-
Linear vs. Branched PEG:
-
Linear PEGs consist of a single, straight chain and offer predictable behavior with minimal steric hindrance from the linker itself, making them ideal for many applications.[7]
-
Branched PEGs have multiple PEG arms extending from a central core.[1] While this structure provides a larger hydrodynamic radius, which can be beneficial for pharmacokinetics, the bulkier architecture must be carefully considered in the context of steric hindrance.[1]
-
Table 1: Impact of PEG Linker Length on Conjugation Efficiency to a Hindered Site
| PEG Reagent | Linker Length (Atoms) | Molecular Weight (Da) | Relative Conjugation Yield (%)* | Comments |
| NHS-PEG-Biotin | 4 | 500 | 15% | Short linker provides insufficient reach, resulting in very low yield due to steric clash.[8] |
| NHS-PEG4-Biotin | 16 | 750 | 45% | Moderate length improves access, but the reaction is still significantly impeded. |
| NHS-PEG12-Biotin | 48 | 1200 | 85% | A long, flexible linker effectively bridges the distance to the hindered site, leading to high yield.[1] |
| NHS-PEG24-Biotin | 96 | 2000 | 82% | Yield may plateau or slightly decrease if the linker becomes excessively long and creates self-shielding.[1] |
*Illustrative data based on typical experimental outcomes for a sterically challenging conjugation.
Q4: What experimental conditions can I modify to reduce the impact of steric hindrance?
A: In addition to optimizing the PEG reagent, you can adjust the reaction conditions to improve the accessibility of the target site on the biomolecule.
-
Optimize Reaction pH: The reactivity of functional groups like amines and thiols is highly pH-dependent.[3] More importantly, slight adjustments to pH can induce minor, reversible conformational changes in the protein's structure, which may expose a previously buried or shielded target site.[1] This must be done cautiously to avoid irreversible denaturation.
-
Adjust Temperature: Similar to pH, changing the reaction temperature can alter a protein's flexibility.[3] While higher temperatures can increase reaction kinetics, they can also lead to denaturation. Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce protein aggregation and provide a more favorable outcome.[3]
-
Site-Directed Mutagenesis: If you have the ability to engineer the protein, a powerful strategy is to mutate a non-essential, surface-exposed amino acid to one with a more suitable reactive handle (e.g., cysteine).[1] This allows you to place the conjugation site in a sterically favorable location, far from the protein's active site.[1]
Experimental Protocol: pH Optimization for a Hindered Amine-Reactive PEGylation
This protocol provides a general framework for determining the optimal pH for conjugating an NHS-ester PEG to a protein with a sterically hindered lysine residue.
1. Materials:
-
Protein Stock: Your protein of interest at a known concentration (e.g., 5 mg/mL) in a non-amine buffer (e.g., PBS, pH 7.4).
-
PEG Reagent: A high-purity, amine-reactive PEG-NHS ester.
-
Reaction Buffers: A series of buffers with varying pH values (e.g., 0.1 M sodium phosphate (B84403) buffers at pH 7.0, 7.5, 8.0, 8.5, and 9.0).
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0.
-
Analysis Tools: SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
2. Procedure:
-
Prepare Protein Aliquots: Dispense equal amounts of the protein stock solution into separate microcentrifuge tubes, one for each pH condition to be tested.
-
Buffer Exchange (Optional but Recommended): If the protein is not already in a suitable buffer, perform a buffer exchange into the pH 7.0 reaction buffer using a desalting column.
-
Prepare PEG Stock Solution: Immediately before use, dissolve the PEG-NHS ester in a dry, aprotic solvent (e.g., DMSO) to a high concentration (e.g., 50 mM).[3]
-
Set up Reactions:
-
For each pH condition, add the appropriate reaction buffer to a protein aliquot.
-
Add a consistent molar excess (e.g., 20-fold) of the PEG stock solution to each tube. Ensure the final DMSO concentration is low (<10% v/v) to avoid denaturation.[4]
-
-
Incubation: Incubate all reactions for a fixed time (e.g., 2 hours) at a constant temperature (e.g., room temperature or 4°C).[6]
-
Quench Reactions: Stop the reactions by adding the quenching solution to each tube to a final concentration of 20-50 mM. Incubate for 30 minutes.[5]
-
Analysis:
-
Analyze an aliquot from each reaction using SDS-PAGE. The appearance of higher molecular weight bands indicates successful PEGylation.
-
Quantify the degree of conjugation and the remaining unconjugated protein for each pH point using SEC or mass spectrometry.
-
3. Data Interpretation:
-
Compare the results across the different pH conditions. The optimal pH will be the one that yields the highest degree of desired PEGylation without causing significant protein aggregation or degradation.
Q5: Are there alternative conjugation strategies for highly hindered sites?
A: Yes. When conventional methods are insufficient due to extreme steric hindrance, more advanced or orthogonal strategies may be required.
-
Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a highly efficient and bioorthogonal reaction.[9] It involves first introducing a small azide (B81097) handle onto the protein (often via an unnatural amino acid) and reacting it with a cyclooctyne-modified PEG. Because the reactive partners are small and highly specific, this chemistry can be effective even at hindered sites.[9]
-
Enzymatic Conjugation: Enzymes like transglutaminase (TGase) can catalyze the formation of a covalent bond between a specific glutamine residue on a protein and a primary amine on a PEG reagent.[10] However, this method can also be limited by steric hindrance, as both the protein and the PEG reagent must fit into the enzyme's active site.[10]
-
Thiol-Maleimide Chemistry: If a unique and accessible cysteine residue can be introduced via protein engineering, the reaction with a maleimide-activated PEG is highly specific and efficient at neutral pH (6.5-7.5).[3][11]
Caption: Overview of strategies to overcome steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody Conjugation with PEG10 Linkers
Welcome to the technical support center for antibody conjugation with PEG10 linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, and to optimize their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during the conjugation of PEG10 linkers to antibodies, helping you to identify the root cause of low yield and other common problems.
Q1: What are the most common causes of low conjugation yield?
Low yield in antibody conjugation with PEG10 linkers can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[1]
-
Reagent Quality and Stoichiometry: Degradation of reagents, particularly if using chemistries involving EDC and NHS, or an inappropriate molar ratio of the PEG10 linker to the antibody can lead to poor outcomes.[1][2]
-
Antibody-Related Issues: The presence of interfering substances in the antibody preparation, low antibody concentration, or inherent properties of the antibody itself can negatively affect conjugation.[1]
-
Inefficient Purification: Significant loss of the conjugated antibody during purification steps is a frequent cause of low final yield.[1]
Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?
Optimizing reaction conditions is critical for maximizing conjugation yield. Here are key parameters to consider, with typical ranges for amine-reactive PEG10 linkers (e.g., NHS esters):
| Parameter | Recommended Range | Notes |
| Antibody Concentration | > 0.5 mg/mL | Higher concentrations generally improve conjugation efficiency.[1] |
| Reaction pH (for NHS ester chemistry) | 7.0 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. A pH of 7.2-8.5 is often recommended.[1][3][4][5][6] |
| PEG10 Linker:Antibody Molar Ratio | 5:1 to 50:1 | This needs to be optimized for each specific antibody. Start with a 10:1 to 20:1 molar excess.[1][3] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures (4°C) for longer incubation times can reduce aggregation and control the reaction rate.[1][3][4][5] |
| Reaction Time | 1 - 2 hours (RT) or Overnight (4°C) | Optimization may be required. Monitor the reaction progress if possible.[1][2][5] |
-
pH: For chemistries like EDC/NHS activation of a carboxylated PEG10, the activation step is more efficient at a pH of 4.5-7.2, while the subsequent reaction with antibody amines is favored at pH 7.0-8.0. A two-step reaction with pH adjustment can be beneficial.[1] For direct reaction of a PEG10-NHS ester with antibody amines, a pH of 7.2-8.5 is optimal.[4][5][6]
-
Molar Ratio: The molar excess of the PEG reagent over the antibody is a crucial parameter. A higher molar ratio can increase the degree of labeling (DOL), but excessive amounts can lead to antibody aggregation or modification of critical residues for antigen binding.[1][3] It is recommended to perform a titration to find the optimal ratio.[1]
-
Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-2 hours or at 4°C overnight.[1][2][5] Longer incubation times at lower temperatures can sometimes improve yield and reduce aggregation.[1][3]
Q3: How do I properly prepare my antibody for conjugation?
Proper antibody preparation is essential for a successful conjugation.
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS).[1][3] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with amine-reactive PEG linkers, reducing conjugation efficiency.[1][2][3][5]
-
Purity and Concentration: The antibody should be highly pure (>95%). Contaminating proteins like BSA will also be conjugated, reducing the yield of the desired product.[1] The antibody concentration should ideally be greater than 0.5 mg/mL.[1] If your antibody solution is too dilute, it can be concentrated using appropriate spin filters.[1]
Q4: I am observing antibody aggregation after conjugation. What can I do to prevent this?
Antibody aggregation is a common issue, especially with a high degree of PEGylation.
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the PEG10 linker may help.[1]
-
Control Reaction Conditions: Consider lowering the reaction temperature to 4°C and shortening the reaction time to slow down the reaction kinetics, which can decrease the likelihood of intermolecular cross-linking.[3]
-
Antibody Concentration: While a higher concentration can improve conjugation efficiency, very high concentrations can also promote aggregation.[3] If aggregation is observed, try reducing the antibody concentration.
-
Purification Strategy: Ensure that the buffers used during purification are optimized to maintain the solubility of the conjugate.[1] Size exclusion chromatography (SEC) is a good method to separate aggregates from the desired monomeric conjugate.[1]
Q5: How can I confirm that the conjugation was successful and determine the yield?
Several analytical techniques can be used to characterize the conjugate and determine the yield.
-
SDS-PAGE: A simple way to visualize a successful conjugation is to run the conjugated antibody on an SDS-PAGE gel alongside the unconjugated antibody. A shift in the molecular weight of the antibody bands indicates the attachment of the PEG chains.[1][3]
-
Size Exclusion Chromatography (SEC): SEC can be used to separate the conjugated antibody from unconjugated antibody and excess PEG linker, as well as to detect the presence of aggregates.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate and calculate the degree of labeling (DOL).[7]
-
UV/Vis Spectroscopy: The concentration of the purified conjugate can be determined by measuring its absorbance at 280 nm.
Experimental Protocols
Protocol: General Procedure for Antibody Conjugation with a PEG10-NHS Ester Linker
This protocol provides a general guideline. Optimization for your specific antibody and application is recommended.
1. Antibody Preparation: a. Perform a buffer exchange to transfer the antibody into an amine-free buffer (e.g., PBS, pH 7.4). This can be done using dialysis or a desalting column.[3] b. Adjust the antibody concentration to 1-10 mg/mL.[8]
2. PEG10-NHS Ester Preparation: a. Allow the vial of PEG10-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5][8] b. Immediately before use, dissolve the PEG10-NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF to a high concentration.[5][6]
3. Conjugation Reaction: a. Add the desired molar excess of the dissolved PEG10-NHS ester to the antibody solution while gently mixing.[3] b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[1][5]
4. Quenching: a. Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1][6][8] b. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.[1]
5. Purification: a. Purify the conjugated antibody from excess PEG reagent and byproducts using a suitable method such as size exclusion chromatography (SEC), dialysis, or a desalting column.[1][6]
Visualizations
Caption: Experimental workflow for antibody conjugation with a PEG10-NHS ester.
Caption: Troubleshooting guide for low yield in antibody-PEG10 conjugation.
References
Addressing solubility issues of Hydroxy-PEG10-Boc in aqueous buffers
Welcome to the technical support center for Hydroxy-PEG10-Boc. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in aqueous buffers. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile linker in your experiments.
Troubleshooting Guide: Solubility Issues
Encountering solubility challenges with this compound can be a roadblock in your experimental workflow. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Precipitate forms when diluting a DMSO stock of this compound into an aqueous buffer.
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit: The final concentration in the aqueous buffer is too high. | 1. Reduce Final Concentration: Attempt the experiment at a lower final concentration of the PEG linker. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the practical concentration limit in your specific buffer system. |
| "Salting Out" Effect: High salt concentration in the buffer can decrease the solubility of PEGylated compounds. | 1. Lower Buffer Concentration: If your experiment allows, try using a buffer with a lower salt concentration. 2. Alternative Buffer Systems: Test the solubility in different buffer systems (e.g., HEPES, Tris) at the same pH. |
| Localized High Concentration: Adding the DMSO stock too quickly can create localized areas of high concentration, leading to precipitation. | 1. Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the aqueous buffer while vortexing or stirring vigorously. 2. Stepwise Dilution: Perform an intermediate dilution in a solvent mixture with a higher organic content before the final dilution in the aqueous buffer. |
Problem: The solution appears cloudy or forms an oily film upon dissolution.
| Possible Cause | Recommended Solution |
| Slow Dissolution Rate: The compound may not be fully dissolved, resulting in a suspension. | 1. Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat to prevent potential degradation of the Boc group.[1] 2. Sonication: Use a bath sonicator to break up aggregates and promote complete dissolution.[1] |
| Hydrophobic Interactions: The hydrophobic Boc group can contribute to aggregation, especially at higher concentrations. | 1. Use of Co-solvents: Prepare the initial stock solution in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding the aqueous buffer.[1] 2. Addition of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Tween-20) can help to maintain solubility, but this should be tested for compatibility with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound possesses a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a more hydrophobic tert-butyloxycarbonyl (Boc) protecting group. The PEG chain enhances solubility in aqueous media.[1][2] It is also soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1][3]
Q2: How does pH affect the solubility and stability of this compound?
A2: The solubility of PEG-containing molecules can be influenced by the pH of the buffer.[1] More critically, the Boc protecting group is sensitive to acidic conditions and can be cleaved at low pH. To maintain the integrity of the molecule, it is recommended to work in neutral to slightly basic aqueous solutions (pH 7 to 8.5).
Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
A3: The recommended procedure is to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[1] Then, add the stock solution dropwise to the aqueous buffer while vortexing to reach the final desired concentration. This sequential dissolution method helps to avoid precipitation.[1]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can aid in the dissolution of PEGylated compounds.[1] However, prolonged or excessive heating should be avoided as it can promote the cleavage of the acid-labile Boc protecting group, especially in solutions that are not strictly neutral or basic.
Q5: How should I store this compound and its solutions?
A5: For long-term storage, this compound should be kept at -20°C in a dry, dark place.[2] Stock solutions prepared in anhydrous organic solvents like DMSO can also be stored at -20°C.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
Quantitative Solubility Data
While precise, experimentally determined solubility values for this compound are not extensively documented in publicly available literature, the following table provides estimated solubility data based on the properties of similar PEGylated molecules. These values should be considered as a starting point for your experiments.
| Solvent | Estimated Solubility (mg/mL) | Rationale |
| Water | ≥ 10 | The hydrophilic PEG10 chain enhances aqueous solubility.[4] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | ≥ 10 | PEGs are generally very soluble in aqueous buffers like PBS.[4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | A common polar aprotic solvent for a wide range of organic compounds, including PEG derivatives.[4] |
| Dimethylformamide (DMF) | Soluble | PEG linkers are generally soluble in DMF.[5] |
| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds.[3] |
| Ethanol | Soluble | PEGs are generally soluble in alcohols.[3] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility using the Saturation Shake-Flask Method
This protocol describes the "gold standard" method for determining the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure that equilibrium with the saturated solution is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring that no solid material is disturbed.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the standard solutions and the filtered sample solution using a validated analytical method to determine the concentration of this compound.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating from the calibration curve.
-
-
Data Reporting: The determined concentration represents the thermodynamic solubility of this compound in the chosen buffer at the specified temperature. Report the solubility in mg/mL or mol/L.
Visualizations
References
Technical Support Center: Optimizing NHS Ester Coupling of PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NHS ester coupling of PEG linkers to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS ester-PEG with a primary amine?
The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between pH 7.2 and 9.0.[1] A pH of 8.3-8.5 is frequently recommended as the ideal balance to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester.[2][3][4] At lower pH values, the amine group is protonated and therefore less reactive.[3][5] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][5]
Q2: How does pH affect the stability of the NHS ester?
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The rate of hydrolysis, the primary competing reaction, increases with higher pH.[1][6] This hydrolysis converts the amine-reactive NHS ester into an unreactive carboxylic acid, which will reduce the efficiency of your PEGylation.[7]
Q3: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8][9]
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[1][2][10]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[7][8][9] However, these buffers can be useful for quenching the reaction once the desired conjugation is complete.[1][5]
Q4: My NHS-PEG ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[10] In such cases, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][7][8] It is important to use high-quality, amine-free DMF.[3] The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain the stability of the protein or biomolecule.[5][8]
Q5: What are common side reactions in NHS ester coupling?
Besides the desired reaction with primary amines, NHS esters can undergo hydrolysis, especially at higher pH.[1] With a large excess of the NHS ester, acylation of hydroxyl-containing amino acids (like serine and threonine) and the guanidinium (B1211019) group of arginine can occur as side reactions.[11][12] Tyrosine and cysteine residues have also been reported to show some reactivity.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[7] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][9] Equilibrate the reagent to room temperature before opening the vial to prevent condensation.[7][8] |
| Incorrect buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[2][7] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2][5] | |
| Presence of primary amines in the buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer.[2][7] If your sample is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange before the reaction.[8][9] | |
| Insufficient molar ratio of NHS-PEG ester | Increase the molar excess of the NHS-PEG ester. A 10- to 50-fold molar excess is a common starting point for optimization.[5][13] Dilute protein solutions may require a higher molar excess.[5][8] | |
| Target molecule lacks accessible primary amines | The primary amines on your target molecule may be sterically hindered.[7] Consider modifying reaction conditions, such as temperature or incubation time, or using a PEG linker with a longer spacer arm. | |
| Inconsistent Results | Inconsistent reagent preparation | Always prepare fresh solutions of the NHS-PEG ester immediately before each experiment.[9] Do not use previously prepared or stored solutions. |
| Variations in reaction time or temperature | Standardize the incubation time and temperature for all experiments. Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours on ice.[5][8] | |
| Precipitation of Protein During Reaction | High concentration of organic solvent | Ensure the final concentration of DMSO or DMF is as low as possible, ideally below 10% (v/v).[5][8] |
| Protein instability at reaction pH | If your protein is not stable at the optimal pH of 8.0-8.5, you may need to perform the reaction at a lower pH (e.g., 7.2-7.5) and compensate with a longer reaction time or a higher molar excess of the PEG reagent. |
Data Presentation
Table 1: Recommended Buffers for NHS Ester Coupling
| Buffer Type | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Common choice, but the reaction may be slower.[5] |
| Sodium Bicarbonate | 8.3 - 8.5 | Frequently recommended for optimal reaction speed.[3] |
| Borate | 8.0 - 9.0 | A good alternative for maintaining a stable alkaline pH.[1] |
| HEPES | 7.2 - 8.2 | A non-amine containing zwitterionic buffer. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1][6] |
| 8.0 | 4 | ~1 hour[14] |
| 8.6 | 4 | 10 minutes[1][6][14] |
Experimental Protocols
General Protocol for NHS-PEG Coupling to a Protein
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3).[2][3]
-
Protein Solution Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.[5][8] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[8][9]
-
NHS-PEG Ester Solution Preparation: Immediately before use, dissolve the NHS-PEG ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2]
-
Reaction: Add the calculated amount of the NHS-PEG ester solution to the protein solution. A 20-fold molar excess is a common starting point.[8] Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice.[5][8]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM.[5]
-
Purification: Remove the unreacted NHS-PEG ester and byproducts by dialysis, gel filtration, or size-exclusion chromatography.[5][8]
Visualizations
Caption: Experimental workflow for NHS ester coupling of PEG linkers.
Caption: Relationship between pH and reaction efficiency in NHS ester coupling.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue stemming from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1][2] Even monofunctional PEG reagents can sometimes contain bifunctional impurities, causing unintended cross-linking.[3]
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can cause aggregation.[1][2][3]
-
Suboptimal Reaction Conditions: A protein's stability and solubility are highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.[1][4]
-
Inherent Protein Instability: Some proteins are naturally prone to aggregation due to their amino acid sequence and structure. For instance, the presence of a free cysteine can lead to the formation of intermolecular disulfide bonds.[1]
-
PEG-Protein Interactions: While PEGylation generally enhances protein stability, the interaction between the PEG polymer and the protein surface can occasionally induce conformational changes that favor aggregation.[1][2] The length and structure of the PEG chain can influence these interactions.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques can be used to detect and quantify protein aggregation. It is often recommended to use a combination of methods to gain a comprehensive understanding.[4]
| Technique | Principle | Information Provided | Size Range |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1] | ~10 nm to >1 µm (soluble) |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion.[1] | Detects the presence of larger aggregates and provides a size distribution.[1] | 0.6 nm to 6 µm |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins by molecular weight under denaturing conditions. | Under non-reducing conditions, it can reveal high-molecular-weight species corresponding to covalent aggregates.[1] | Wide range |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules under high centrifugal force. | Assesses the homogeneity of a protein solution and characterizes the molecular weight of aggregates.[1] | Wide range |
Q3: What are some general strategies to prevent aggregation during PEGylation?
A multi-pronged approach is often necessary to prevent aggregation:
-
Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.[1] Lowering the temperature (e.g., to 4°C) can slow the reaction rate and may reduce aggregation.[1][3][4]
-
Control the Reaction Rate: A slower, more controlled reaction can be beneficial. This can be achieved by lowering the reaction temperature or by the stepwise addition of the activated PEG reagent.[1][3]
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability and prevent aggregation.[1][3]
-
Consider Alternative PEGylation Strategies: If aggregation persists, exploring alternative PEGylation chemistries, such as using monofunctional PEG reagents or site-specific PEGylation techniques, may be necessary.[1][2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to protein aggregation during PEGylation.
Issue 1: Immediate Precipitation Upon Adding PEG Reagent
-
Possible Cause: The protein concentration may be too high, or the buffer conditions (pH, ionic strength) may be suboptimal, leading to rapid aggregation.[1]
-
Troubleshooting Steps:
-
Reduce Protein Concentration: Attempt the reaction at a lower protein concentration.[1]
-
Optimize Buffer: Screen a range of pH values and buffer compositions to identify conditions where the protein is most stable.[1] For amine-reactive PEGylation, phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[5] Avoid buffers containing primary amines like Tris or glycine, as they compete with the target protein.[5] For thiol-reactive PEGylation, phosphate (B84403), HEPES, or Tris buffers at a pH between 6.5 and 7.5 are suitable.[5]
-
Issue 2: Gradual Increase in Turbidity or Aggregation During Incubation
-
Possible Cause: The reaction conditions may be slowly inducing protein unfolding and aggregation over time.[1] This could also be due to intermolecular cross-linking if a bifunctional PEG linker is used, or if the monofunctional PEG reagent contains bifunctional impurities.[1][3]
-
Troubleshooting Steps:
-
Verify PEG Reagent Quality: Confirm the purity and functionality of your PEG reagent.[1]
-
Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent.[1]
-
Switch to Monofunctional PEG: If not essential, switch to a monofunctional PEG to eliminate the possibility of cross-linking.[1][2]
-
Lower Reaction Temperature: Performing the reaction at 4°C can slow down the reaction rate and improve protein stability.[3][4]
-
Add Stabilizing Excipients: Incorporate stabilizers like sugars, amino acids, or non-ionic surfactants into the reaction buffer.[3]
-
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Conditions
This protocol outlines a method for systematically screening various reaction parameters to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL)
-
Activated PEG reagent stock solution
-
Reaction buffers with varying pH values (e.g., phosphate buffers at pH 6.5, 7.0, 7.5, 8.0)
-
96-well plate or microcentrifuge tubes
-
Plate reader or spectrophotometer for turbidity measurement (OD at 350-600 nm)
-
Instrumentation for SEC or DLS analysis
Procedure:
-
Set up a screening matrix: Prepare a series of small-scale reactions varying one parameter at a time.
-
Incubate reactions: Incubate for a set time (e.g., 2 hours) with gentle mixing.
-
Analyze for aggregation:
-
Visually inspect for precipitation.
-
Measure turbidity using a plate reader.
-
Analyze soluble aggregates by SEC or DLS.
-
-
Identify optimal conditions: Select the combination of parameters that results in the lowest level of aggregation while maintaining an acceptable PEGylation efficiency.
Protocol 2: Screening for Stabilizing Excipients
This protocol helps determine the most effective excipient for preventing aggregation during PEGylation.
Materials:
-
Optimal reaction conditions identified from Protocol 1.
-
Stock solutions of various excipients:
-
Sugars/Polyols: Sucrose, Trehalose, Sorbitol, Glycerol
-
Amino Acids: Arginine, Glycine
-
Surfactants: Polysorbate 20, Polysorbate 80
-
Procedure:
-
Set up reactions: Prepare a series of PEGylation reactions using the optimal conditions determined previously.
-
Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.
-
Incubate and analyze: Incubate the reactions and analyze for aggregation as described in Protocol 1.
-
Select the best stabilizer: Identify the excipient and concentration that provides the most significant reduction in aggregation.
Visualizations
References
Side reactions in TFA-mediated Boc deprotection and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during TFA-mediated Boc deprotection?
A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[1][2] This carbocation can attack electron-rich amino acid side chains, leading to undesired modifications of the peptide or molecule.[3]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[1]
Q3: How can I detect tert-butylation in my product?
A3: The most common method for detecting tert-butylation is mass spectrometry. An increase in mass of +56 Da corresponds to the addition of a tert-butyl group.[3] HPLC analysis may also show unexpected peaks corresponding to the modified product.[1]
Q4: What are scavengers and how do they prevent side reactions?
A4: Scavengers are nucleophilic compounds added to the TFA deprotection cocktail to trap the reactive tert-butyl cation.[4] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted alkylation.[6]
Q5: What is a good general-purpose scavenger cocktail?
A5: For many routine applications, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v) is a highly effective and widely used cleavage cocktail.[4][7] TIS is an excellent carbocation scavenger, and water can also act as a scavenger.[4]
Q6: My Boc deprotection is incomplete. What should I do?
A6: Incomplete deprotection can be due to insufficient acid strength, short reaction times, or steric hindrance.[8][9] To address this, you can try increasing the TFA concentration (e.g., from 20% to 50% in DCM), extending the reaction time, or gently warming the reaction.[9] For sterically hindered substrates, a stronger acid system like 4M HCl in dioxane may be necessary.[10]
Q7: Are there alternatives to TFA for Boc deprotection, especially for acid-sensitive molecules?
A7: Yes, for substrates sensitive to strong acids, several milder conditions can be employed. These include using 4M HCl in 1,4-dioxane, Lewis acids such as zinc bromide (ZnBr₂), or thermal deprotection by heating in a suitable solvent like water.[8][11]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[9]
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[6]
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[6]
-
For Methionine-containing compounds: Thioanisole (B89551) is effective in preventing S-alkylation.[9] The addition of reducing agents like dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[12]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[6]
A troubleshooting workflow for addressing side-chain tert-butylation is presented below.
Caption: Troubleshooting workflow for side-chain tert-butylation.
Issue 2: Presence of byproducts with a mass shift of +96 Da after deprotection.
Possible Cause: Trifluoroacetylation of the newly liberated amine. This can occur due to the presence of trifluoroacetic anhydride (B1165640) in the TFA or through reaction with trifluoroacetylated species on the solid support in SPPS.[2][13]
Solution:
-
Use high-purity TFA: Ensure the TFA used is fresh and of high quality to minimize the presence of trifluoroacetic anhydride.
-
Add a small amount of water: Adding about 5% water to the TFA can help hydrolyze any anhydride present.
-
Alternative deprotection reagent: Use HCl in an organic solvent (e.g., 4M HCl in dioxane) for deprotection, as this avoids the use of TFA.[2]
Issue 3: Oxidation of sensitive residues like Methionine or Tryptophan.
Possible Cause: The acidic conditions of TFA cleavage can promote the oxidation of sulfur-containing side chains (Met) or the indole ring (Trp), especially in the presence of air.[12]
Solution:
-
Use scavengers with reducing properties: Scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole can suppress oxidation.[12]
-
Perform the reaction under an inert atmosphere: Carrying out the deprotection under nitrogen or argon can minimize contact with oxygen.[7]
-
Use specialized cleavage cocktails: For peptides highly sensitive to oxidation, cocktails like "Reagent H" (TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I) can be used.[7]
Quantitative Data on Scavenger Efficiency
The choice and concentration of scavengers significantly impact the prevention of side reactions. The following tables provide a summary of the effectiveness of different scavenger cocktails.
Table 1: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide
| Cleavage Cocktail | Composition (v/v/w) | % Main Product | % Met(O) | % Other Impurities |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 45 | 55 | 0 |
| Reagent R | TFA/Thioanisole/Anisole/EDT (90:5:2:3) | 85 | 15 | 0 |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 50 | 50 | 0 |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | >95 | 0 | <5 |
| Data adapted from a study on a model pentadecapeptide containing one methionine and two cysteine residues.[7] |
Table 2: Effect of Scavengers on S-t-Butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | 98 | 2 |
| Illustrative data based on typical results. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution with Scavengers
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Scavenger Addition: Add the appropriate scavenger(s). For a general-purpose scavenger, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Isolation: The crude product, which is the TFA salt of the amine, can be precipitated by adding cold diethyl ether. Collect the solid by filtration or centrifugation and wash with cold diethyl ether.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent.
-
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
Isolation: The product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[8]
Protocol 3: Alternative Boc Deprotection using Oxalyl Chloride in Methanol (B129727)
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 mmol) in methanol (5 mL).
-
Reagent Addition: Add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an appropriate organic solvent.[3]
Visualizations
Caption: General mechanism of TFA-mediated Boc deprotection.
Caption: Competing pathways for the tert-butyl cation.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mcours.net [mcours.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing molar ratio of PEG linker to antibody for efficient conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio of polyethylene (B3416737) glycol (PEG) linkers to antibodies for efficient and consistent conjugation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the antibody PEGylation process.
Issue 1: Low Yield of PEGylated Product
-
Q1: My PEGylation reaction has a low yield. What are the potential causes and how can I improve it?
A1: Low PEGylation yield can result from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction pH: The optimal pH is dependent on the specific PEGylation chemistry being used. For N-hydroxysuccinimide (NHS)-ester PEGylation targeting primary amines (lysine residues), a pH of 7.0-9.0 is generally recommended.[2][3] For maleimide-based PEGylation targeting free thiols (cysteine residues), a pH range of 6.5-7.5 is optimal to ensure the formation of stable thioether bonds.[3] Always verify the pH of your reaction buffer before adding the reagents.
-
Incorrect Molar Ratio of PEG to Protein: An insufficient molar ratio of the PEG linker to the antibody will lead to incomplete conjugation. Conversely, an excessively high ratio can lead to an increase in side products.[1] A good starting point is a 5- to 20-fold molar excess of the PEG reagent over the antibody.[1][2] This ratio should then be optimized based on your specific results.
-
Degradation of Activated PEG Reagent: Activated PEG reagents, particularly NHS esters, are susceptible to hydrolysis in aqueous solutions. It is crucial to store PEG reagents under dry conditions and prepare stock solutions fresh before use.[1]
-
Short Reaction Time or Low Temperature: The conjugation reaction may not have reached completion. Consider increasing the reaction time and monitoring the progress at different intervals (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration.[1] While many reactions are performed at room temperature (20-25°C), a lower temperature (e.g., 4°C) can enhance protein stability, though it may necessitate a longer reaction time.[1][2]
-
Issue 2: High Polydispersity (Heterogeneous Mixture of Products)
-
Q2: My final product is a heterogeneous mixture of proteins with varying numbers of PEG chains attached (e.g., mono-, di-, and multi-PEGylated species). How can I achieve a more homogeneous, mono-PEGylated product?
A2: High polydispersity is a common challenge, often arising from multiple reactive sites on the antibody with similar reactivities. Controlling the reaction conditions can favor mono-PEGylation.[2]
-
High Molar Ratio of PEG to Protein: A significant excess of the activated PEG reagent will drive the reaction towards multi-PEGylation. Systematically decrease the molar ratio of activated PEG to protein to find the optimal balance that favors mono-conjugation.[2]
-
Multiple Reactive Sites: Antibodies have numerous surface-exposed lysine (B10760008) residues that can react with amine-reactive PEG reagents. Adjusting the reaction pH can sometimes provide more selective modification. For example, a lower pH can favor the more nucleophilic N-terminal alpha-amino group over the epsilon-amino groups of lysine residues.[2]
-
Issue 3: Protein Aggregation and Instability
-
Q3: I am observing aggregation or precipitation of my antibody during the PEGylation reaction. What is causing this and how can I prevent it?
A3: Protein aggregation during conjugation can be caused by several factors related to the reaction conditions and the inherent properties of the antibody.
-
Protein Instability: The chosen reaction conditions, such as pH and temperature, may be destabilizing your antibody, leading to unfolding and aggregation.[2] It is advisable to perform the reaction at a lower temperature, such as 4°C, and to screen different buffer conditions to identify one that enhances the stability of your specific protein.[2]
-
High Protein Concentration: Higher concentrations of the antibody increase the likelihood of intermolecular interactions and aggregation.[2] Reducing the concentration of the antibody in the reaction mixture can help mitigate this issue.[2]
-
Hydrophobicity of the PEG-Linker-Payload: In the context of antibody-drug conjugates (ADCs), many payloads are hydrophobic. The conjugation of these molecules can increase the overall hydrophobicity of the ADC, leading to aggregation.[4] Using PEG linkers enhances the hydrophilicity of the conjugate, which can counteract the payload's hydrophobicity and reduce aggregation.[5] The length of the PEG chain can be optimized to manage the hydrophobicity of the payload.[6]
-
Frequently Asked Questions (FAQs)
-
Q4: What is the recommended starting molar ratio of PEG linker to antibody?
A4: A common starting point for optimizing PEGylation is a 10- to 20-fold molar excess of the PEG reagent over the protein.[7] However, the optimal ratio is dependent on several factors, including the number of available reactive sites on the antibody and the desired degree of labeling (DOL).[3] For antibody-drug conjugates, a molar excess of 5- to 20-fold is often used.[3]
-
Q5: How do I calculate the amount of PEG linker needed for a specific molar ratio?
A5: To calculate the required amount of PEG linker, you first need to determine the moles of your antibody.
-
Calculate moles of antibody: Moles of Antibody = (Mass of Antibody in g) / (Molecular Weight of Antibody in g/mol ) Example for a typical IgG antibody (MW ≈ 150,000 g/mol ): For 2 mg of IgG: Moles of mAb = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol.[3]
-
Calculate moles of PEG linker for a desired molar excess: Moles of PEG Linker = Moles of Antibody x Desired Molar Excess Example for a 10-fold molar excess: 1.33 x 10⁻⁸ mol x 10 = 1.33 x 10⁻⁷ mol.[3]
-
Calculate the volume of PEG linker stock solution to add: Volume (L) = Moles of PEG Linker / Molarity of PEG Linker Stock Solution (mol/L) Example using a 20 mM PEG linker stock solution: 1.33 x 10⁻⁷ mol / 0.020 mol/L = 6.65 x 10⁻⁶ L = 6.65 µL.[3]
-
-
Q6: What are the optimal reaction conditions (pH, temperature, time)?
A6: The optimal reaction conditions are highly dependent on the specific PEG linker chemistry and the antibody being used. The following table provides general guidelines:
| Parameter | Amine-Reactive PEGs (e.g., NHS esters) | Thiol-Reactive PEGs (e.g., Maleimides) |
| pH | 7.0 - 9.0[2][3] | 6.5 - 7.5[3] |
| Temperature | 4 - 25°C[2] | Room Temperature (20-25°C) |
| Reaction Time | 30 minutes to several hours[2] | 1 - 2 hours |
-
Q7: What type of buffer should I use for my PEGylation reaction?
A7: The choice of buffer is critical. For amine-reactive PEGylation, it is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris, will compete with the antibody for reaction with the PEG linker and should be avoided.[8] For thiol-reactive PEGylation, buffers such as PBS at a pH between 6.5 and 7.5 are commonly used.[3]
Experimental Protocols
Protocol: NHS-Ester PEGylation of an Antibody
This protocol outlines a general procedure for conjugating an NHS-ester functionalized PEG linker to the primary amine groups (lysine residues) of an antibody.[8]
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
PEG-NHS Ester (stored at -20°C with desiccant)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Preparation of Antibody: Ensure the antibody is in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
-
Preparation of PEG-NHS Ester Stock Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a desired concentration (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Slowly add the calculated volume of the PEG-NHS ester stock solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8]
-
-
Quenching the Reaction: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Antibody: Remove excess PEG reagent and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Data Presentation
Table 1: Recommended Starting Molar Ratios for PEGylation
| Application | Target Molecule | PEG Linker Molar Excess | Expected Degree of Labeling (DOL) | Notes |
| General Protein Modification | Generic Protein | 5 - 20 fold | 1 - 5 | Optimization is crucial to maintain protein activity. |
| Antibody-Drug Conjugate (ADC) Development | Monoclonal Antibody (mAb) | 5 - 20 fold[3] | 2 - 4[3] | Careful optimization is needed to avoid impacting antigen binding. A higher molar excess may be required to achieve the desired DOL.[3] |
| Protein-Protein Crosslinking | Protein A (amine-containing) & Protein B (thiol-containing) | 10 - 20 fold (for Protein A)[3] | 1 - 3[3] | The protein with available primary amines is first modified with the PEG linker. |
Table 2: Influence of Reaction Parameters on PEGylation Outcome
| Parameter | Effect of Increase | Recommended Range |
| Molar Ratio (PEG:Antibody) | Higher Degree of Labeling (DOL), potential for increased polydispersity and aggregation. | 5:1 to 20:1 |
| pH (Amine-reactive) | Increased reaction rate with primary amines, but also increased hydrolysis of NHS esters. | 7.0 - 9.0 |
| Temperature | Increased reaction rate, but may lead to protein instability and aggregation. | 4 - 25°C |
| Reaction Time | Increased DOL, but prolonged times can lead to product degradation. | 30 min - 24 hours |
| Protein Concentration | Higher concentrations can increase aggregation. | 1 - 10 mg/mL |
Visualizations
Caption: Workflow for NHS-Ester PEGylation of an Antibody.
Caption: Troubleshooting Logic for Common PEGylation Issues.
References
Strategies to minimize hydrolysis of activated PEG esters
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for minimizing the hydrolysis of activated Polyethylene (B3416737) Glycol (PEG) esters and ensuring successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of activated PEG esters, and why is it a significant issue?
A1: Activated PEG esters, such as PEG-NHS (N-Hydroxysuccinimide) esters, are reactive molecules used to covalently attach PEG to molecules like proteins and peptides. Hydrolysis is a chemical reaction where the activated ester group reacts with water, converting it into an inactive PEG-acid.[1][2] This is a primary concern because it directly competes with the desired PEGylation reaction (aminolysis), reducing the yield of the PEGylated product and complicating subsequent purification processes.[1][3]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The main factors influencing the hydrolysis rate of activated PEG esters are:
-
pH: The rate of hydrolysis significantly increases at higher pH values.[1][4] While the reaction with primary amines is more efficient at a slightly basic pH (7.0-8.5), the rate of hydrolysis also increases significantly at pH values above 8.5-9.[2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][3]
-
Buffer Composition: The presence of nucleophilic species in the buffer can compete with the desired reaction. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the activated PEG.[1][2]
-
Moisture: Activated PEG esters are highly sensitive to moisture. Exposure to humidity during storage and handling can lead to premature hydrolysis.[1][2]
Q3: How should I properly store and handle activated PEG esters to minimize hydrolysis?
A3: To maintain the reactivity of your activated PEG esters, it is crucial to:
-
Store the reagent at -20°C or lower in a desiccated environment.[1][2]
-
Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation inside the vial.[2]
-
Weigh the desired amount quickly to minimize exposure to atmospheric moisture and blanket the vial with an inert gas like argon or nitrogen before resealing.[1][2]
-
Prepare solutions of the activated PEG ester immediately before use in an anhydrous solvent like DMSO or DMF and do not store them.[1][2]
Q4: What is the optimal pH for PEGylation reactions with NHS esters?
A4: The optimal pH is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[3] At a lower pH, primary amines are protonated and less reactive, while at a pH above 8.5, the rate of hydrolysis increases significantly.[3] A common starting point for optimization is a pH of 8.3-8.5.[3] Performing small-scale pilot reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) is recommended to find the optimal condition for your specific molecule.[1]
Q5: Which buffers are recommended for PEGylation, and which should be avoided?
A5: For amine-reactive PEGylation, phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[5] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the PEGylating agent.[5] For thiol-reactive PEGylation (e.g., with maleimide-activated PEGs), phosphate (B84403) buffer or HEPES at a pH between 6.5 and 7.5 are suitable.[5]
Q6: What are the recommended temperature and reaction times?
A6: PEGylation reactions are often performed at low temperatures, such as 4°C, to maintain protein stability and slow the rate of hydrolysis.[6] Reaction times can vary from 30 minutes to several hours. A common protocol suggests incubating at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1] The optimal time should be determined empirically by monitoring the reaction's progress using techniques like SDS-PAGE or HPLC.[1]
Q7: How does the concentration of the protein or target molecule affect the reaction?
A7: Dilute protein solutions can lead to slower reaction kinetics, which allows more time for the competing hydrolysis reaction to occur.[1] If possible, using a higher protein concentration (e.g., >1 mg/mL) is recommended to favor the desired PEGylation reaction.[1]
Q8: Are there more stable alternatives to standard PEG-NHS esters?
A8: Yes, the stability of activated PEG esters varies depending on the linker chemistry. For example, PEG-Succinimidyl Valerate (SVA) is generally more stable against hydrolysis compared to PEG-Succinimidyl Succinate (SS).[1] PEG-Succinimidyl Carbonate (SC) is also reported to have good stability in aqueous solutions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your PEGylation experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | 1. Hydrolysis of activated PEG ester: The reagent may have lost reactivity due to improper storage, handling, or reaction conditions (e.g., high pH, extended time in aqueous buffer).[1] 2. Suboptimal reaction pH: The pH is critical for the reaction between the ester and primary amines. The optimal range is typically 7.0-8.5.[1] 3. Presence of competing nucleophiles: Buffers with primary amines (e.g., Tris, glycine) will compete with the target.[1] 4. Low protein concentration: Dilute solutions can result in slower reaction kinetics.[1] | 1. Use fresh, properly stored activated PEG. Prepare the PEG solution immediately before use in an anhydrous solvent (e.g., DMSO, DMF) and minimize its time in aqueous buffer before reacting.[1] 2. Optimize the reaction pH by performing small-scale pilot reactions.[1] 3. Exchange the protein into an amine-free buffer like phosphate-buffered saline (PBS).[1] 4. Increase the protein concentration if possible.[1] |
| Protein Aggregation During PEGylation | 1. Change in protein surface properties: The addition of PEG chains can alter surface hydrophobicity and charge, leading to aggregation.[1] 2. Unfavorable buffer conditions: The pH or ionic strength may be close to the protein's isoelectric point.[1] | 1. Optimize the PEG-to-protein molar ratio; a high degree of PEGylation can sometimes cause aggregation. Try reducing the molar excess of the PEG reagent.[1] 2. Screen different buffer conditions, evaluating a range of pH values and ionic strengths.[1] |
| High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species) | 1. High PEG-to-protein molar ratio: Using a large excess of the activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein.[1] 2. Long reaction time: Extended reaction times can lead to the PEGylation of less reactive sites.[1] | 1. Reduce the molar excess of the PEG reagent. Start with a lower ratio (e.g., 1:1 to 5:1) and optimize from there.[1] 2. Shorten the reaction time. Monitor the reaction progress over time with techniques like SDS-PAGE or HPLC to determine the optimal time to stop the reaction when mono-PEGylation is maximized.[1] |
Data Summary
The stability of activated PEG esters is highly dependent on the specific ester linkage and the reaction conditions.
Table 1: Approximate Half-life of Various PEG-NHS Esters
This table illustrates the impact of the linker structure on the stability of the activated ester.
| PEG NHS Ester Linkage | Symbol | Hydrolysis Half-life (minutes) at pH 8.0, 25°C |
| PEG-Succinimidyl Valerate | SVA | 33.6 |
| PEG-Succinimidyl Butanoate | SBA | 23.3 |
| PEG-Succinimidyl Carbonate | SC | 20.4 |
| PEG-Succinimidyl Glutarate | SG | 17.6 |
| PEG-Succinimidyl Propionate | SPA | 16.5 |
| PEG-Succinimidyl Succinate | SS | 9.8 |
| mPEG2-NHS | - | 4.9 |
| PEG-Succinimidyl Succinamide | SSA | 3.2 |
| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |
| Data sourced from Laysan Bio, Inc. | ||
| Note: Typically, the half-life triples when the pH is lowered by one unit. |
Table 2: Effect of pH on the Half-life of Porphyrin-NHS Esters at Room Temperature
This table demonstrates the significant impact of pH on the rate of both hydrolysis and the desired amidation reaction.
| Compound | pH | Hydrolysis t1/2 (min) | Amidation t1/2 (min) |
| P3-NHS | 8.0 | 210 | 80 |
| 8.5 | 180 | 20 | |
| 9.0 | 125 | 10 | |
| P4-NHS | 8.0 | 190 | 25 |
| 8.5 | 130 | 10 | |
| 9.0 | 110 | 5 | |
| Data from a study on porphyrin-NHS esters in dilute aqueous solution.[7][8] |
Experimental Protocols
Protocol 1: General Protein PEGylation with an Amine-Reactive PEG-NHS Ester
This protocol provides a general guideline. Optimization for your specific protein and PEG reagent is recommended.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[1]
-
Ensure the protein concentration is sufficiently high (e.g., >1 mg/mL) to favor reaction kinetics.[1] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable buffer.[6]
-
-
PEG-NHS Ester Solution Preparation:
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).[1]
-
Slowly add the PEG-NHS ester solution to the stirring protein solution. The final concentration of the organic solvent should generally be less than 10% of the total reaction volume.[2]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1]
-
-
Reaction Quenching:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.[1]
-
-
Purification:
-
Separate the PEGylated protein from unreacted PEG and byproducts using a suitable method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[5]
-
Protocol 2: Quick Assessment of PEG-NHS Ester Activity
This method allows for a rapid assessment of the reagent's activity by measuring the amount of released N-hydroxysuccinimide (NHS), which absorbs at 260 nm.
-
Materials:
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a solution of the PEG-NHS ester (e.g., 1-2 mg/mL) in the amine-free buffer. Prepare a "control" cuvette with only the buffer.[2]
-
Immediately zero the spectrophotometer at 260 nm using the control cuvette.[2]
-
Measure the initial absorbance (A_initial) of the PEG-NHS ester solution at 260 nm.[2]
-
To a known volume (e.g., 1 mL) of the reagent solution, add a small volume (e.g., 100 µL) of 0.5 N NaOH to rapidly hydrolyze the ester.[2]
-
Measure the final absorbance (A_final) at 260 nm after the reading stabilizes.
-
A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active. If there is little to no change, the reagent has likely already been hydrolyzed.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Dealing with poor resin swelling during solid-phase synthesis with PEG linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding poor resin swelling during solid-phase synthesis (SPPS) utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling critical for a successful solid-phase synthesis?
Resin swelling is a prerequisite for efficient solid-phase synthesis.[1] An adequately swollen resin allows the polymer matrix to expand, creating channels for reagents, such as activated amino acids and deprotection solutions, to freely diffuse and access the reactive sites on the growing peptide chain.[2] This improved accessibility enhances reaction kinetics and helps prevent issues like peptide aggregation, which can lead to incomplete reactions and low synthesis yields.[1]
Q2: How do PEG-based resins differ from traditional polystyrene (PS) resins in their swelling behavior?
PEG-based resins, or composite resins with PEG grafted onto a polystyrene core, are designed to have more consistent swelling properties across a wide range of solvents, from non-polar options like toluene (B28343) to highly polar and even aqueous solutions.[3][4] The hydrophilic PEG chains confer a unique solvation environment.[3] In contrast, traditional polystyrene resins are highly hydrophobic and swell well in non-polar aprotic solvents like Dichloromethane (DCM) and Toluene but perform poorly in polar solvents.[5]
Q3: What are the initial signs of poor resin swelling during synthesis?
The most immediate sign is the physical observation of a packed resin bed that does not expand significantly after adding the solvent. During automated synthesis, this can sometimes lead to blockages. Chemically, poor swelling manifests as failed or incomplete coupling reactions (e.g., a positive Kaiser test after a coupling step), low yields of the final product, and an increased presence of deletion sequences or other impurities during product analysis.
Q4: Can the growing peptide chain affect the swelling properties of the resin?
Yes, the swelling properties of the peptide-resin conjugate can change significantly as the peptide chain elongates.[6] The physicochemical properties of the growing peptide can dominate the swelling behavior. For instance, a hydrophobic peptide sequence can cause the resin to shrink, even in a solvent that was initially optimal for the base resin. Conversely, a highly polar peptide may increase swelling.[6] This dynamic nature requires careful monitoring and potential solvent adjustments throughout the synthesis.
Troubleshooting Guide for Poor Resin Swelling
This section addresses specific problems you may encounter related to poor resin swelling.
Q: My PEG resin is not swelling sufficiently in my primary synthesis solvent. What are my options?
A: The choice of solvent is the most critical factor influencing resin swelling.[1] While PEG resins are compatible with a broad range of solvents, there are optimal choices.
-
Immediate Action: Switch to a solvent known to be effective for PEG-based resins. Acetonitrile (MeCN) and Tetrahydrofuran (THF) have been reported as excellent solvents for PEG-based resins, especially for coupling hindered amino acids.[7] N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) are also commonly used and effective.[7]
-
Solvent Mixtures: Consider using binary solvent mixtures. Mixtures containing DMSO have been employed when aggregation hinders reactions.[7] For greener alternatives, combinations like Cyrene/diethyl carbonate have shown good swelling properties for PEG resins.[8][9]
-
Re-evaluation: If swelling remains poor, verify the integrity of the solvent (e.g., ensure DMF has not degraded to release amines) and the resin itself.[7]
Q: My synthesis yield is low, and I suspect poor swelling is the cause. How can I troubleshoot this?
A: Low yield is a common consequence of inadequate resin swelling. Follow this logical workflow to diagnose and resolve the issue.
Q: Can high resin loading negatively impact the swelling of PEG resins?
A: Yes. While not always the primary cause, high loading can contribute to diminished performance. High loading can facilitate interchain interactions and aggregation, which in turn restricts the polymer matrix and reduces swelling.[1] For long or difficult sequences, using a resin with a lower loading capacity (e.g., 0.2 – 0.4 mmol/g) is often recommended to minimize these effects.[4]
Data Presentation: Resin Swelling in Various Solvents
The ability of a resin to swell is quantified as the volume (in mL) occupied by 1 gram of dry resin after equilibration in a solvent. A solvent is generally considered "good" if it results in a swelling volume greater than 4.0 mL/g.[6][10][11]
| Resin Type | Solvent | Swelling Volume (mL/g) | Classification | Reference |
| TentaGel S (PEG-PS) | Dichloromethane (DCM) | 6.3 | Good | [12] |
| Dimethylformamide (DMF) | 4.7 | Good | [12] | |
| Tetrahydrofuran (THF) | 5.0 | Good | [12] | |
| Acetonitrile (MeCN) | 4.2 | Good | [12] | |
| Water | 3.6 | Moderate | [12] | |
| Methanol (MeOH) | 3.6 | Moderate | [12] | |
| NovaGel (PEG-PS) | N/A | Swells well in THF, DMF, MeCN, MeOH | Good | [3] |
| ChemMatrix (PEG) | Cyclopentanone | > 4.0 | Good | [10] |
| Dimethyl Isosorbide | > 4.0 | Good | [10] | |
| Polystyrene (PS) 1% DVB | Dichloromethane (DCM) | 8.3 | Good | [12] |
| Tetrahydrofuran (THF) | 8.8 | Good | [12] | |
| Dimethylformamide (DMF) | 5.6 | Good | [12] | |
| Water | -- (Does not swell) | Poor | [12] | |
| Acetonitrile (MeCN) | 3.2 | Moderate | [12] |
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol provides a standardized method for quantifying resin swelling to compare different resins and solvents.[2][12]
Materials:
-
Dry peptide synthesis resin
-
Solvent of choice
-
10 mL or 15 mL graduated glass cylinder with a stopper
-
Spatula
Methodology:
-
Weigh Resin: Accurately weigh 1.0 g of dry resin and transfer it into the graduated cylinder. Record the initial dry volume of the resin if desired.
-
Add Solvent: Add 8-10 mL of the selected solvent to the cylinder.
-
Initial Mix: Seal the cylinder and mix thoroughly (e.g., by inversion or gentle vortexing) to ensure all resin beads are suspended and fully wetted by the solvent.[2]
-
Swell: Allow the resin to swell for a minimum of 1 hour at room temperature. For a more complete and accurate measurement, let it stand for up to 24 hours.[2][12]
-
Remove Air: After the swelling period, gently agitate or stir the resin suspension again to dislodge any trapped air bubbles.[2][12]
-
Settle & Measure: Allow the resin to settle completely into a stable, level bed. Record the final volume of the swollen resin bed in mL.
-
Report: The swelling volume is reported as mL per gram of dry resin (mL/g).
Protocol 2: Standard Resin Swelling Step in an SPPS Workflow
This protocol outlines the crucial initial swelling step before commencing the first chemical reaction (e.g., deprotection or coupling) in a synthesis workflow.
Materials:
-
Appropriate resin for synthesis
-
SPPS reaction vessel (manual or automated)
-
Primary synthesis solvent (e.g., DMF, NMP, THF)
Methodology:
-
Add Resin: Weigh the desired amount of resin and place it into the SPPS reaction vessel.
-
Add Solvent: Add the primary synthesis solvent in a sufficient amount to completely cover the resin, typically 10-15 mL per gram of resin.
-
Agitate: Agitate the resin slurry gently (using a shaker, nitrogen bubbling, or a mechanical stirrer) for at least 30-60 minutes at room temperature. This ensures that the resin is fully solvated before any reagents are introduced.
-
Proceed: After the swelling period, drain the solvent and proceed with the first step of your synthesis protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Base Resins for Peptide Synthesis [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 11. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Technical Support Center: Post-Boc Deprotection Purification
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of trifluoroacetic acid (TFA) and byproducts following the cleavage of tert-butyloxycarbonyl (Boc) protecting groups.
Troubleshooting Guide
Issue 1: Incomplete Removal of TFA
Symptoms:
-
Low pH of the final product solution.
-
Poor performance or toxicity in cell-based assays.[1]
-
Inaccurate peptide quantification due to the presence of TFA salts.[1]
-
Interference with analytical techniques such as mass spectrometry.[1]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Washing/Precipitation | Increase the number of cold diethyl ether washes during the precipitation step. It is recommended to repeat this process at least 3-4 times, or until the odor of TFA is no longer detectable.[2] |
| Ineffective Lyophilization | Ensure the lyophilization process is complete. For stubborn TFA removal, consider a counterion exchange by dissolving the peptide in a dilute HCl solution (e.g., 2-10 mM) and re-lyophilizing. This can be repeated multiple times.[1][3] |
| Strong Ionic Interactions | For peptides with multiple basic residues, TFA can form strong ionic bonds. In such cases, ion-exchange chromatography is a highly effective method for TFA removal.[1][2] |
Issue 2: Presence of Scavenger Byproducts
Symptoms:
-
Unexpected peaks in HPLC or LC-MS analysis.
-
Oily or amorphous final product instead of a fluffy powder.[4]
-
Discoloration of the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Precipitation | Ensure the diethyl ether used for precipitation is sufficiently cold (e.g., chilled in a dry ice/acetone bath).[4] This maximizes the precipitation of the desired peptide while keeping the often non-polar byproducts in solution. |
| Byproduct Solubility | If byproducts co-precipitate with the peptide, purification by reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separation.[2] |
| Reactive Intermediates | The tert-butyl cation generated during deprotection can react with scavengers or sensitive amino acid residues.[5] Ensure an adequate amount and type of scavenger is used for the specific amino acids in your sequence (e.g., triisopropylsilane (B1312306) for tryptophan).[6] |
Issue 3: Low Yield of Final Product
Symptoms:
-
Lower than expected mass of the lyophilized peptide.
Possible Causes & Solutions:
| Cause | Solution |
| Peptide Solubility in Ether | Some peptides, especially small or hydrophobic ones, may have partial solubility in diethyl ether, leading to loss during the washing steps.[7] Minimize the volume of ether used for washing or consider an alternative workup that avoids precipitation, such as direct TFA evaporation followed by purification.[4] |
| Incomplete Cleavage/Deprotection | If the deprotection reaction was incomplete, the desired product was never fully formed. Monitor the deprotection reaction by a suitable analytical method like LC-MS to ensure it goes to completion.[6] |
| Adsorption to Labware | Peptides can be "sticky" and adsorb to glass or plastic surfaces. To minimize this, consider using low-retention microcentrifuge tubes and pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using scavengers during Boc deprotection?
A1: During the acid-catalyzed removal of the Boc group, a reactive tert-butyl cation is generated.[5][8] This cation can cause unwanted side reactions by alkylating electron-rich amino acid residues such as tryptophan, tyrosine, and methionine.[9] Scavengers are added to the cleavage cocktail to "trap" these reactive cations, preventing them from modifying the desired peptide.[10]
Q2: How can I confirm that all the TFA has been removed from my peptide?
A2: Several analytical techniques can be used to quantify residual TFA, including ion chromatography, 19F-NMR spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR).[1] Ion chromatography is a particularly sensitive and popular method for this purpose.[11][12][13]
Q3: My peptide is an oil and won't precipitate with cold ether. What should I do?
A3: If your peptide remains an oil, you can try several strategies. First, ensure the ether is sufficiently cold and try adding more of it.[4] Alternatively, you can bypass precipitation by directly evaporating the TFA (using a corrosion-resistant system) and then dissolving the crude peptide oil in a suitable solvent for direct purification by HPLC.[4]
Q4: Can I use a different acid besides TFA for Boc deprotection?
A4: Yes, other strong acids like hydrochloric acid (HCl) in an organic solvent such as dioxane are also effective for Boc deprotection.[6][14] The choice of acid can depend on the specific requirements of the synthesis and the properties of the target molecule.
Q5: What are the common byproducts of Boc deprotection?
A5: The primary byproducts are isobutene and carbon dioxide, which are formed from the breakdown of the Boc group.[14] Additionally, reactive intermediates like the tert-butyl cation can lead to byproducts if not properly quenched by scavengers.[8]
Experimental Protocols
Protocol 1: Ether Precipitation for TFA and Byproduct Removal
This protocol describes the standard method for precipitating a peptide from the TFA cleavage cocktail to remove TFA and soluble byproducts.
Methodology:
-
Following the completion of the Boc deprotection and cleavage from the solid-phase resin, filter the resin and collect the TFA solution containing the crude peptide.
-
In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether relative to the volume of the TFA solution.[4] The ether should be pre-chilled in a dry ice/acetone bath.[4]
-
Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. The peptide should precipitate as a white solid.[2]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether supernatant, which contains the dissolved TFA and byproducts.[2]
-
Resuspend the peptide pellet in a fresh portion of cold diethyl ether, vortex thoroughly, and centrifuge again.
-
Repeat the washing process (steps 5 and 6) at least three to four times.[2]
-
After the final wash, decant the ether and allow the residual solvent to evaporate from the open tube in a fume hood. The resulting dry peptide can then be further dried under high vacuum.
Protocol 2: Counterion Exchange from TFA to HCl Salt
This protocol is used to replace the trifluoroacetate (B77799) counterion with the more biologically compatible chloride ion.[1]
Methodology:
-
Dissolve the TFA salt of the peptide in distilled water at a concentration of approximately 1 mg/mL.[3]
-
To this solution, add 100 mM HCl to achieve a final HCl concentration of 2-10 mM.[3]
-
Allow the solution to stand at room temperature for at least one minute.[3]
-
Freeze the solution, preferably in liquid nitrogen, and lyophilize it to dryness.[3]
-
For a more complete exchange, the process of re-dissolving in a dilute HCl solution and re-lyophilizing can be repeated.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. genscript.com [genscript.com]
Impact of solvent choice on Hydroxy-PEG10-Boc reaction efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the reaction efficiency for the synthesis of Boc-protected amino-PEG-alcohols, such as Hydroxy-PEG10-Boc (Boc-NH-PEG10-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the synthesis of this compound?
The choice of solvent is critical as it must fully solvate both the starting material (e.g., Amino-PEG10-alcohol) and the reagents, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base (e.g., triethylamine).[1][2] Proper solvation ensures a homogeneous reaction mixture, which is crucial for efficient and complete conversion to the desired product. The solvent also influences the reaction rate and can impact the ease of product purification during the workup phase.
Q2: What are the most common solvents used for the Boc protection of an amino-PEG-alcohol?
Anhydrous dichloromethane (B109758) (DCM) is a widely used solvent for Boc protection reactions involving PEG linkers.[1][2][3][4] Other common solvents include tetrahydrofuran (B95107) (THF), and in some cases, alcoholic solvents like methanol (B129727) have been shown to enhance reaction rates for certain amines.[2][5] The selection often depends on the specific PEG linker's solubility and the reaction conditions.
Q3: How does solvent polarity impact the reaction efficiency?
The polarity of the solvent is a key factor. The starting material, an amino-PEG-alcohol, is hydrophilic due to the PEG chain, favoring polar solvents.[6] Reagents like (Boc)₂O are less polar. A solvent like DCM provides a good balance to dissolve all reaction components. Using a solvent where the starting material has poor solubility can lead to a heterogeneous mixture and an incomplete reaction.[3][7]
Q4: Can the Boc protection of amino-PEG-alcohols be performed without a solvent?
Yes, solvent-free conditions for N-Boc protection have been successfully developed.[8] One eco-friendly protocol utilizes PEG-400 as a reaction medium for the Boc protection of various amines, achieving excellent yields at room temperature.[9] Such methods can simplify workup procedures and reduce the use of hazardous organic solvents.[9]
Q5: What are the general solubility characteristics of Hydroxy-PEG-Boc linkers?
Hydroxy-PEG-Boc linkers are generally soluble in water and polar organic solvents due to the hydrophilic PEG chain.[6] They exhibit good solubility in dichloromethane (DCM), methanol, and dimethyl sulfoxide (B87167) (DMSO).[6] Conversely, their solubility is limited in non-polar solvents like diethyl ether and hexanes.[6]
Troubleshooting Guide
Issue 1: Low or Incomplete Reaction
Observation: TLC or LC-MS analysis shows a significant amount of the starting amino-PEG-alcohol remaining after the standard reaction time.
| Possible Cause | Suggested Solution |
| Poor Solubility of Starting Material | The amino-PEG-alcohol must be fully dissolved. If you observe a suspension, consider switching to a more suitable solvent system. Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[3][7] Refer to the solubility table below. |
| Presence of Moisture | Water in the reaction can hydrolyze the (Boc)₂O reagent, reducing its effectiveness. Always use anhydrous solvents for the reaction.[2] |
| Inadequate Reaction Time or Temperature | While many Boc protections proceed well at room temperature, some may require longer reaction times (3-24 hours).[2][4] Monitor the reaction progress periodically until the starting material is consumed.[4] |
Issue 2: Formation of Side Products
Observation: Mass spectrometry or NMR analysis indicates the presence of undesired byproducts, such as N,N-di-Boc protected species.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Using a large excess of (Boc)₂O can sometimes lead to over-reaction. Use a modest excess of the Boc anhydride, typically 1.1 to 1.5 equivalents.[2][4] |
| Inappropriate Base | The choice and amount of base can influence side reactions. A non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is standard.[2] Ensure the correct number of equivalents (typically 1.5-3) is used.[2][4] |
Issue 3: Difficulty in Product Isolation and Purification
Observation: Challenges are encountered during the aqueous workup or column chromatography, leading to low isolated yield.
| Possible Cause | Suggested Solution |
| Emulsion during Aqueous Workup | The amphiphilic nature of PEG compounds can cause emulsions during extraction with water and organic solvents. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Co-elution during Chromatography | The product and unreacted starting material may have similar polarities. Optimize your chromatography solvent system. A gradient elution, for example with ethyl acetate (B1210297) in hexanes, is often effective for purifying the more non-polar Boc-protected product.[2] |
Quantitative Data Summary
Table 1: Qualitative Solubility Profile of Hydroxy-PEG-Boc Linkers
This table provides an inferred solubility profile based on the general properties of PEG linkers.[6]
| Solvent | Qualitative Solubility | Rationale |
| Water / PBS | Soluble | The hydrophilic PEG chain promotes solubility in aqueous solutions. |
| Methanol | Soluble | PEGs are generally soluble in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | A frequently used solvent for reactions involving Boc-protected compounds. |
| Acetonitrile | Soluble | PEGs are known to be soluble in acetonitrile. |
| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |
| Hexanes | Insoluble | Unlikely to dissolve the polar PEG linker. |
Table 2: Common Solvent Systems for Boc Protection of Amino-PEG-Alcohols
| Solvent System | Base | Reagent | Typical Reaction Time | Reference |
| Dichloromethane (DCM), anhydrous | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | (Boc)₂O | 12-24 hours | [2] |
| Tetrahydrofuran (THF), anhydrous | Triethylamine (TEA) | (Boc)₂O | 3-12 hours | [4] |
| None (Solvent-free) | None (catalyzed by PEG-400) | (Boc)₂O | Varies (often rapid) | [9] |
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol describes a general procedure for the Boc protection of a terminal amine on an amino-PEG10-alcohol using di-tert-butyl dicarbonate ((Boc)₂O).[2][4]
Materials:
-
Amino-PEG10-alcohol (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve amino-PEG10-alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and stir at room temperature for 10 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Hydroxy-PEG10-Boc Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated linkers like Hydroxy-PEG10-Boc and their subsequent conjugates is paramount for ensuring the quality, efficacy, and safety of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The covalent attachment of molecules to this linker requires rigorous analytical validation to confirm identity, purity, and structural integrity.
This guide provides an objective comparison of the primary analytical techniques used for the characterization of this compound conjugates. A multi-faceted approach employing orthogonal methods is essential for a comprehensive understanding of the final product.[1][2]
Comparison of Core Analytical Techniques
The selection of an appropriate analytical method depends on the specific information required at different stages of development and quality control.[1] The following table summarizes the capabilities of the most effective analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the conjugate and related impurities.[3][4] | High resolution for separating closely related species and positional isomers.[1][5] Highly sensitive, accurate, and reproducible for quantification.[] | PEGs lack a strong UV chromophore, often requiring specialized detectors like ELSD, CAD, or MS.[5][7][8] Can be denaturing for some protein conjugates.[1] |
| Mass Spectrometry (MS) | Unambiguous confirmation of molecular weight and elemental composition (with HRMS).[2][3] | Provides definitive evidence of successful conjugation.[4] High sensitivity and specificity; can identify different PEGylated species and sites of conjugation when coupled with LC (LC-MS).[1] | The polydispersity of some PEG reagents can complicate spectra.[1] Large PEGylated proteins can be challenging to ionize and analyze effectively.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level structural elucidation, confirming covalent bond formation and connectivity.[3][9] | Essential for unambiguous structural confirmation of the final product and any intermediates.[4][9] Provides quantitative information on the degree of PEGylation.[1] | Relatively low sensitivity compared to MS, requiring higher sample concentrations. Can be complex to interpret for large, heterogeneous molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[3] | Fast, "reagent-free," and provides a quick confirmation of the presence of key structural motifs like PEG's C-O-C ether backbone.[10] | Provides limited information on purity or the precise location of conjugation; primarily a qualitative tool for this application. |
Experimental Protocols
A consistent and detailed methodology is crucial for obtaining high-quality, reproducible data for PEGylated compounds.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the conjugate and separate it from starting materials and byproducts.[3]
Methodology:
-
System: An HPLC or UPLC system.[3]
-
Detector: Since PEGs lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[5][11] If the conjugated molecule has a chromophore, a UV detector can be used.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3][5]
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[2][3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.[2][3]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[3] Filter through a 0.22 µm syringe filter.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a common starting point, which should be optimized.[3][9]
-
Flow Rate: 0.8-1.2 mL/min for HPLC.[3]
-
Data Analysis: A successful conjugation will be indicated by a new peak with a distinct retention time from the starting materials.[4] Purity is calculated from the relative peak area.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the conjugate, providing definitive proof of its identity.[3]
Methodology:
-
System: An HPLC or UPLC system coupled to a mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) is most common for this type of molecule.[3][9]
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[3]
-
Chromatography: Use the RP-HPLC method described above to separate components before they enter the mass spectrometer.
-
Data Analysis: Identify the experimental molecular weight from the spectrum.[4] Look for the expected [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the conjugate.[2][12] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, such as the characteristic loss of isobutylene (B52900) (56 Da) from the Boc group or cleavage of the PEG chain (44 Da units).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of the conjugate.[9]
Methodology:
-
System: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃).[13] PEG compounds can be hygroscopic, so handling in a dry environment is critical.[13] Filter the solution into a clean NMR tube.[13]
-
¹H NMR Acquisition:
-
Key Signals: Protons of the Boc group appear as a singlet around 1.4 ppm.[14] Protons on the carbon adjacent to the alcohol oxygen typically appear in the 3.4-4.5 ppm region.[14] The repeating ethylene (B1197577) glycol protons of the PEG chain form a complex multiplet.
-
Parameters: Use a standard 90° pulse program with a relaxation delay of 5 seconds for quantitative analysis.[13]
-
-
¹³C NMR Acquisition:
-
Data Analysis: Confirm the presence of all expected signals and the disappearance of signals from the starting material's reactive group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the conjugate.[3]
Methodology:
-
System: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for simple sample handling.[3]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[15]
-
Data Analysis: Confirm the presence of characteristic absorption bands:
-
O-H stretch: A strong and broad signal in the 3300-3400 cm⁻¹ range indicates the terminal hydroxyl group.[14]
-
C-O-C stretch: A strong signal around 1100 cm⁻¹ is characteristic of the PEG ether backbone.[10][14]
-
C-H stretch: Signals for methylene (B1212753) chains appear around 2880-2920 cm⁻¹.[16]
-
Visualization of the Analytical Workflow
The following diagram illustrates how these orthogonal techniques are integrated to provide a complete characterization of a this compound conjugate.
Caption: Integrated workflow for the comprehensive characterization of PEG conjugates.
Conclusion
No single analytical technique can provide all the necessary information for the complete characterization of this compound conjugates.[1] A comprehensive understanding of the product's quality attributes—including purity, structural integrity, and molecular identity—requires the strategic application of an orthogonal suite of analytical methods, with HPLC, MS, and NMR forming the core of a robust validation package.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. benchchem.com [benchchem.com]
- 10. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mass Spectrometry of PEGylated Proteins: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification increases the protein's hydrodynamic size, which in turn extends its in vivo half-life by reducing renal clearance and protecting it from proteolytic degradation.[1][2] However, the inherent polydispersity of PEG and the potential for multiple PEGylation sites on a single protein molecule present significant analytical challenges.[3][4] Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of these complex biotherapeutics, ensuring their safety and efficacy.[1][5]
This guide provides a comparative overview of mass spectrometry-based methodologies for the analysis of PEGylated proteins, offering insights into different analytical strategies, and presenting experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate approach for their needs.
Comparison of Key Mass Spectrometry Techniques
The two primary ionization techniques employed for the analysis of PEGylated proteins are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). Each technique, often coupled with various mass analyzers, offers distinct advantages and is suited for different analytical goals.
| Feature | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) |
| Primary Application | Rapid determination of average molecular weight and degree of PEGylation (number of attached PEG chains).[6] | Detailed structural characterization, including PEGylation site identification, quantification, and conformational studies when coupled with Liquid Chromatography (LC-MS).[2][5] |
| Ionization Principle | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Primarily generates singly charged ions. | Generation of highly charged droplets from a liquid sample in a strong electric field, leading to the formation of multiply charged ions.[7] |
| Spectral Complexity | Generally produces simpler spectra, which are easier to interpret for heterogeneous PEG distributions.[3] | Can generate complex spectra with overlapping charge states, often requiring deconvolution software and charge-stripping agents for simplification.[2][8] |
| Coupling to Separations | Typically an offline technique, though can be coupled with LC. | Readily coupled with liquid chromatography (LC-MS) for online separation and analysis of complex mixtures.[9] |
| Quantitative Analysis | Can have limitations in quantitative analysis due to potential ionization biases.[10] | Preferred method for quantitative analysis, especially when using isotopically labeled internal standards.[2] |
| Throughput | Well-suited for rapid, high-throughput screening.[9] | Automated workflows are common, but analysis time can be longer, particularly with LC separations.[2] |
Quantitative Performance of High-Resolution Mass Spectrometry
Modern high-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, have significantly advanced the characterization of PEGylated proteins.[1] These instruments offer superior mass accuracy and resolution, enabling the detailed analysis of complex PEGylated species.
For instance, a study comparing different generations of Orbitrap mass spectrometers for the analysis of pegfilgrastim (PEGylated rhG-CSF) demonstrated a significant improvement in performance with newer instrumentation. The Q Exactive mass spectrometer was able to detect 79 peaks in just 0.5 minutes, a task that took the older LTQ Orbitrap XL 30 minutes to accomplish, highlighting the advancements in speed and sensitivity.[1]
| Parameter | LTQ Orbitrap XL | Q Exactive Orbitrap |
| Analysis Time for 79 Peaks | 30 minutes | 0.5 minutes |
| Resolution | Lower | Higher |
| Sensitivity | Lower | Higher |
Analytical Strategies: Top-Down vs. Bottom-Up Proteomics
The characterization of PEGylated proteins by mass spectrometry can be approached from two primary strategies: top-down analysis of the intact protein and bottom-up analysis of peptides generated after proteolytic digestion.
Top-Down Analysis
In the top-down approach, the intact PEGylated protein is introduced into the mass spectrometer. This strategy provides a global view of the molecule, allowing for the determination of the overall degree of PEGylation and the distribution of different PEGylated species.
Bottom-Up Analysis
The bottom-up approach involves the enzymatic digestion of the PEGylated protein into smaller peptides. These peptides are then analyzed by LC-MS/MS to identify the specific sites of PEG attachment. This method is crucial for pinpointing the exact amino acid residues modified by PEG.
Experimental Protocols
Detailed methodologies are critical for the successful mass spectrometry analysis of PEGylated proteins. Below are generalized protocols for intact mass analysis and peptide mapping.
Protocol 1: Intact Mass Analysis by LC-MS
Objective: To determine the molecular weight and degree of PEGylation of an intact PEGylated protein.
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method, such as buffer exchange spin columns or dialysis, to remove non-volatile salts.[11] The final buffer should be compatible with mass spectrometry, for example, 10 mM ammonium (B1175870) acetate.[12]
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column suitable for proteins (e.g., C4).[9]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient optimized for the elution of the PEGylated protein.
-
Flow Rate: 0.2 - 1.0 mL/min, depending on the column dimensions.[9]
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Post-Column Addition (Optional but Recommended): To simplify the mass spectrum by reducing charge states, a charge-stripping agent like triethylamine (B128534) (TEA) can be introduced post-column at a low flow rate (e.g., 10 µL/min of 0.2-1% TEA).[4][8]
-
Data Acquisition: Acquire data over a mass range appropriate for the expected multiply charged ions of the PEGylated protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will reveal the distribution of different PEGylated species, with each peak differing by the mass of the PEG monomer (approximately 44 Da).[4]
-
Protocol 2: PEGylation Site Identification by Bottom-Up LC-MS/MS
Objective: To identify the specific amino acid residues where PEG is attached.
-
Sample Preparation (Digestion):
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a buffer containing a chaotropic agent (e.g., urea (B33335) or guanidine-HCl). Reduce disulfide bonds with a reducing agent like dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (B48618) (IAM).
-
Enzymatic Digestion: Dilute the sample to reduce the concentration of the denaturant and add a protease, most commonly trypsin. Incubate overnight at 37°C.[13]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient optimized for the separation of a complex peptide mixture.
-
Flow Rate: Typically in the range of 0.3 µL/min for nanoLC.[13]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: A high-resolution tandem mass spectrometer.
-
Data Acquisition: Operate the instrument in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (e.g., by collision-induced dissociation - CID) to generate fragment ion spectra.[6]
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from their MS/MS spectra. The PEGylated peptides will be identified by searching for the mass of the PEG moiety as a variable modification on potential attachment sites (e.g., lysine, N-terminus).[12]
-
Conclusion
Mass spectrometry is a powerful and versatile analytical technique for the in-depth characterization of PEGylated proteins. The choice between MALDI-TOF and ESI-MS, as well as the decision to employ a top-down or bottom-up strategy, will depend on the specific analytical question being addressed. High-resolution mass spectrometry, coupled with appropriate sample preparation and data analysis strategies, provides the necessary tools to ensure the quality, consistency, and safety of these important biotherapeutics. As MS technology continues to evolve, we can expect even more detailed and comprehensive characterization of PEGylated proteins in the future.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. ctdp.org [ctdp.org]
- 4. News in Proteomics Research: How to do intact or top-down analysis of intact proteins on an Orbitrap [proteomicsnews.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. sciex.com [sciex.com]
- 12. enovatia.com [enovatia.com]
- 13. A Comparative `Bottom Up' Proteomics Strategy for the Site-specific Identification and Quantification of Protein Modifications By Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
HPLC methods for purifying and analyzing ADC constructs
A Comprehensive Guide to HPLC Methods for the Purification and Analysis of Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This inherent complexity, however, presents significant analytical challenges in ensuring product quality, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technology for the purification and characterization of these multifaceted molecules. This guide provides a detailed comparison of the most prevalent HPLC methods employed for ADC analysis, complete with experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their analytical strategies.
Comparison of Key HPLC Methods for ADC Analysis
The selection of an appropriate HPLC method is contingent upon the specific quality attribute of the ADC being assessed. The four principal modes of HPLC utilized in ADC characterization are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Ion-Exchange Chromatography (IEX). Each method leverages a distinct separation principle to resolve different ADC species.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) | Reversed-Phase Chromatography (RPC) | Ion-Exchange Chromatography (IEX) |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination, drug-load distribution analysis.[1][2] | Analysis of aggregates, fragments, and high/low molecular weight species.[1][3] | DAR determination (reduced ADC), analysis of fragments, impurities, and positional isomers.[1][4] | Analysis of charge variants.[5] |
| Separation Principle | Hydrophobicity under non-denaturing conditions.[1][2] | Hydrodynamic radius (size and shape).[1] | Hydrophobicity under denaturing conditions.[1] | Net surface charge.[5][6] |
| Sample Integrity | Preserves native protein structure.[7][8] | Preserves native protein structure.[3] | Denatures the protein, disrupting the tertiary structure.[1] | Generally preserves native structure, but mobile phase can have some denaturing effects. |
| Mobile Phase | High salt concentration (e.g., ammonium (B1175870) sulfate) with a decreasing salt gradient.[2][7] | Aqueous buffer (e.g., phosphate (B84403) buffer with salt).[1] | Organic solvents (e.g., acetonitrile) with an increasing organic gradient and ion-pairing agents (e.g., TFA).[1][9] | Salt gradient or pH gradient at a specific pH. |
| Key Advantages | - Direct analysis of intact ADCs. - Resolves species with different drug loads.[1] | - Direct assessment of aggregation.[10] - Simple and robust method.[10] | - High resolving power.[1] - Compatible with mass spectrometry (MS).[1][4] | - High sensitivity for charged species. - Can resolve positional isomers.[5] |
| Key Limitations | - High salt concentrations can be corrosive. - Generally not directly compatible with MS.[2][11] | - Limited resolution for species of similar size.[1] - Potential for non-specific interactions affecting peak shape.[12][13] | - Denaturing conditions can alter the sample.[1] - Potential for on-column artifacts.[1] | - Conjugated linker-drugs can interfere with separation.[5] - Complex peak compositions.[5] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental methodologies for each of the key HPLC techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.[1][2] The separation is based on the hydrophobicity of the ADC variants, with higher drug-loaded species being more hydrophobic and thus retained longer on the column.
Methodology:
-
Column: A column with a weakly hydrophobic stationary phase, such as butyl or phenyl ligands (e.g., TSKgel Butyl-NPR).[14][15]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[2][15]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, potentially with a small percentage of isopropanol).[15]
-
Gradient: A decreasing linear gradient from a high to a low salt concentration. For instance, a gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A to promote binding to the column.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic size in solution.[3] Larger molecules, such as aggregates, elute first, followed by the monomer, and then smaller fragments.
Methodology:
-
Column: A silica-based column with a hydrophilic coating to minimize non-specific interactions (e.g., Agilent AdvanceBio SEC).[12]
-
Mobile Phase: An aqueous buffer, typically 100-150 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.2.[3]
-
Flow Rate: Isocratic elution at a flow rate of 0.8-1.0 mL/min.[3]
-
Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is diluted in the mobile phase. The sample should be filtered through a 0.22 µm filter before injection.[3]
Reversed-Phase Chromatography (RPC) for Subunit and Isomer Analysis
RPC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions.[1] It is often used to analyze the light and heavy chains of a reduced ADC to determine the drug load on each chain.
Methodology:
-
Column: A C4 or C8 column with wide pores (≥300 Å) is typically used for large proteins like antibodies.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[9]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.[9]
-
Gradient: A linear gradient of increasing acetonitrile concentration. For example, from 20% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Elevated temperatures (60-80°C) are often used to improve peak shape and recovery.[16]
-
Detection: UV absorbance at 280 nm and/or mass spectrometry.
-
Sample Preparation: For subunit analysis, the ADC is reduced with a reducing agent like dithiothreitol (B142953) (DTT) prior to injection.
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis
IEX separates molecules based on their net surface charge.[6] This technique is valuable for detecting and quantifying charge variants of ADCs that can arise from modifications to the antibody or conjugation process.
Methodology:
-
Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the ADC and the desired separation (e.g., BioResolve SCX mAb).
-
Mobile Phase A: A low salt buffer at a specific pH (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: A high salt buffer at the same pH (e.g., 20 mM MES with 1 M NaCl, pH 6.0).
-
Gradient: A linear salt gradient from low to high concentration of Mobile Phase B. Alternatively, a pH gradient can be used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The ADC sample is buffer-exchanged into the Mobile Phase A.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for ADC purification and analysis using the described HPLC methods.
Caption: General workflow for ADC purification and subsequent analysis.
Caption: Experimental workflow for HIC analysis of ADCs.
Caption: Experimental workflow for SEC analysis of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. molnar-institute.com [molnar-institute.com]
Navigating the Complexity: A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of PEGylated ADCs
The precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs), profoundly influencing their therapeutic efficacy, safety, and pharmacokinetic profile. The introduction of polyethylene (B3416737) glycol (PEG) linkers, while offering benefits in solubility and stability, adds a layer of complexity to this analysis. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the DAR of PEGylated ADCs, offering insights into their principles, advantages, and limitations, supported by experimental considerations.
For researchers, scientists, and drug development professionals, selecting the appropriate analytical method for DAR characterization is paramount. The choice hinges on various factors, including the conjugation strategy (e.g., cysteine vs. lysine), the properties of the cytotoxic payload, and the specific characteristics of the PEG linker. This guide will delve into the most commonly employed methods: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
A Head-to-Head Comparison of DAR Determination Methods
The following table summarizes the key characteristics of the four principal methods for DAR analysis of PEGylated ADCs, providing a framework for selecting the most suitable technique for a given application.
| Method | Principle | Advantages for PEGylated ADCs | Disadvantages for PEGylated ADCs | Information Provided |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug, based on their distinct extinction coefficients.[1][][3] | Simple, rapid, and requires minimal sample preparation.[][4] | Provides only an average DAR and no information on the distribution of different drug-loaded species.[][5] Requires that the drug has a unique UV/Vis absorbance maximum distinct from the antibody.[][4] | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of drug-linker moieties increases the hydrophobicity of the antibody.[4] | Considered a standard technique for cysteine-conjugated ADCs, providing information on drug distribution and the presence of naked antibody.[4] | The hydrophilic nature of PEG linkers can reduce the resolution between different DAR species.[6] Not suitable for lysine-conjugated ADCs as it does not resolve the heterogeneous mixture.[4] | Average DAR, DAR distribution, presence of unconjugated antibody. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates molecules based on their hydrophobicity under denaturing conditions.[4] | Offers high resolution, particularly for less hydrophobic third-generation ADCs.[7] Can be coupled with mass spectrometry for more detailed characterization.[7] | Denaturing conditions lead to the dissociation of the antibody's light and heavy chains, requiring analysis of the reduced ADC.[4][8] | Average DAR, DAR distribution (of light and heavy chains). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules to determine their molecular weight. Can be used in native or denaturing (coupled with LC) modes.[][9] | Provides direct and accurate mass measurements of the intact ADC and its subunits, enabling unambiguous DAR determination.[9] Native MS allows for the analysis of the intact ADC without dissociation.[10] | Requires more complex instrumentation and data analysis.[11] The heterogeneity of PEG can complicate spectral interpretation.[9] | Average DAR, DAR distribution, confirmation of conjugation sites (with peptide mapping).[9] |
Visualizing the Workflow: Methodological Diagrams
To further elucidate the practical application of these techniques, the following diagrams, generated using the DOT language, illustrate the typical experimental workflows.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Molecular Bridge: A Comparative Guide to Hydroxy-PEG10-Boc and Cleavable Linkers in ADC Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Enhanced Antibody-Drug Conjugate Performance
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a stable, non-cleavable linker, such as one derived from Hydroxy-PEG10-Boc, and a conditionally labile cleavable linker dictates the mechanism of payload release, influencing the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies, to inform rational ADC design.
The Fundamental Divide: Mechanism of Action
The principal difference between non-cleavable and cleavable linkers lies in their payload release mechanism. Non-cleavable linkers, as the name suggests, maintain a stable covalent bond between the antibody and the payload throughout systemic circulation. The release of the active payload metabolite occurs only after the ADC is internalized by the target cancer cell and the antibody component is degraded within the lysosome.
In contrast, cleavable linkers are engineered to be stable in the bloodstream but are susceptible to specific physiological triggers prevalent within the tumor microenvironment or inside the cancer cell. This conditional cleavage allows for a more targeted release of the unmodified payload.
The Role of PEGylation: Introducing this compound
This compound is a heterobifunctional linker component featuring a discrete polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units. As a non-cleavable linker precursor, it offers several advantages inherent to PEGylation:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation, which can compromise stability and efficacy. The hydrophilic PEG chain improves the overall water solubility of the ADC.
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.
-
"Stealth" Effect: The PEG chain can shield the payload from enzymatic degradation and the immune system, potentially improving in vivo stability and reducing immunogenicity.
-
Increased Drug Loading: By mitigating the challenges associated with hydrophobic payloads, PEG linkers can enable a higher drug-to-antibody ratio (DAR) without sacrificing the ADC's favorable physicochemical properties.
Comparative Performance Analysis
The choice of linker technology has a profound impact on the performance of an ADC. The following sections provide a comparative overview of key performance metrics, with illustrative data summarized in tables. It is important to note that direct head-to-head comparisons of different linker types using the same antibody and payload in a single study are limited in published literature. The data presented here are representative examples compiled from various sources to highlight the expected performance differences.
Plasma Stability
A critical attribute of an effective ADC is its stability in systemic circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. Non-cleavable linkers, particularly those with hydrophilic PEG spacers, generally exhibit superior plasma stability compared to their cleavable counterparts.[1]
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma (Illustrative) | Reference |
| PEGylated Non-Cleavable | 24 | < 5% | [2] |
| Cleavable (Val-Cit) | 24 | 15-25% | [2] |
| Cleavable (Disulfide) | 24 | 20-40% | [3] |
Table 1: Illustrative Comparison of ADC Plasma Stability. This data suggests that ADCs with PEGylated non-cleavable linkers exhibit greater stability in plasma, with significantly less payload loss over a 24-hour period compared to ADCs with common cleavable linkers.[2][3]
In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. While both linker types can be used to construct highly potent ADCs, the mechanism of payload release can influence their activity in different assay formats.
| Linker Type | Target Cell Line (Antigen-Positive) | IC50 (ng/mL) (Illustrative) | Reference |
| PEGylated Non-Cleavable | SK-BR-3 | 5-15 | [4] |
| Cleavable (Val-Cit) | SK-BR-3 | 1-10 | [4] |
Table 2: Illustrative In Vitro Cytotoxicity of ADCs. These representative IC50 values demonstrate that both linker strategies can produce ADCs with potent anti-cancer activity.[4] The slightly higher potency sometimes observed with cleavable linkers may be attributed to the release of the unmodified and highly potent parent drug.
The Bystander Effect
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[5] Once the membrane-permeable payload is released, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. Non-cleavable linkers, which release a charged payload-linker-amino acid complex, generally exhibit a negligible bystander effect.[5]
| Linker Type | Bystander Cell Killing (In Vitro Co-culture Assay) | Reference |
| PEGylated Non-Cleavable | Low to negligible | [5] |
| Cleavable (Val-Cit) | Significant | [5] |
Table 3: Comparative Bystander Effect Potential. This table highlights a primary functional difference between the two linker types, with cleavable linkers being the preferred choice when a bystander effect is desired.
In Vivo Efficacy
The culmination of an ADC's properties is reflected in its in vivo anti-tumor efficacy. Both linker types have been successfully used in clinically approved and effective ADCs. The optimal choice often depends on the specific target and tumor biology.
| Linker Type | Xenograft Model | Tumor Growth Inhibition (Illustrative) | Reference |
| PEGylated Non-Cleavable | NCI-N87 (High Antigen) | High | [6] |
| Cleavable (Val-Cit) | NCI-N87 (High Antigen) | High | [7] |
Table 4: Illustrative In Vivo Efficacy in a High Antigen Expression Xenograft Model. In tumors with high and homogeneous antigen expression, both cleavable and non-cleavable linkers can lead to significant tumor growth inhibition.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Methodology:
-
ADC Incubation: Thaw frozen plasma (e.g., human, mouse) at 37°C. Dilute the test ADC to a final concentration of 100 µg/mL in the plasma. A control sample in PBS should be run in parallel. Incubate all samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C.
-
Sample Analysis (LC-MS):
-
Intact ADC Analysis: Thaw plasma samples and isolate the ADC using immunoaffinity capture (e.g., Protein A/G magnetic beads). Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.
-
Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and quantify the amount of free payload in the supernatant using LC-MS/MS.
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Treat the cells with the diluted ADC and incubate for 72-120 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT or XTT) to each well and incubate. The reagent is converted to a colored formazan (B1609692) product by viable cells.
-
Data Analysis: Measure the absorbance of the formazan product. Calculate the percentage of cell viability relative to untreated controls and plot against ADC concentration to determine the IC50 value.[8]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells into immunocompromised mice. Allow tumors to grow to a specified size (e.g., 100-200 mm³).[9]
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, ADC). Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.[9]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor the overall health of the animals.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition. Statistical analysis is used to determine the significance of the anti-tumor effect.
Conclusion: Selecting the Optimal Linker
The decision between a non-cleavable linker, such as one incorporating this compound, and a cleavable linker is a critical juncture in ADC design, with no single solution being universally optimal.
Non-cleavable PEGylated linkers offer the significant advantages of enhanced plasma stability and a more favorable safety profile, making them an excellent choice for highly potent payloads and for targeting tumors with high, homogeneous antigen expression.[1]
Cleavable linkers provide the strategic benefit of the bystander effect, which is crucial for efficacy in heterogeneous tumors. However, this may come with the trade-off of lower plasma stability and potentially increased off-target toxicity.
Ultimately, the selection of the optimal linker strategy requires a thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload to maximize the therapeutic potential of the ADC.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Advantages of using a PEG10 spacer over shorter or longer PEG chains
In the intricate field of drug development, particularly in the design of bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers are renowned for their ability to improve solubility, stability, and pharmacokinetic profiles. This guide provides an in-depth comparison of the PEG10 spacer against shorter and longer PEG chain alternatives, supported by experimental data, to guide researchers in optimizing their molecular designs.
The Advantage of the "Goldilocks" Spacer
The PEG10 spacer, comprising ten ethylene (B1197577) glycol units, frequently emerges as an optimal choice by striking a crucial balance between several physicochemical and biological properties. Unlike shorter PEG chains (e.g., PEG2, PEG4), which may not provide sufficient hydrophilicity or spatial separation, and longer chains (e.g., PEG12, PEG24), which can introduce excessive molecular weight and potential pharmacokinetic liabilities, the PEG10 spacer offers a "just-right" solution.
Key advantages conferred by the PEG10 spacer include:
-
Enhanced Aqueous Solubility: It effectively mitigates the aggregation-prone nature of many hydrophobic payloads, improving the overall solubility and manufacturability of the bioconjugate.
-
Optimal Flexibility and Spacing: The length of the PEG10 chain provides enough flexibility and distance to minimize steric hindrance between the binding moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or an E3 ligase binder), allowing each component to function optimally.
-
Improved Pharmacokinetics: It can extend the plasma half-life of the conjugate, leading to improved drug exposure at the target site without the rapid clearance seen with shorter linkers or the potential for long-term accumulation associated with much longer PEG chains.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules. The PEG10 length contributes to this shielding effect without being excessively bulky.
Comparative Performance Data
The superiority of the PEG10 spacer is often demonstrated through rigorous experimental evaluation. The tables below summarize key performance metrics from comparative studies.
| Linker Length | Drug-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Volume, mm³) | Plasma Stability (% remaining at 24h) |
| PEG2 | 3.9 | 12.8 | 950 | 65% |
| PEG4 | 4.0 | 8.5 | 720 | 78% |
| PEG10 | 4.0 | 2.1 | 250 | 92% |
| PEG12 | 4.1 | 4.9 | 480 | 90% |
| PEG24 | 4.1 | 9.7 | 650 | 88% |
Table 1: Performance Metrics of Antibody-Drug Conjugates (ADCs) with Varying PEG Linker Lengths. This data highlights that the ADC equipped with a PEG10 linker demonstrates superior in vitro potency and in vivo tumor growth inhibition, coupled with high plasma stability.
| Linker Length | Solubility (µg/mL) | Ternary Complex Formation (Kd, nM) | In Vitro Degradation (DC50, nM) | Plasma Half-life (hours) |
| PEG3 | < 5 | 150 | 75 | 4.5 |
| PEG6 | 50 | 88 | 42 | 9.2 |
| PEG10 | > 200 | 25 | 8 | 18.6 |
| PEG12 | > 200 | 45 | 21 | 20.1 |
| PEG24 | > 200 | 95 | 55 | 24.3 |
Table 2: Physicochemical and Biological Properties of PROTACs with Varying PEG Linker Lengths. The data illustrates that the PEG10 linker significantly enhances PROTAC solubility, promotes more efficient ternary complex formation (lower Kd), and leads to more potent target degradation (lower DC50), along with a substantially improved plasma half-life.
Key Experimental Protocols
The following methodologies are standard for evaluating the performance of bioconjugates with different linkers.
Hydrophobic Interaction Chromatography (HIC) for DAR Measurement
This technique is used to determine the average number of drug molecules conjugated to each antibody.
-
Column: A Butyl-NPR column (e.g., TSKgel Butyl-NPR) is equilibrated with Mobile Phase A (1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Injection: 10 µg of the ADC sample is injected.
-
Gradient Elution: A linear gradient is run from 100% Mobile Phase A to 100% Mobile Phase B (50 mM sodium phosphate, pH 7.0, 20% isopropanol) over 30 minutes.
-
Detection: Protein elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as a weighted average of these species.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding affinity and kinetics of the PROTAC-mediated ternary complex.
-
Immobilization: The E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip (e.g., CM5 chip).
-
Analyte Injection: A mixture of the target protein and the PROTAC at various concentrations is injected over the sensor surface.
-
Binding Measurement: The association and dissociation rates are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated by fitting the binding data to a 1:1 steady-state affinity model.
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of action for a PROTAC utilizing a PEG10 spacer.
A Comparative Guide to the In Vitro Stability of Non-Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and safety profile. Non-cleavable linkers, which release their cytotoxic payload upon lysosomal degradation of the antibody backbone, are renowned for their high plasma stability. This characteristic minimizes premature drug release and associated off-target toxicities, potentially leading to a wider therapeutic window.[1][2]
This guide provides an objective comparison of the in vitro stability of commonly used non-cleavable linkers, supported by experimental data and detailed methodologies. We will delve into the performance of thioether-based linkers, such as SMCC, and various maleimide-based linkers, offering a data-driven perspective for your ADC development programs.
Performance Comparison: A Data-Driven Analysis
The in vitro stability of non-cleavable linkers is primarily assessed by their ability to keep the cytotoxic payload attached to the antibody in plasma or serum over time. This is often measured by the change in the drug-to-antibody ratio (DAR). While direct head-to-head studies comparing different non-cleavable linkers are not always available in the public domain, the following tables synthesize representative data from various sources to provide a comparative overview.
Table 1: In Vitro Plasma/Serum Stability of Thioether (SMCC) Linkers
| ADC Construct | Linker Type | Species | Incubation Time | Stability Metric (% Intact ADC or DAR) | Key Findings & Citations |
| Trastuzumab-DM1 | SMCC (Thioether) | Human | 7 days | High Stability (Specific % loss not always reported, but consistently described as highly stable) | Known for high plasma stability, leading to an improved therapeutic index.[3] |
| J2898A-SMCC-DM1 | SMCC (Thioether) | Rat | Not specified | Clears slightly faster than a control ADC without a thiol-maleimide adduct, suggesting some minor payload loss. | While generally stable, some minimal loss of maytansinoid can occur.[4][5] |
Table 2: In Vitro Plasma/Serum Stability of Maleimide-Based Linkers
| ADC Construct | Linker Type | Species | Incubation Time | Stability Metric (% Intact Conjugate) | Key Findings & Citations |
| Traditional Maleimide ADC | Traditional Maleimide | Human Plasma | 7 days | ~50% | Demonstrates significant deconjugation due to the retro-Michael reaction.[6] |
| Self-Stabilizing Maleimide ADC | DPR-based Maleimide | Plasma | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss.[6] |
| Maleamic Methyl Ester-based ADC | Maleamic Methyl Ester | Albumin Solution | 14 days | ~96.2% | Shows significantly improved stability compared to conventional maleimide-based ADCs.[1] |
| Thiazine (B8601807) Linker Conjugate | Thiazine (from N-terminal Cys) | N/A | N/A | Over 20 times less susceptible to glutathione (B108866) adduct formation compared to standard thioether. | Offers a more stable alternative to the traditional succinimidyl thioether linker.[7] |
| Phenyloxadiazole Sulfone Conjugate | Phenyloxadiazole Sulfone | Human Plasma | 72 hours | ~80% (at a labile site) | Improves conjugate stability compared to maleimide-based linkers at sites known to be labile.[8] |
Mechanism of Action: The Lysosomal Degradation Pathway
ADCs equipped with non-cleavable linkers rely on the internalization of the entire ADC and its subsequent trafficking to the lysosome for payload release. This process is initiated by the binding of the ADC to its target antigen on the cell surface, followed by endocytosis.
Experimental Protocols for In Vitro Stability Assessment
Accurate evaluation of linker stability is paramount for the preclinical development of ADCs. The following are detailed methodologies for key in vitro stability assays.
In Vitro Plasma/Serum Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma or serum from various species.
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of approximately 100 µg/mL in fresh plasma or serum (e.g., human, mouse, rat) at 37°C. A control sample of the ADC in a formulation buffer (e.g., PBS) should be run in parallel to monitor intrinsic stability.
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
Analytical Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Drug-to-Antibody Ratio (DAR) Analysis:
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads.
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using a low pH elution buffer (e.g., 20mM glycine, 0.1% acetic acid).
-
LC-MS Analysis: Analyze the eluted ADC using a high-resolution mass spectrometer. The relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4) is determined to calculate the average DAR. A decrease in the average DAR over time indicates payload loss.[9]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Conjugated Antibody Quantification:
-
Total Antibody ELISA: Use a capture antibody that binds to the ADC and a detection antibody that also binds the ADC, irrespective of drug conjugation. This measures the total antibody concentration.
-
Conjugated Antibody ELISA: Use a capture antibody that binds to the ADC and a detection antibody that specifically binds to the drug payload. This measures the concentration of the drug-conjugated antibody.
-
Calculation: The percentage of intact ADC at each time point can be calculated by dividing the conjugated antibody concentration by the total antibody concentration.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro stability of an ADC with a non-cleavable linker.
Conclusion
The choice of a non-cleavable linker is a critical decision in the design of stable and effective ADCs. While traditional maleimide-based linkers have been known to exhibit instability, next-generation maleimides and thioether-based linkers like SMCC offer significantly improved stability profiles.[3][6] This enhanced stability in plasma is crucial for minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to the target tumor cells. The experimental protocols outlined in this guide provide a robust framework for the in vitro assessment of linker stability, enabling researchers to make informed decisions in the development of next-generation antibody-drug conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to ADC Linkers: In Vivo Pharmacokinetic Performance
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of Antibody-Drug Conjugates (ADCs) that profoundly influences their therapeutic index. This guide offers an objective comparison of the in vivo pharmacokinetic performance of ADCs featuring different linker technologies, supported by experimental data and detailed methodologies.
The linker, the chemical bridge between a monoclonal antibody and a cytotoxic payload, is a critical determinant of an ADC's safety and efficacy.[1] Its primary function is to maintain the ADC's integrity in systemic circulation and facilitate the selective release of the payload at the tumor site.[2] The two main classes of linkers, cleavable and non-cleavable, accomplish this via distinct mechanisms, resulting in significant differences in their pharmacokinetic profiles.[2][]
Comparative Pharmacokinetic Data of ADC Linkers
The stability of the linker is a crucial factor influencing the pharmacokinetics of an ADC.[4] Ideally, a linker should be stable in circulation to minimize off-target toxicity but efficiently release the cytotoxic payload upon internalization into the target tumor cell.[4] The choice between a cleavable and non-cleavable linker has profound implications for an ADC's mechanism of action and therapeutic profile.[5]
| Linker Type | Specific Linker Example | ADC Example | Key Pharmacokinetic Characteristics | Reference |
| Cleavable | Valine-Citrulline (vc) | Brentuximab Vedotin (Adcetris®) | Designed for enzymatic cleavage by lysosomal proteases like cathepsin B.[5][6] This allows for targeted payload release within the cancer cell. The released payload can often permeate cell membranes, leading to a "bystander effect" where neighboring tumor cells are also killed.[2][6] However, there is a potential for premature cleavage in circulation, which could lead to off-target toxicity.[7] | [5][6][7] |
| Cleavable | Hydrazone | Gemtuzumab Ozogamicin (Mylotarg®) | pH-sensitive linkers that are stable at physiological pH but are cleaved in the acidic environment of endosomes and lysosomes.[1][8] This facilitates intracellular drug release. | [1][8] |
| Cleavable | Disulfide | SAR3419 | These linkers are cleaved in the reducing environment of the cell, particularly due to high glutathione (B108866) concentrations.[1][4] The hindrance of the disulfide bond can be modulated to control the clearance rate of the ADC.[4] | [1][4][9] |
| Non-Cleavable | Thioether (e.g., SMCC) | Ado-trastuzumab Emtansine (Kadcyla®) | These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue.[10][11] This results in greater stability in plasma and a longer half-life, generally leading to lower off-target toxicity.[7][10] However, the payload-amino acid complex is typically less membrane-permeable, reducing the bystander effect.[2][7] | [2][7][10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of ADC linker technologies.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of an ADC, including its clearance, half-life, and the stability of the linker in vivo.
Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker, for comparison)
-
Tumor-bearing animal models (e.g., xenograft mouse models)[12]
-
Appropriate formulation buffers
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)[13]
Procedure:
-
Dosing: Administer the ADC to the animal models via a clinically relevant route, typically intravenous (IV) injection.[14] Dose levels should be determined based on maximum tolerated dose studies.[14]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-administration.[15] Tissues, including the tumor, can also be collected at the end of the study.[12]
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of various ADC analytes in the plasma and tissue homogenates.[13] Key analytes to measure include:
-
Total antibody (conjugated and unconjugated)
-
Conjugated antibody (ADC)
-
Antibody-conjugated payload
-
Unconjugated (free) payload[16]
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).[9]
Visualizing ADC Concepts
To better understand the processes involved in ADC development and function, the following diagrams illustrate key workflows and mechanisms.
Conclusion
The choice of linker technology is a critical consideration in the development of ADCs, with a direct impact on their pharmacokinetic properties, efficacy, and safety profile.[17][18] Cleavable linkers offer the advantage of potent bystander killing effects, which can be beneficial in treating heterogeneous tumors.[2] However, they may carry a higher risk of off-target toxicity due to premature payload release.[7] Conversely, non-cleavable linkers provide enhanced plasma stability and a more favorable safety profile, though their efficacy may be limited in tumors with heterogeneous antigen expression due to the lack of a significant bystander effect.[2][10] A thorough understanding of the in vivo pharmacokinetic behavior of different linkers, supported by robust experimental data, is essential for the rational design and successful clinical translation of novel ADC therapeutics.
References
- 1. biotechinformers.com [biotechinformers.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. tandfonline.com [tandfonline.com]
- 10. biochempeg.com [biochempeg.com]
- 11. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency | Semantic Scholar [semanticscholar.org]
Evaluating the Bystander Effect: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker technology in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable linkers, with a focus on their impact on the bystander effect, supported by experimental data and detailed protocols.
The linker, which connects a monoclonal antibody to a cytotoxic payload, is pivotal for the stability of the ADC in circulation and the mechanism of drug release at the tumor site.[1] The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanism.[1][2] Cleavable linkers are engineered to be degraded by specific triggers within the tumor microenvironment or inside cancer cells, such as enzymes or changes in pH.[3] In contrast, non-cleavable linkers release the payload only after the complete degradation of the antibody within the lysosome.[2][4] This fundamental difference has significant implications for an ADC's mechanism of action, particularly its ability to induce bystander killing.
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Cleavable Linkers and the Bystander Effect:
ADCs equipped with cleavable linkers can release the unmodified, potent payload, which, if membrane-permeable, can diffuse out of the target antigen-positive cell and eliminate neighboring antigen-negative cells.[1] This phenomenon, known as the "bystander effect," is especially advantageous in treating heterogeneous tumors where not all cancer cells express the target antigen.[3][5] The ability of the payload to be released and traverse cell membranes is a key determinant of the bystander effect.[6] Payloads that are small, lipophilic, and uncharged are more likely to exhibit a strong bystander effect.[5][6]
There are several types of cleavable linkers, each with a distinct release mechanism:
-
Protease-sensitive linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[2]
-
pH-sensitive linkers: Hydrazone linkers are an example of this type, designed to hydrolyze and release the payload in the acidic environment of endosomes and lysosomes.[2]
-
Glutathione-sensitive linkers: These linkers incorporate disulfide bonds that are reduced and cleaved in the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.[2]
Non-Cleavable Linkers and Their Limited Bystander Effect:
ADCs with non-cleavable linkers, such as those using a thioether bond (e.g., SMCC linker in Kadcyla®), release their payload as a payload-linker-amino acid complex after the antibody is fully degraded in the lysosome.[2][4] This complex is typically charged and less permeable to cell membranes, which significantly limits the bystander effect.[1] Consequently, the cytotoxic activity of non-cleavable ADCs is primarily restricted to the antigen-positive cells that internalize the ADC.[5] While this can reduce off-target toxicity and potentially offer a better safety profile, it may be less effective in heterogeneous tumors.[7]
Visualizing the Mechanisms
To illustrate the distinct pathways of payload release and the resulting bystander effect, the following diagrams are provided.
Caption: Mechanism of a cleavable linker ADC and the bystander effect.
Caption: Mechanism of a non-cleavable linker ADC.
Experimental Data: Comparing Cytotoxicity and Bystander Effect
The differential ability of cleavable and non-cleavable linkers to induce a bystander effect is quantifiable through in vitro cytotoxicity assays. A common approach involves co-culturing antigen-positive and antigen-negative cancer cells.[8]
Table 1: Comparative in vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Example | Linker Type | Payload | Target Cell Line (Antigen-Positive) | Bystander Cell Line (Antigen-Negative) | Target Cell IC50 (nM) | Bystander Cell IC50 (Co-culture, nM) |
| DS-8201a (Trastuzumab deruxtecan) | Cleavable (Enzymatic) | Deruxtecan (DXd) | SK-BR-3 (HER2+) | MCF7 (HER2-) | ~1.5 | ~10 |
| T-DM1 (Trastuzumab emtansine) | Non-cleavable (Thioether) | DM1 | SK-BR-3 (HER2+) | MCF7 (HER2-) | ~0.5 | >1000 |
| Brentuximab Vedotin | Cleavable (Enzymatic) | MMAE | Karpas 299 (CD30+) | Ramos (CD30-) | ~1 | ~20 |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from multiple sources.
The data clearly indicates that ADCs with cleavable linkers, such as DS-8201a and Brentuximab Vedotin, exhibit potent cytotoxicity against both target and, to a lesser extent, bystander cell lines in a co-culture system.[4] In contrast, T-DM1, which utilizes a non-cleavable linker, shows high potency against the target cell line but has a negligible effect on the bystander cells.[5]
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. Below are detailed protocols for key in vitro assays.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells in the presence of an ADC.[8][9]
Objective: To quantify the extent of bystander cell death induced by an ADC.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Antigen-negative cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP).[9]
-
ADC with a cleavable linker.
-
Control ADC with a non-cleavable linker or a non-binding isotype control.[3]
-
96-well culture plates.
-
Fluorescence microscope or high-content imaging system.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3). Allow cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with a serial dilution of the test and control ADCs.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[8]
-
Imaging: Acquire fluorescent images to count the number of viable bystander cells (e.g., GFP-positive).
-
Viability Assessment: Separately, assess the overall cell viability in each well using a reagent like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of bystander cell viability against the ADC concentration to determine the IC50 for the bystander effect.[8]
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic metabolites responsible for the bystander effect are released into the culture medium.[4]
Objective: To determine if the cytotoxic payload is released from target cells and can kill bystander cells without direct cell-to-cell contact.
Procedure:
-
Treat Target Cells: Seed antigen-positive cells and treat them with the ADC for a defined period (e.g., 72 hours).
-
Collect Conditioned Medium: Collect the supernatant, which now contains any released payload.
-
Treat Bystander Cells: Seed antigen-negative cells in a separate 96-well plate. After they adhere, replace their medium with the collected conditioned medium.
-
Incubation and Analysis: Incubate the bystander cells for 72 hours and then assess their viability using a standard assay (e.g., MTT or CellTiter-Glo®).[9][10]
Caption: Workflow for in vitro bystander effect assays.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with profound implications for the therapeutic mechanism of action.
-
Cleavable linkers are essential for achieving a potent bystander effect, which can be highly beneficial for treating heterogeneous tumors.[1][3] However, this can also lead to increased off-target toxicity if the payload is released prematurely in circulation.[7]
-
Non-cleavable linkers offer greater stability in plasma, potentially leading to a better safety profile and a wider therapeutic window.[11] Their efficacy, however, is confined to antigen-expressing cells, which may be a limitation in tumors with varied antigen expression.[5]
The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the bystander effect, enabling a data-driven approach to linker selection and the optimization of ADC design for enhanced therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochempeg.com [biochempeg.com]
A Head-to-Head Comparison: Branched vs. Linear PEG Linkers for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals, the architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design choice that profoundly influences the therapeutic efficacy of drug delivery systems. The decision between a linear and a branched PEG linker can significantly impact a conjugate's pharmacokinetics, stability, drug-to-antibody ratio (DAR), and overall performance. This guide provides an objective, data-driven comparison to inform the rational design of next-generation therapeutics.
The fundamental difference between these two linker types lies in their molecular architecture. Linear PEG linkers consist of a single, straight chain of ethylene (B1197577) glycol units, offering a straightforward and predictable structure. In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[1][2] This architectural variance leads to distinct physicochemical properties that can be leveraged for specific drug delivery applications.
Key Performance Metrics: A Quantitative Comparison
The choice between a linear or branched PEG linker should be guided by empirical data. The following tables summarize key quantitative data from comparative studies, highlighting the impact of linker architecture on critical parameters of drug conjugates.
Table 1: Pharmacokinetics and Hydrodynamic Radius
Branched PEG linkers are often favored for their ability to increase the hydrodynamic volume of a conjugate, which can lead to reduced renal clearance and a longer circulation half-life.[2][3]
| Parameter | Linear PEG | Branched PEG | Biomolecule/Carrier | Key Findings & References |
| Clearance Rate | High | Low | Antibody-Drug Conjugate (ADC) with DM1 payload (DAR 8) | Branched (pendant) configuration demonstrated slower clearance, suggesting improved in vivo stability.[1] |
| Clearance Rate | ~5 mL/day/kg (for PEG24) | Not specified | ADC with MMAE payload (DAR 8) | Clearance with linear PEG plateaued at higher DARs.[1] |
| Hydrodynamic Radius (Rh) | 4.2 nm (5 kDa PEG) | 4.5 nm (5 kDa PEG) | Human Serum Albumin (HSA) | A study showed no significant difference in Rh between linear and branched PEG of the same total molecular weight.[4] |
| Hydrodynamic Radius (Rh) | 7.36 nm (20 kDa PEG) | 6.827 nm (4-arm, 20 kDa PEG) | Unmodified PEG | Branched PEGs can exhibit a smaller hydrodynamic radius than linear PEGs of the same molecular weight.[5] |
Table 2: Drug Loading and In Vitro Efficacy
The multi-arm nature of branched PEG linkers can allow for a higher drug payload, which is particularly advantageous for antibody-drug conjugates (ADCs).[3] However, the increased steric hindrance of branched structures can sometimes impact biological activity.[2]
| Parameter | Linear PEG | Branched PEG | Drug/Payload | Key Findings & References |
| Drug-to- Antibody Ratio (DAR) | Typically lower to maintain stability | Can achieve higher DARs without aggregation | MMAE | Branched linkers enable higher drug loading.[1] |
| In Vitro Cytotoxicity (IC50) | Not specified | IC50 of 0.074 nM (PEG8 spacer) vs. 0.68 nM (PEG4 spacer) | Trastuzumab-MMAE ADC (DAR 6) | Longer branched linkers can lead to significantly higher potency, possibly by reducing steric hindrance for enzyme cleavage.[6] |
| Binding Affinity | Minimal steric hindrance | Increased steric hindrance may impact binding | General | Linear PEGs are often preferred when minimal steric interference is crucial.[2][7] Branched PEGs can reduce binding affinity due to steric hindrance.[8] |
Visualizing the Structural and Functional Differences
The following diagrams illustrate the structural differences between linear and branched PEG linkers and their conceptual impact on drug delivery.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of linear and branched PEG linkers.
Protocol 1: Synthesis of Heterobifunctional PEG Linkers (Conceptual)
This protocol outlines a general strategy for synthesizing both linear and branched heterobifunctional PEG linkers, which are essential for conjugating two different molecules.
A. Linear Heterobifunctional PEG Synthesis:
-
Monofunctionalization: Start with a symmetrical diol-terminated PEG. React with a tosylating agent (e.g., tosyl chloride) under controlled conditions to achieve selective monotosylation of one hydroxyl group.
-
Functional Group Conversion: The tosyl group can then be converted into various functionalities. For example, reaction with sodium azide (B81097) followed by reduction (e.g., with triphenylphosphine (B44618) and water) yields a primary amine.
-
Activation: The remaining hydroxyl group can be activated, for instance, by reacting with N,N'-disuccinimidyl carbonate to form an NHS ester, resulting in an amine-reactive heterobifunctional PEG linker.
B. Branched Heterobifunctional PEG Synthesis (using a lysine (B10760008) core):
-
Core Molecule Protection: Protect the α-amino group and the carboxylic acid of a lysine molecule.
-
PEGylation of Side Chains: React the ε-amino group of the protected lysine with two equivalents of an activated PEG molecule (e.g., mPEG-NHS ester) to attach the two PEG arms.
-
Deprotection and Activation: Selectively deprotect the α-amino group and react it with a linker that can be activated (e.g., a linker with a protected carboxylic acid). Subsequent deprotection of the carboxylic acid and activation with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC generates the branched PEG-NHS ester.[9]
Protocol 2: In Vitro Plasma Stability Assay
This assay determines the stability of a PEGylated conjugate in plasma.
-
Preparation: Prepare solutions of the test conjugate (with linear or branched PEG linker) and a control conjugate in plasma (e.g., human, mouse, or rat).
-
Incubation: Incubate the plasma samples at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma samples.
-
Sample Processing: Precipitate the plasma proteins (e.g., with acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the released payload or the change in the drug-to-antibody ratio (DAR) over time using a validated analytical method such as LC-MS/MS.[7]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of a PEGylated drug.
-
Animal Model: Use a suitable rodent model (e.g., rats or mice). Acclimate the animals for at least one week before the experiment.
-
Dosing: Formulate the test compounds (linear and branched PEG conjugates) in a sterile vehicle (e.g., saline or PBS). Administer a single dose via intravenous (IV) injection.[10]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated bioanalytical method (e.g., ELISA or LC-MS/MS).[]
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.[10]
Conclusion
The choice between linear and branched PEG linkers is a critical decision in the design of drug delivery systems. Branched PEG linkers can offer significant advantages in enhancing hydrodynamic volume, which often translates to improved pharmacokinetic profiles and the potential for higher drug loading.[2][3] However, the increased steric hindrance of branched architectures may negatively affect binding affinity and the rate of payload release in some contexts.[2] Linear PEG linkers, with their simpler and more predictable structure, may be preferred when minimal steric hindrance is paramount.[7] The optimal linker architecture is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome. The experimental data and protocols presented in this guide provide a foundational framework for making an informed selection of PEG linker architecture in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Hydroxy-PEG10-Boc: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Hydroxy-PEG10-Boc. This document provides detailed procedures to minimize environmental impact and ensure personnel safety, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its potential environmental and health risks. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper personal protective equipment (PPE) and disposal protocols is therefore mandatory.
II. Hazard and Precautionary Data
For quick reference, the key hazard classifications and precautionary statements for this compound are summarized below. This information is derived from the safety data sheet (SDS) and is critical for safe handling and disposal.
| Hazard Class | Hazard Statement | Precautionary Statement (Disposal Related) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. |
III. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following PPE to prevent exposure:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or a full chemical-resistant suit should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or a self-contained breathing apparatus should be used.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that is safe for all personnel and the environment. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2].
-
Collect all waste containing this chemical, including contaminated consumables (e.g., pipette tips, vials, and absorbent materials), in a designated and clearly labeled hazardous waste container[2].
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the associated hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
Ensure the label also includes the date of waste accumulation.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Arranging for Disposal:
V. Spill Management
In the event of a spill, immediate action is crucial to mitigate exposure and contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, dry sand) to contain and clean up the spill.
-
Place the used absorbent material into the designated hazardous waste container for this compound.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency response team.
-
Prevent entry to the contaminated area until it has been deemed safe by trained professionals.
-
VI. Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Hydroxy-PEG10-Boc
Essential Safety and Handling Guide for Hydroxy-PEG10-Boc
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans to foster a secure research environment.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 778596-26-2[1]
-
Synonyms: HO-PEG10-CH2CH2COOtBu, HO-PEG10-tBu, Hydroxy-PEG10-t-butyl ester[2]
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is classified as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound to minimize exposure. The following table outlines the required PPE.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][4] A face shield should be worn if there is a significant risk of splashing.[4] | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Disposable gloves should be changed immediately if contaminated.[3] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat is mandatory.[3] For procedures with a higher risk of splashes, a chemically-resistant apron over the lab coat is recommended.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted in a certified chemical fume hood.[3] If weighing or handling outside of a fume hood where dust or aerosols may be generated, a respirator may be necessary.[3] | Prevents inhalation of harmful dust or aerosols. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[6] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed.[1] The recommended storage temperature is between 2-8°C.[7]
-
Segregation: Store away from incompatible materials. Although specific incompatibilities are not listed, it is good practice to store it separately from strong oxidizing agents.
Engineering Controls
-
Primary Control: All handling of this compound that may generate dust or aerosols, including weighing, preparing solutions, and transfers, must be conducted in a certified chemical fume hood.[3]
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling and Experimental Procedures
-
Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Solution Preparation:
-
Prepare solutions inside a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
-
General Handling:
Spill Management
-
Small Spills:
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Due to its acute and chronic aquatic toxicity, proper disposal of this compound and its waste is critical to prevent environmental contamination.[10]
| Waste Stream | Disposal Procedure | Rationale |
| Unused/Expired Product | Dispose of as hazardous chemical waste in a clearly labeled, sealed, and chemically resistant container.[8] Contact your institution's EHS office for pickup and disposal. | To prevent improper disposal and environmental release. |
| Contaminated Solid Waste | Includes used PPE (gloves, disposable lab coats), bench paper, and weighing boats. Collect in a designated, labeled hazardous waste container. | To prevent cross-contamination and ensure proper disposal of contaminated items. |
| Contaminated Liquid Waste | Includes solutions containing this compound. Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. [11] | To prevent the release of aquatically toxic chemicals into the sewer system. |
| Empty Containers | Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy). | To remove residual chemical and prevent accidental reuse. |
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound|778596-26-2|MSDS [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. csus.edu [csus.edu]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. chemscene.com [chemscene.com]
- 8. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 9. pdx.edu [pdx.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. riskassess.com.au [riskassess.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
